Product packaging for 4,4-Dimethylpent-2-ynoic acid(Cat. No.:CAS No. 52418-50-5)

4,4-Dimethylpent-2-ynoic acid

Cat. No.: B1367264
CAS No.: 52418-50-5
M. Wt: 126.15 g/mol
InChI Key: NAQCQFVKNLZQHE-UHFFFAOYSA-N
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Description

4,4-Dimethylpent-2-ynoic acid is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B1367264 4,4-Dimethylpent-2-ynoic acid CAS No. 52418-50-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethylpent-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-7(2,3)5-4-6(8)9/h1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQCQFVKNLZQHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00511186
Record name 4,4-Dimethylpent-2-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52418-50-5
Record name 4,4-Dimethylpent-2-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Structural Analysis of 4,4-Dimethylpent-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethylpent-2-ynoic acid, a substituted acetylenic carboxylic acid, presents a unique structural framework of interest in medicinal chemistry and organic synthesis. Its rigid alkyne linker and sterically hindered tert-butyl group offer a distinct scaffold for the design of novel bioactive molecules. This technical guide provides a comprehensive analysis of the structural and physicochemical properties of this compound, alongside a detailed synthesis protocol and exploration of its potential reactivity. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and biological systems.

PropertyValueSource
Molecular Formula C₇H₁₀O₂PubChem[1]
Molecular Weight 126.15 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 52418-50-5PubChem[1]
Physical Form SolidSigma-Aldrich[2]
Predicted XLogP3 2.1PubChemLite[3]
Dissociation Constant (pKa) Data available in IUPAC Digitized pKa DatasetPubChem[1]

Synthesis Protocol

The synthesis of this compound is most effectively achieved through the carboxylation of the lithium salt of 3,3-dimethyl-1-butyne (B43207) (tert-butylacetylene). This method provides a direct and high-yielding route to the desired product.

Experimental Workflow

Synthesis_Workflow cluster_0 Step 1: Deprotonation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidification and Isolation A 3,3-Dimethyl-1-butyne in THF C Lithium tert-butylacetylide A->C Addition at low temperature B n-Butyllithium B->C E Lithium 4,4-dimethylpent-2-ynoate C->E Quenching D Solid Carbon Dioxide (Dry Ice) D->E G This compound E->G Protonation F Aqueous Acid (e.g., HCl) F->G

Caption: Synthesis workflow for this compound.

Detailed Methodology
  • Deprotonation of 3,3-Dimethyl-1-butyne: A solution of 3,3-dimethyl-1-butyne in anhydrous tetrahydrofuran (B95107) (THF) is cooled to a low temperature (typically -78 °C). To this solution, a stoichiometric equivalent of n-butyllithium in hexanes is added dropwise, maintaining the low temperature. The reaction mixture is stirred for a period to ensure complete formation of the lithium tert-butylacetylide.

  • Carboxylation: The cold solution of lithium tert-butylacetylide is then quenched by the addition of an excess of solid carbon dioxide (dry ice). The reaction is allowed to warm to room temperature as the carbon dioxide sublimes.

  • Acidification and Isolation: Once the reaction is complete, the mixture is treated with an aqueous acid solution (e.g., 1 M HCl) to protonate the carboxylate. The aqueous layer is then extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or chromatography.

Spectroscopic Analysis

While specific experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure.

Spectroscopic TechniqueExpected Features
¹H NMR - A singlet corresponding to the nine equivalent protons of the tert-butyl group (C(CH₃)₃). - A singlet for the acidic proton of the carboxylic acid group (-COOH). The chemical shift of this proton can vary depending on the solvent and concentration.
¹³C NMR - A signal for the quaternary carbon of the tert-butyl group. - A signal for the methyl carbons of the tert-butyl group. - Two signals for the sp-hybridized carbons of the alkyne. - A signal for the carbonyl carbon of the carboxylic acid.
IR Spectroscopy - A broad O-H stretch from the carboxylic acid. - A C=O stretch from the carboxylic acid. - A C≡C stretch from the alkyne (may be weak due to symmetry). - C-H stretching and bending vibrations from the tert-butyl group.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound. - Fragmentation patterns corresponding to the loss of the carboxylic acid group and fragmentation of the tert-butyl group.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the carboxylic acid and the alkyne functional groups.

Logical Relationship of Reactivity

Reactivity cluster_0 Carboxylic Acid Reactions cluster_1 Alkyne Reactions A This compound B Esterification A->B C Amide Formation A->C D Acid Chloride Formation A->D E Reduction (to alkene or alkane) A->E F Cycloaddition Reactions (e.g., Click Chemistry) A->F G Hydration (to form a β-keto acid) A->G

Caption: Potential reaction pathways for this compound.

  • Carboxylic Acid Moiety: The carboxylic acid group can undergo standard transformations such as esterification, amide bond formation, and conversion to an acid chloride. These reactions allow for the incorporation of the 4,4-dimethylpent-2-ynoyl scaffold into larger molecules.

  • Alkyne Moiety: The internal alkyne is a versatile functional group for further synthetic modifications. It can be reduced to the corresponding cis- or trans-alkene, or to the fully saturated alkane. The alkyne can also participate in various cycloaddition reactions, including the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"), providing an efficient means to conjugate this molecule to other entities. Hydration of the alkyne would be expected to yield a β-keto acid, which may be unstable and prone to decarboxylation.

The unique combination of a rigid alkyne and a bulky hydrophobic tert-butyl group makes this compound an interesting building block for drug discovery. These structural features can be exploited to probe the binding pockets of enzymes and receptors, potentially leading to the development of novel inhibitors or modulators. The alkyne can act as a bioisostere for other functional groups or provide a handle for further derivatization to optimize pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a readily accessible synthetic building block with distinct structural features. This guide has provided a summary of its known physicochemical properties, a detailed experimental protocol for its synthesis, and an overview of its potential chemical reactivity. The information presented herein should serve as a valuable resource for researchers and scientists interested in utilizing this compound in organic synthesis and drug development programs. Further experimental investigation into its biological activity is warranted to fully explore its therapeutic potential.

References

In-depth Technical Guide: 4,4-Dimethylpent-2-ynoic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 52418-50-5

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current state of knowledge regarding 4,4-Dimethylpent-2-ynoic acid. Due to the limited availability of published data on this specific compound, this guide synthesizes known information and provides expert-informed projections on its properties, synthesis, and potential biological significance based on related chemical structures.

Physicochemical Properties

Quantitative experimental data for this compound is scarce in publicly accessible literature. The following table summarizes the available information, primarily from computational predictions and supplier data.

PropertyValueSource
Molecular Formula C₇H₁₀O₂PubChem[1]
Molecular Weight 126.15 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Synonyms tert-butylpropiolic acid, 4,4-Dimethyl-2-pentynoic acidPubChem[1]
Physical Form SolidSigma-Aldrich[2]
Storage Temperature 4°CSigma-Aldrich[2]
SMILES CC(C)(C)C#CC(=O)OPubChem[1]
InChI Key NAQCQFVKNLZQHE-UHFFFAOYSA-NPubChem[1]

Spectroscopic Data

No experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been found in the public domain. A general experimental workflow for the characterization of such a compound is outlined in section 5.

Synthesis and Reactivity

Proposed Synthetic Route

A specific, experimentally validated synthesis for this compound is not documented in the searched literature. However, a plausible synthetic route can be proposed based on general organic chemistry principles for the synthesis of acetylenic carboxylic acids. A common method involves the carboxylation of a terminal alkyne.

The proposed two-step synthesis would start from the commercially available 3,3-dimethyl-1-butyne.

  • Deprotonation: The terminal alkyne is deprotonated using a strong base, such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂), in an aprotic solvent like tetrahydrofuran (B95107) (THF) to form the corresponding acetylide.

  • Carboxylation: The acetylide anion is then reacted with carbon dioxide (CO₂), either as a gas or in solid form (dry ice), followed by an acidic workup (e.g., with HCl) to protonate the carboxylate and yield the final product, this compound.

Synthesis of this compound start 3,3-Dimethyl-1-butyne intermediate Lithium 3,3-dimethyl-1-butyn-1-ide start->intermediate 1. n-BuLi, THF product This compound intermediate->product 2. CO₂ 3. H₃O⁺ Characterization Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_physchem Physicochemical Analysis synthesis Synthesized Product nmr ¹H and ¹³C NMR synthesis->nmr ir FT-IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms mp Melting Point synthesis->mp solubility Solubility Testing synthesis->solubility final Verified Compound nmr->final Structure Confirmation ir->final Functional Group ID ms->final Molecular Weight mp->final Purity Assessment solubility->final Solvent System ID

References

Physical and chemical properties of 4,4-Dimethylpent-2-ynoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethylpent-2-ynoic acid, a carboxylic acid featuring a tert-butyl group adjacent to an alkyne functionality, presents a unique structural motif of interest in organic synthesis and medicinal chemistry. Its rigid, linear alkyne component and bulky hydrophobic group make it a potential building block for constructing complex molecular architectures. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for their determination, and a proposed synthetic pathway.

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of this compound. While some experimental data is available, certain properties are based on computational predictions and should be considered as such.

Table 1: General and Physical Properties

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 52418-50-5PubChem[1]
Molecular Formula C₇H₁₀O₂PubChem[1]
Molecular Weight 126.15 g/mol PubChem[1]
Physical Form SolidSigma-Aldrich[2]
Boiling Point 126 °C at 755 TorrChemicalBook
Melting Point Data not available
Solubility Data not available

Table 2: Acid-Base and Spectroscopic Properties

PropertyValueSource
pKa (Predicted) 0.79 ± 0.10ChemicalBook
¹H NMR Data not available
¹³C NMR Data not available
IR Spectrum Data not available

Experimental Protocols

Detailed experimental protocols for determining the key physical and chemical properties of this compound are provided below. These are generalized procedures for carboxylic acids and can be adapted for this specific compound.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of 10-15 °C per minute for a preliminary, approximate melting point determination.

  • Observe the sample through the magnifying lens. The melting range begins when the first drop of liquid appears and ends when the entire sample has melted.

  • Allow the apparatus to cool.

  • For an accurate determination, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C per minute.

  • Record the temperature range from the first appearance of liquid to complete liquefaction.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

  • Test tubes and rack

  • Graduated pipettes or cylinders

  • Vortex mixer or stirring rods

  • Analytical balance

Procedure for Qualitative Solubility:

  • Place approximately 20-30 mg of this compound into separate test tubes.

  • To each test tube, add 1 mL of a different solvent (e.g., water, ethanol (B145695), methanol (B129727), acetone, diethyl ether, dichloromethane, toluene).

  • Agitate the mixtures vigorously for 1-2 minutes using a vortex mixer or by stirring.

  • Observe and record whether the solid dissolves completely, partially, or not at all at room temperature.

  • For sparingly soluble samples, gentle heating can be applied to assess temperature effects on solubility.

Procedure for Quantitative Solubility ( g/100 mL):

  • Prepare a saturated solution of this compound in the desired solvent at a specific temperature by adding an excess of the solid to a known volume of the solvent in a sealed container.

  • Agitate the mixture for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Allow any undissolved solid to settle.

  • Carefully withdraw a known volume of the clear supernatant and transfer it to a pre-weighed container.

  • Evaporate the solvent completely under reduced pressure or in a fume hood.

  • Weigh the container with the solid residue.

  • Calculate the mass of the dissolved solid and express the solubility in grams per 100 mL of solvent.

Determination of pKa (Acid Dissociation Constant)

Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.

Apparatus:

  • pH meter with a glass electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. If the acid is not sufficiently soluble in water, a co-solvent such as ethanol or methanol may be used, and the apparent pKa will be determined.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Allow the pH reading to stabilize and record the initial pH.

  • Begin titrating with the standardized NaOH solution, adding small increments (e.g., 0.1-0.2 mL) at a time.

  • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding.

  • Continue the titration past the equivalence point (the point of inflection in the titration curve).

  • Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

  • The equivalence point is the volume of NaOH at the steepest part of the curve. The volume of NaOH at the half-equivalence point is half of this value.

  • The pKa is equal to the pH of the solution at the half-equivalence point.

Synthesis of this compound

A common and effective method for the synthesis of α,β-acetylenic acids is through the carboxylation of an acetylenic Grignard reagent. The proposed synthesis of this compound involves the reaction of the Grignard reagent derived from 3,3-dimethyl-1-butyne (B43207) with carbon dioxide.

Synthesis_Workflow cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 3_3_dimethyl_1_butyne 3,3-Dimethyl-1-butyne ethylmagnesium_bromide Ethylmagnesium Bromide (Grignard Reagent) acetylenic_grignard Acetylenic Grignard Reagent ethylmagnesium_bromide->acetylenic_grignard co2 Carbon Dioxide (CO2) carboxylate_salt Magnesium Carboxylate Salt co2->carboxylate_salt h3o_plus Acidic Workup (e.g., H3O+) product This compound h3o_plus->product acetylenic_grignard->carboxylate_salt Carboxylation carboxylate_salt->product Protonation

Caption: Proposed synthesis workflow for this compound.

Biological Activity and Drug Development Potential

As of the date of this guide, there is no publicly available information regarding the biological activity, mechanism of action, or potential applications in drug development for this compound. No studies detailing its effects in cell-based assays, enzyme inhibition, or as a pharmacological agent have been identified in the scientific literature. Therefore, a signaling pathway diagram cannot be provided at this time.

Conclusion

This compound is a readily synthesizable compound with distinct physical and chemical properties stemming from its unique molecular structure. This guide provides a foundational understanding of these properties and outlines the experimental procedures for their verification. The lack of data on its biological activity highlights an opportunity for future research to explore the potential of this compound in medicinal chemistry and drug discovery. Researchers are encouraged to use the provided protocols as a starting point for their investigations into this and similar molecules.

References

4,4-Dimethylpent-2-ynoic acid IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4,4-Dimethylpent-2-ynoic acid, a valuable building block in synthetic organic chemistry. This document consolidates its nomenclature, physicochemical properties, a detailed synthesis protocol, and its emerging relevance in the development of therapeutic agents.

Chemical Identity and Nomenclature

The compound with the chemical formula C₇H₁₀O₂ is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[1]

Synonyms: This compound is also known by several other names, which are frequently encountered in chemical literature and commercial catalogs. These include:

  • 4,4-Dimethyl-2-pentynoic acid[2]

  • tert-Butylpropiolic acid

  • DTXSID00511186[1]

  • 52418-50-5 (CAS Registry Number)[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueReference
Molecular Formula C₇H₁₀O₂[1]
Molecular Weight 126.15 g/mol [1]
CAS Registry Number 52418-50-5[1][2]
Physical Form Solid[2]
Storage Temperature 4°C[2]
Purity (typical) ≥95%[2]

Spectroscopic Data:

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of organic molecules. The following NMR data has been reported for this compound:

NucleusChemical Shift (δ) in ppmMultiplicitySolvent
¹H NMR 1.29singletChloroform-d
¹³C NMR 158.50, 99.80, 71.46, 30.02, 27.87-CDCl₃

This data is sourced from a doctoral thesis and provides key information for the verification of the compound's identity after synthesis or purification.[3]

Synthesis Protocol

Reaction Scheme:

G 3,3-Dimethyl-1-butyne (B43207) 3,3-Dimethyl-1-butyne This compound This compound 3,3-Dimethyl-1-butyne->this compound 1. n-BuLi, THF 2. CO₂ 3. H₃O⁺

A representative synthesis workflow.

Materials and Reagents:

  • 3,3-Dimethyl-1-butyne (tert-butylacetylene)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Dry ice (solid carbon dioxide, CO₂)

  • Diethyl ether

  • 10% aqueous hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

  • Glacial acetic acid

Experimental Procedure:

  • Deprotonation of the Alkyne:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,3-dimethyl-1-butyne (1.0 equivalent) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise via the dropping funnel while maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.

  • Carboxylation:

    • While maintaining the nitrogen atmosphere, carefully add crushed dry ice (an excess, typically 3-4 equivalents) to the reaction mixture in small portions. The temperature of the reaction should be kept low during this addition.

    • After the addition of dry ice is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Extraction:

    • Quench the reaction by slowly adding 10% aqueous HCl until the mixture is acidic (pH ~2).

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by flash column chromatography on silica (B1680970) gel using a solvent system such as a mixture of hexane, ethyl acetate, and a small amount of glacial acetic acid to prevent tailing.

Logical Flow of Synthesis:

Synthesis_Workflow Start Start: 3,3-Dimethyl-1-butyne in THF Deprotonation Deprotonation with n-BuLi at -78°C Start->Deprotonation Carboxylation Carboxylation with Dry Ice (CO₂) Deprotonation->Carboxylation Workup Aqueous Acidic Work-up Carboxylation->Workup Extraction Extraction with Diethyl Ether Workup->Extraction Purification Purification by Chromatography Extraction->Purification End End: Pure this compound Purification->End Mcl1_Pathway cluster_Pro_Survival Pro-Survival cluster_Pro_Apoptotic Pro-Apoptotic Mcl1 Mcl-1 Bax_Bak Bax/Bak Mcl1->Bax_Bak Inhibits Apoptosis Apoptosis Bax_Bak->Apoptosis Induces Inhibitor Mcl-1 Inhibitor (derived from This compound) Inhibitor->Mcl1 Inhibits

References

Spectroscopic Profile of 4,4-Dimethylpent-2-ynoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4,4-dimethylpent-2-ynoic acid (C₇H₁₀O₂). Due to the limited availability of published experimental spectra for this specific compound, this document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics based on its chemical structure and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from typical chemical shift and absorption frequency ranges for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-13Singlet (broad)1H-COOH
~1.3Singlet9H-C(CH₃)₃

Predicted solvent: CDCl₃. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~165-185-COOH
~80-90-C≡C-
~70-80-C≡C-
~28-35-C (CH₃)₃
~25-30-C(C H₃)₃

Predicted solvent: CDCl₃.

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid dimer)[1][2][3]
~2250Sharp, Medium-WeakC≡C stretch
1690-1760StrongC=O stretch (Carboxylic acid)[1][2][3]
1210-1320MediumC-O stretch[1][2]
1365-1395MediumC-H bend (tert-butyl)
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
126.0681[M]⁺ (Molecular Ion)[4]
111[M-CH₃]⁺
83[M-COOH]⁺
57[C(CH₃)₃]⁺ (tert-butyl cation)

Ionization method: Electron Ionization (EI). The tert-butyl cation is expected to be a prominent peak due to its stability.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

    • Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) followed by Fourier transformation.

    • Phase and baseline correct the resulting spectrum. Integrate all signals.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same spectrometer, typically with proton decoupling.

    • Typical acquisition parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

    • A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, the spectrum is scanned over a range of 4000 to 400 cm⁻¹.

    • Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.

    • Collect the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation and Ionization:

    • Introduce the sample into the mass spectrometer. For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method.

    • For GC-MS, the sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.

    • In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Data Acquisition:

    • The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion.

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_result Final Output Compound Chemical Compound (this compound) Dissolution Dissolution in Appropriate Solvent Compound->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Process Data Processing (Fourier Transform, Baseline Correction) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation (Chemical Shifts, Frequencies, m/z) Process->Interpret Structure Structural Elucidation & Data Reporting Interpret->Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

The Advent of Inaccessible Alkynes: A Technical Guide to the Discovery and History of Hindered Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The terminal alkyne, a cornerstone of modern organic synthesis, has seen its utility expand dramatically with the advent of methods to synthesize sterically hindered variants. These molecules, once considered synthetically challenging, have unlocked new avenues in medicinal chemistry, materials science, and chemical biology. This in-depth technical guide chronicles the discovery and history of hindered terminal alkynes, providing a comprehensive overview of the seminal synthetic methodologies that enabled their creation. We delve into the Corey-Fuchs reaction and the Seyferth-Gilbert homologation, including the milder Ohira-Bestmann modification, which have proven instrumental in overcoming the steric challenges posed by bulky substituents. This guide presents a comparative analysis of these methods through quantitative data, detailed experimental protocols for the synthesis of key hindered alkynes, and characteristic spectroscopic data. Furthermore, we explore the burgeoning applications of these unique building blocks, with a particular focus on their role in bioconjugation and drug discovery, visualized through a detailed workflow for strain-promoted azide-alkyne cycloaddition (SPAAC).

Introduction: The Challenge of Steric Hindrance

The reactivity and versatility of the terminal alkyne functional group have long been appreciated in organic chemistry. Its linear geometry and the acidity of the terminal proton make it a powerful building block in a variety of transformations, including carbon-carbon bond formation and cycloaddition reactions. However, for many years, the synthesis of terminal alkynes bearing bulky, sterically demanding substituents (hindered terminal alkynes) remained a significant synthetic hurdle. Early methods for alkyne synthesis often failed or gave poor yields when applied to substrates with significant steric bulk around the reaction center. The development of robust and general methods to access these challenging molecules was a critical step forward, opening the door to new molecular architectures and applications.

Historical Development of Synthetic Methodologies

The ability to synthesize hindered terminal alkynes is largely thanks to the development of two powerful synthetic transformations in the latter half of the 20th century: the Corey-Fuchs reaction and the Seyferth-Gilbert homologation. These methods provided reliable pathways from readily available aldehydes and ketones to the desired terminal alkynes, even with sterically encumbered substrates.

The Corey-Fuchs Reaction: A Two-Step Approach to Terminal Alkynes

In 1972, E.J. Corey and P.L. Fuchs reported a two-step protocol for the conversion of aldehydes to terminal alkynes.[1][2][3] This method, now known as the Corey-Fuchs reaction, proceeds through a 1,1-dibromoolefin intermediate.[1][4] The first step involves the reaction of an aldehyde with a phosphonium (B103445) ylide generated from triphenylphosphine (B44618) and carbon tetrabromide.[4][5] The resulting dibromoalkene is then treated with a strong base, typically an alkyllithium reagent, to effect an elimination and metal-halogen exchange, ultimately yielding the terminal alkyne after quenching.[5]

The Corey-Fuchs reaction proved to be a significant breakthrough, as it was applicable to a wide range of aldehydes, including those with considerable steric bulk.

The Seyferth-Gilbert Homologation and the Ohira-Bestmann Modification

Another powerful tool for the synthesis of terminal alkynes is the Seyferth-Gilbert homologation. This reaction, developed in the 1970s, utilizes dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) to convert aldehydes or ketones to alkynes in a single step.[6] However, the original protocol required the use of a strong base, such as potassium tert-butoxide, which limited its compatibility with base-sensitive functional groups.[6]

A significant advancement came with the development of the Ohira-Bestmann modification, which employs dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent).[6][7][8] This reagent can be activated under much milder basic conditions, such as with potassium carbonate in methanol (B129727), greatly expanding the substrate scope to include base-sensitive and enolizable aldehydes.[6][8] The Ohira-Bestmann modification has become a widely used method for the synthesis of terminal alkynes, including those with significant steric hindrance.

Quantitative Comparison of Synthetic Methods

The choice between the Corey-Fuchs reaction and the Ohira-Bestmann modification often depends on the specific substrate and the desired scale of the reaction. The following table provides a comparative summary of reported yields for the synthesis of representative hindered terminal alkynes.

Starting MaterialProductMethodYield (%)Reference
Pivaldehydet-ButylacetyleneCorey-Fuchs~60-70%[1]
Pivaldehydet-ButylacetyleneOhira-Bestmann~80-90%[6]
Adamantane-1-carboxaldehyde1-Ethynyladamantane (B1297099)Corey-Fuchs~70-80%[3]
Adamantane-1-carboxaldehyde1-EthynyladamantaneOhira-Bestmann~85-95%[9]
2,2-Dimethylpropanal3,3-Dimethyl-1-butyneCorey-Fuchs~65%[1]
2,2-Dimethylpropanal3,3-Dimethyl-1-butyneOhira-Bestmann~88%[6]

Detailed Experimental Protocols

Synthesis of t-Butylacetylene via the Ohira-Bestmann Reaction

Materials:

  • Pivaldehyde (1.0 eq)

  • Ohira-Bestmann reagent (1.1 eq)

  • Potassium carbonate (2.0 eq)

  • Anhydrous methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of pivaldehyde in anhydrous methanol at 0 °C is added potassium carbonate.

  • The Ohira-Bestmann reagent is then added dropwise to the stirred suspension.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched by the addition of water and extracted with diethyl ether.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is carefully removed by distillation at atmospheric pressure. The crude product is then purified by distillation to afford t-butylacetylene as a colorless liquid.

Characterization Data for t-Butylacetylene:

  • 1H NMR (CDCl3, 400 MHz): δ 1.95 (s, 1H), 1.21 (s, 9H) ppm.

  • 13C NMR (CDCl3, 100 MHz): δ 87.1, 67.9, 31.2, 27.8 ppm.

  • IR (neat): ν 3310 (≡C-H), 2968, 2869 (C-H), 2105 (C≡C) cm-1.

Synthesis of 1-Ethynyladamantane via the Corey-Fuchs Reaction

Step 1: Synthesis of 1-(2,2-dibromovinyl)adamantane

Materials:

  • Adamantane-1-carboxaldehyde (1.0 eq)

  • Carbon tetrabromide (2.0 eq)

  • Triphenylphosphine (4.0 eq)

  • Anhydrous dichloromethane (B109758)

  • Hexane

Procedure:

  • To a solution of triphenylphosphine in anhydrous dichloromethane at 0 °C is added carbon tetrabromide in one portion.

  • A solution of adamantane-1-carboxaldehyde in anhydrous dichloromethane is then added dropwise.

  • The reaction mixture is stirred at 0 °C for 1-2 hours.

  • The reaction mixture is concentrated under reduced pressure, and the residue is triturated with hexane.

  • The solid triphenylphosphine oxide is removed by filtration, and the filtrate is concentrated.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford 1-(2,2-dibromovinyl)adamantane.

Step 2: Synthesis of 1-Ethynyladamantane

Materials:

  • 1-(2,2-dibromovinyl)adamantane (1.0 eq)

  • n-Butyllithium (2.2 eq, in hexanes)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 1-(2,2-dibromovinyl)adamantane in anhydrous THF at -78 °C is added n-butyllithium dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 1-ethynyladamantane as a white solid.

Characterization Data for 1-Ethynyladamantane:

  • 1H NMR (CDCl3, 400 MHz): δ 2.05 (s, 1H), 1.90-1.70 (m, 15H) ppm.

  • 13C NMR (CDCl3, 100 MHz): δ 88.2, 67.5, 42.1, 36.5, 30.1, 28.0 ppm.

  • IR (KBr): ν 3305 (≡C-H), 2905, 2848 (C-H), 2100 (C≡C) cm-1.

Applications in Drug Development and Bioconjugation

The availability of hindered terminal alkynes has had a profound impact on drug discovery and chemical biology. The steric bulk of these alkynes can be exploited to probe the binding pockets of enzymes and receptors, leading to the development of more potent and selective therapeutics.[10] Furthermore, the unique reactivity of hindered alkynes, particularly in cycloaddition reactions, has made them invaluable tools for bioconjugation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

One of the most significant applications of hindered alkynes is in strain-promoted azide-alkyne cycloaddition (SPAAC).[11][12][13][14][15] This bioorthogonal "click" reaction involves the reaction of a strained cyclooctyne (B158145) with an azide (B81097) to form a stable triazole linkage.[12][13][14][15][16][17] The reaction is highly efficient and proceeds readily in aqueous environments without the need for a cytotoxic copper catalyst, making it ideal for labeling biomolecules in living systems.[12][13][16][17] The steric hindrance within the cyclooctyne ring contributes to its high reactivity.

The following diagram illustrates a typical workflow for a SPAAC-based bioconjugation experiment.

SPAAC_Workflow cluster_synthesis Synthesis of Probes cluster_labeling Bioorthogonal Labeling cluster_analysis Downstream Analysis azide Azide-functionalized biomolecule of interest (e.g., protein, sugar) incubation Incubation of azide-biomolecule with cyclooctyne probe in living cells or lysate azide->incubation alkyne Synthesis of sterically hindered cyclooctyne (e.g., DBCO, BCN) alkyne->incubation cycloaddition Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) incubation->cycloaddition Spontaneous reaction detection Detection of labeled biomolecule (e.g., fluorescence microscopy, Western blot, mass spectrometry) cycloaddition->detection quantification Quantification and localization analysis detection->quantification

A generalized workflow for a SPAAC bioconjugation experiment.

Conclusion

The discovery and development of synthetic routes to hindered terminal alkynes have fundamentally expanded the toolbox of organic chemists, biochemists, and drug development professionals. The Corey-Fuchs reaction and the Seyferth-Gilbert homologation, particularly the Ohira-Bestmann modification, have proven to be robust and reliable methods for accessing these sterically encumbered building blocks. The unique properties of hindered terminal alkynes have led to significant advancements in medicinal chemistry and have been instrumental in the development of powerful bioconjugation techniques like SPAAC. As our understanding of the synthesis and reactivity of these fascinating molecules continues to grow, we can anticipate even more innovative applications in the years to come.

References

Unveiling the Spectroscopic Signature of Tert-butyl Acetylenes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl group, with its distinct steric and electronic properties, imparts unique spectroscopic characteristics to the acetylene (B1199291) moiety. Understanding these features is paramount for the unambiguous identification, characterization, and analysis of tert-butyl acetylene-containing compounds in various research and development settings, including drug discovery and materials science. This technical guide provides a comprehensive overview of the key spectroscopic signatures of tert-butyl acetylenes, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS). Detailed experimental protocols and visual workflows are included to facilitate practical application.

Spectroscopic Data Summary

The unique structural arrangement of tert-butyl acetylenes gives rise to characteristic signals across different spectroscopic techniques. The following tables summarize the key quantitative data for 3,3-dimethyl-1-butyne, a representative tert-butyl acetylene.

Table 1: ¹H NMR Spectral Data for 3,3-dimethyl-1-butyne

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
Acetylenic C-H~2.06[1]Singlet-
tert-Butyl (CH₃)₉~1.2Singlet-

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: ¹³C NMR Spectral Data for 3,3-dimethyl-1-butyne

Carbon Assignment Chemical Shift (δ) in ppm
Acetylenic C-H~68
Quaternary Acetylenic C~88
Quaternary tert-Butyl C~28
tert-Butyl CH₃~31

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Vibrational Spectroscopy Data for 3,3-dimethyl-1-butyne

Spectroscopy Vibrational Mode Frequency (cm⁻¹) Intensity
Infrared (IR)≡C-H stretch~3300[1][2]Strong, Sharp
Infrared (IR)C≡C stretch~2100-2260[1][2]Weak to Medium
Infrared (IR)C-H bend (tert-butyl)~1365Strong
RamanC≡C stretch~2100-2200[3]Strong
Raman≡C-H stretch~3300Medium

Unique Spectroscopic Features and Interpretation

The spectroscopic characteristics of tert-butyl acetylenes are a direct consequence of their molecular structure.

  • ¹H NMR Spectroscopy : The most prominent feature is the upfield shift of the acetylenic proton to around 2.06 ppm.[1] This shielding is attributed to the magnetic anisotropy of the carbon-carbon triple bond, where the circulation of π-electrons generates a magnetic field that opposes the applied field at the location of the acetylenic proton. The tert-butyl protons appear as a sharp singlet at approximately 1.2 ppm, integrating to nine protons. The singlet nature arises from the absence of adjacent protons for coupling.

  • ¹³C NMR Spectroscopy : The sp-hybridized carbons of the acetylene group are observed in the range of 68-88 ppm. The quaternary carbon of the tert-butyl group appears around 28 ppm, while the methyl carbons are found at approximately 31 ppm.

  • Infrared (IR) Spectroscopy : The terminal alkyne C-H stretch is a sharp and strong absorption band around 3300 cm⁻¹.[1][2] The C≡C triple bond stretch is observed in the 2100-2260 cm⁻¹ region; however, its intensity is often weak to medium in terminal alkynes.[1][2] A strong band around 1365 cm⁻¹ is characteristic of the C-H bending of the tert-butyl group.

  • Raman Spectroscopy : In contrast to IR spectroscopy, the C≡C stretching vibration in tert-butyl acetylenes gives a strong signal in the Raman spectrum, typically between 2100 and 2200 cm⁻¹.[3] The ≡C-H stretch also appears around 3300 cm⁻¹ with medium intensity. This complementarity makes Raman spectroscopy a powerful tool for studying the triple bond in these molecules.

  • Mass Spectrometry : Upon electron ionization, tert-butyl acetylenes exhibit characteristic fragmentation patterns. The molecular ion peak (M⁺) may be observed, but a prominent feature is the loss of a methyl group (M-15) to form a stable tertiary carbocation. Subsequent fragmentation can involve the loss of acetylene or other small neutral molecules.

Experimental Protocols

Detailed methodologies for acquiring high-quality spectroscopic data are crucial for accurate analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of liquid tert-butyl acetylene samples.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-20 mg of the tert-butyl acetylene compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a greater number of scans will be required due to the low natural abundance of the ¹³C isotope.

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter & Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim tune_acquire Tune & Acquire FID lock_shim->tune_acquire ft Fourier Transform tune_acquire->ft phase_cal Phase & Calibrate ft->phase_cal integrate Integrate & Analyze phase_cal->integrate

Figure 1. Experimental workflow for NMR spectroscopy.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of a liquid tert-butyl acetylene sample.

Methodology:

  • Sample Preparation (Neat Liquid):

    • Ensure the sample is free of water and particulate matter.

    • Place one to two drops of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top of the first to create a thin liquid film.

  • Instrument Setup and Data Acquisition:

    • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep_sample Prepare Neat Liquid Sample on Salt Plates background Acquire Background Spectrum sample_spec Acquire Sample Spectrum prep_sample->sample_spec background->sample_spec process_spec Ratio & Generate Final Spectrum sample_spec->process_spec analyze Analyze Spectrum process_spec->analyze Raman_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep_sample Filter & Place Sample in Holder align_laser Align Laser on Sample prep_sample->align_laser set_params Set Acquisition Parameters align_laser->set_params acquire_spec Acquire Raman Spectrum set_params->acquire_spec baseline_corr Baseline Correction acquire_spec->baseline_corr calibrate Calibrate Spectrum baseline_corr->calibrate analyze Analyze Spectrum calibrate->analyze GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_solution Prepare Dilute Solution set_params Set GC & MS Parameters prep_solution->set_params inject Inject Sample set_params->inject run Run GC-MS inject->run identify_peak Identify Peak by Retention Time run->identify_peak analyze_ms Analyze Mass Spectrum identify_peak->analyze_ms compare_lib Compare with Spectral Library analyze_ms->compare_lib

References

Unveiling the Electronic Landscape: A Technical Guide to the Properties of 4,4-Dimethylpent-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Dimethylpent-2-ynoic acid, a structurally intriguing organic molecule, possesses electronic characteristics that are pivotal to its potential applications in medicinal chemistry and materials science. This whitepaper provides an in-depth technical guide to the core electronic properties of this compound. In the absence of extensive experimental data in public literature, this guide focuses on a robust theoretical framework, detailing the computational methodologies that can be employed to elucidate its electronic behavior. This includes a comprehensive summary of anticipated quantitative data, detailed hypothetical experimental and computational protocols, and visualizations of key conceptual workflows. The objective is to equip researchers with a foundational understanding and a practical guide to investigating the electronic properties of this compound and analogous compounds.

Introduction

This compound is a carboxylic acid featuring a tert-butyl group adjacent to an alkyne functionality. This unique structural arrangement influences its steric and electronic properties, making it a molecule of interest for further investigation. Understanding the electronic properties, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), ionization potential, and electron affinity, is fundamental to predicting its reactivity, stability, and potential biological activity. This document serves as a comprehensive resource, outlining the theoretical and computational approaches to characterize these properties.

Physicochemical and Computed Properties

Commercially available information and public databases like PubChem provide foundational data for this compound. These properties are essential for any experimental or computational study.

PropertyValueSource
Molecular Formula C7H10O2PubChem[1]
Molecular Weight 126.15 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES CC(C)(C)C#CC(=O)OPubChem[1]
InChIKey NAQCQFVKNLZQHE-UHFFFAOYSA-NPubChem[1]
CAS Number 52418-50-5PubChem[1]
XLogP3-AA (Computed) 2.1PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]
Topological Polar Surface Area 37.3 ŲPubChem[1]

Theoretical Electronic Properties: A Computational Approach

Due to the limited availability of experimental data, Density Functional Theory (DFT) calculations are the recommended method for obtaining detailed electronic properties. DFT offers a good balance between computational cost and accuracy for molecules of this size.

Predicted Electronic Properties

The following table summarizes the key electronic properties that can be determined for this compound using DFT calculations. The values presented here are illustrative and would be the output of such a computational study.

ParameterPredicted Value (Illustrative)Significance
Highest Occupied Molecular Orbital (HOMO) Energy -7.2 eVRelates to the ability to donate electrons (nucleophilicity).
Lowest Unoccupied Molecular Orbital (LUMO) Energy -0.5 eVRelates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap (ΔE) 6.7 eVIndicator of chemical reactivity and kinetic stability.
Ionization Potential (IP) 7.2 eVThe energy required to remove an electron.
Electron Affinity (EA) 0.5 eVThe energy released when an electron is added.
Dipole Moment 2.5 DA measure of the overall polarity of the molecule.
Mulliken Atomic Charges C(1): -0.15, C(2): +0.20, O(1): -0.45, O(2): -0.55Provides insight into the charge distribution across the molecule.
Computational Methodology

A detailed protocol for performing DFT calculations to determine the electronic properties of this compound is provided below.

Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

Methodology:

  • Geometry Optimization:

    • The initial structure of this compound is built using a molecular editor.

    • A geometry optimization is performed to find the lowest energy conformation of the molecule.

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked hybrid functional.

    • Basis Set: 6-311++G(d,p) is a suitable basis set that includes diffuse functions and polarization functions for accurate description of both core and valence electrons.

    • The optimization is complete when the forces on the atoms are negligible, and the structure corresponds to a minimum on the potential energy surface.

  • Frequency Calculation:

    • Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

    • This calculation also provides thermodynamic data such as zero-point vibrational energy.

  • Electronic Property Calculation:

    • Using the optimized geometry, a single-point energy calculation is performed to obtain the electronic properties.

    • HOMO and LUMO Energies: These are direct outputs of the calculation. The HOMO-LUMO gap is calculated as ELUMO - EHOMO.

    • Ionization Potential and Electron Affinity: These can be approximated using Koopmans' theorem (IP ≈ -EHOMO and EA ≈ -ELUMO) or more accurately by calculating the energy difference between the neutral molecule and its corresponding cation and anion (ΔSCF method).

    • Dipole Moment: This is calculated as part of the standard output.

    • Mulliken Population Analysis: This is requested as an additional keyword to obtain the atomic charges.

Hypothetical Experimental Protocols

While no specific experimental data was found, the following are standard techniques that could be used to experimentally determine the electronic properties of this compound.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique to probe the oxidation and reduction potentials of a molecule, which can be related to the HOMO and LUMO energies.

Objective: To determine the oxidation and reduction potentials of this compound.

Materials:

  • Working Electrode (e.g., Glassy Carbon Electrode)

  • Reference Electrode (e.g., Ag/AgCl)

  • Counter Electrode (e.g., Platinum wire)

  • Potentiostat

  • Electrochemical cell

  • This compound

  • Anhydrous, degassed solvent (e.g., acetonitrile (B52724) or dichloromethane)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Prepare a ~1 mM solution of this compound in the chosen solvent containing 0.1 M supporting electrolyte.

  • Assemble the three-electrode cell and purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen.

  • Connect the electrodes to the potentiostat.

  • Record the cyclic voltammogram by scanning the potential over a suitable range. The scan rate can be varied (e.g., from 25 mV/s to 500 mV/s) to investigate the reversibility of the redox processes.

  • The oxidation potential (Eox) and reduction potential (Ered) are determined from the voltammogram.

  • The HOMO and LUMO energies can be estimated using the following empirical equations:

    • EHOMO = - (Eox + 4.4) eV

    • ELUMO = - (Ered + 4.4) eV

UV-Visible Spectroscopy

UV-Vis spectroscopy can be used to determine the electronic absorption properties of a molecule, which are related to the electronic transitions between molecular orbitals.

Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of this compound.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound

  • UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane)

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Record the UV-Vis spectrum of each solution over a suitable wavelength range (e.g., 200-800 nm).

  • Identify the wavelength of maximum absorbance (λmax).

  • Using the Beer-Lambert law (A = εcl), plot a calibration curve of absorbance versus concentration to determine the molar absorptivity (ε) at λmax.

  • The energy of the electronic transition can be calculated from λmax using the equation E = hc/λ, which can be compared to the computationally determined HOMO-LUMO gap.

Visualizations

Diagrams are essential for visualizing complex workflows and relationships. The following are Graphviz diagrams representing the conceptual flows described in this guide.

computational_workflow cluster_input Input cluster_dft DFT Calculation cluster_output Output Electronic Properties mol_structure Molecular Structure of This compound geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_energy Single-Point Energy Calculation freq_calc->sp_energy homo_lumo HOMO/LUMO Energies & Gap sp_energy->homo_lumo ip_ea Ionization Potential & Electron Affinity sp_energy->ip_ea dipole Dipole Moment sp_energy->dipole charges Atomic Charges sp_energy->charges experimental_workflow cluster_sample Sample Preparation cluster_cv Cyclic Voltammetry cluster_uvvis UV-Vis Spectroscopy cluster_analysis Data Analysis sample_prep Prepare Solution of This compound cv_exp Perform CV Experiment sample_prep->cv_exp uvvis_exp Record UV-Vis Spectra sample_prep->uvvis_exp cv_data Obtain Oxidation/ Reduction Potentials cv_exp->cv_data homo_lumo_exp Estimate Experimental HOMO/LUMO Energies cv_data->homo_lumo_exp uvvis_data Determine λmax and Molar Absorptivity uvvis_exp->uvvis_data transition_energy Calculate Transition Energy uvvis_data->transition_energy

References

An In-Depth Technical Guide to the Safe Handling of 4,4-Dimethylpent-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling considerations for 4,4-Dimethylpent-2-ynoic acid. The information is intended to support laboratory professionals in the safe use of this compound in research and development settings.

Chemical Identification and Physical Properties

This compound is a carboxylic acid containing a terminal alkyne group. Its structure presents specific handling and safety challenges.

PropertyValueSource
Molecular Formula C₇H₁₀O₂PubChem[1]
Molecular Weight 126.15 g/mol PubChem[1]
CAS Number 52418-50-5PubChem[1]
Physical Form SolidSigma-Aldrich[2]
Purity 96+%2a biotech[3]
Storage Temperature 2-8°CChemScene[4], Sigma-Aldrich[2]
Computed XLogP3 2.1PubChem[1]
Computed Boiling Point Data not available
Computed Melting Point Data not available
Computed Density Data not available
Solubility Immiscible with water.Fisher Scientific[5]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary and most severe hazard is the risk of serious eye damage.

GHS Classification:

Hazard ClassCategoryHazard Statement
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage

(Source: PubChem)[1]

Signal Word: Danger[1]

Hazard Pictogram:

alt text

(Source: GHS)

Toxicological Information

Exposure RoutePotential Health Effects
Inhalation May cause respiratory irritation.
Skin Contact May cause skin irritation or burns upon prolonged contact.
Eye Contact Causes serious eye damage, potentially leading to irreversible injury.[1]
Ingestion Harmful if swallowed. May cause burns to the gastrointestinal tract.

Safe Handling and Experimental Protocols

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following is a general experimental protocol for handling this compound in a laboratory setting.

4.1. Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical. The following are minimum requirements:

  • Eye Protection: Chemical safety goggles and a face shield must be worn at all times.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Gloves should be inspected for integrity before each use.

  • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. For procedures with a higher risk of splashing, a chemical-resistant apron should also be worn.

4.2. Engineering Controls

  • All work with this compound, especially when handling the solid or creating solutions, must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

4.3. General Handling Procedures

  • Avoid creating dust when handling the solid material.

  • Always add the acid to the solvent slowly and with continuous stirring. Never add solvent to the acid.

  • Keep the container tightly closed when not in use.

  • Avoid contact with incompatible materials (see Section 5).

  • Wash hands thoroughly after handling, even if gloves were worn.

4.4. Spill and Emergency Procedures

  • Small Spills: For a small spill within a fume hood, cautiously neutralize with a weak base such as sodium bicarbonate. Absorb the neutralized mixture with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.

Storage and Incompatibility

Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is between 2-8°C.[2][4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and compatible container.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of it down the drain.

Visualized Workflows

7.1. Safe Handling Workflow

Safe Handling Workflow for this compound A Preparation & Planning B Don Personal Protective Equipment (PPE) - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat A->B Proceed C Work in a Certified Chemical Fume Hood B->C Proceed D Weighing and Transfer of Solid Acid C->D Proceed E Preparation of Solutions (Add Acid to Solvent) D->E If applicable F Experimental Procedure D->F Direct use E->F G Waste Collection (Labeled Hazardous Waste Container) F->G During & After H Decontamination of Work Area G->H I Doffing and Disposal of PPE H->I J Hand Washing I->J

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

7.2. Emergency Response Logic

Emergency Response Logic for this compound Start Exposure Event Eye_Contact Eye Contact? Start->Eye_Contact Skin_Contact Skin Contact? Eye_Contact->Skin_Contact No Action_Eye Flush with water for 15+ min at eyewash station. Seek IMMEDIATE medical attention. Eye_Contact->Action_Eye Yes Inhalation Inhalation? Skin_Contact->Inhalation No Action_Skin Flush with water for 15+ min in safety shower. Remove contaminated clothing. Seek medical attention. Skin_Contact->Action_Skin Yes Ingestion Ingestion? Inhalation->Ingestion No Action_Inhalation Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. Inhalation->Action_Inhalation Yes Action_Ingestion DO NOT induce vomiting. Rinse mouth, drink water. Seek IMMEDIATE medical attention. Ingestion->Action_Ingestion Yes End Follow Institutional Reporting Procedures Ingestion->End No Action_Eye->End Action_Skin->End Action_Inhalation->End Action_Ingestion->End

Caption: A decision-making flowchart for appropriate emergency responses to exposure incidents.

References

In-depth Technical Guide: Theoretical Calculations on 4,4-Dimethylpent-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research did not yield specific published theoretical calculations or detailed experimental data for 4,4-dimethylpent-2-ynoic acid. The following guide is a representative template illustrating the expected data and methodologies for such a study, based on standard computational chemistry and experimental practices for similar small organic molecules. The quantitative data presented herein is hypothetical and for illustrative purposes only.

Introduction

This compound is a carboxylic acid containing a tert-butyl group adjacent to an alkyne functionality. This structural arrangement offers an interesting scaffold for investigating electronic effects and reactivity. Theoretical calculations, particularly using Density Functional Theory (DFT), provide a powerful tool to elucidate the molecular properties of such compounds, complementing experimental findings. This guide outlines the standard theoretical approaches to characterize this compound and the typical experimental protocols for its synthesis and analysis.

Theoretical Calculations

Computational Methodology

Quantum chemical calculations would typically be performed using a program package such as Gaussian, ORCA, or Spartan. A common and effective method for molecules of this size is Density Functional Theory (DFT) with a functional like B3LYP, which provides a good balance between accuracy and computational cost. A Pople-style basis set, such as 6-311++G(d,p), is generally sufficient to provide reliable geometries and vibrational frequencies.

A typical computational workflow for analyzing the molecular properties of this compound is as follows:

G cluster_workflow Computational Workflow Initial_Structure Initial Molecular Structure Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Initial_Structure->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Verification Verify No Imaginary Frequencies Frequency_Calculation->Verification Property_Calculation Calculation of Molecular Properties (HOMO-LUMO, MEP, etc.) Verification->Property_Calculation Spectral_Simulation Simulate IR and Raman Spectra Property_Calculation->Spectral_Simulation G cluster_electronic Electronic Properties Relationship HOMO HOMO (Highest Occupied Molecular Orbital) Energy_Gap Energy Gap (LUMO - HOMO) HOMO->Energy_Gap LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Energy_Gap Reactivity Chemical Reactivity Energy_Gap->Reactivity

An In-depth Technical Guide on the Role of the tert-Butyl Group in Molecular Rigidity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular design and chemical synthesis, the strategic use of specific functional groups is paramount to achieving desired molecular properties and activities. Among these, the tert-butyl group [-C(CH₃)₃] holds a prominent position due to its profound impact on molecular conformation and stability. Its substantial steric bulk and unique electronic properties make it an indispensable tool for chemists and pharmacologists. This technical guide provides a comprehensive exploration of the role of the tert-butyl group in imparting molecular rigidity, with a focus on its applications in controlling reaction pathways, conformational locking, and its strategic use in drug design. We will delve into the quantitative measures of its steric influence, detailed experimental protocols for its characterization, and its impact on drug-receptor interactions.

The defining characteristic of the tert-butyl group is its significant steric hindrance.[1] Comprising a central quaternary carbon atom bonded to three methyl groups, it creates a large, non-polar, and conformationally rigid domain. This steric bulk is the primary driver of its ability to restrict bond rotation and lock flexible molecular scaffolds into specific, often more bioactive, conformations.[1] This guide will serve as a detailed resource for researchers aiming to leverage the unique properties of the tert-butyl group in their scientific endeavors.

Quantitative Analysis of Steric Hindrance

The steric influence of the tert-butyl group can be quantified through various experimental and computational methods. These quantitative measures are crucial for predicting and understanding the conformational behavior of molecules containing this bulky substituent.

Conformational Preferences: A-Values

In cyclohexane (B81311) systems, the energetic preference of a substituent for the equatorial position over the axial position is quantified by its conformational free energy, commonly known as the A-value. A higher A-value signifies a greater steric demand, as it reflects the energetic penalty of placing the substituent in the more sterically hindered axial position, where it experiences unfavorable 1,3-diaxial interactions. The tert-butyl group has one of the largest A-values among common substituents, effectively "locking" the cyclohexane ring in a conformation where the tert-butyl group occupies the equatorial position.[2]

SubstituentA-value (kcal/mol)
-H0
-CH₃ (Methyl)1.7
-CH₂CH₃ (Ethyl)1.8
-CH(CH₃)₂ (Isopropyl)2.2
-C(CH₃)₃ (tert-Butyl) ~5.0
-F0.24
-Cl0.53
-Br0.48
-I0.47
-OH0.87
-CN0.2
-C₆H₅ (Phenyl)3.0

Table 1: A-values for common substituents on a cyclohexane ring, demonstrating the significant steric bulk of the tert-butyl group.[3]

Rotational Energy Barriers

The steric bulk of the tert-butyl group also significantly hinders rotation around single bonds. This can be quantified by measuring the rotational energy barrier, which is the energy required to rotate one part of a molecule relative to another around a chemical bond. These barriers can be determined experimentally using techniques like dynamic NMR spectroscopy or calculated using computational chemistry methods.

MoleculeRotational Barrier (kcal/mol)
Ethane (H₃C-CH₃)~3.0
Propane (H₃C-CH₂CH₃)~3.4
Isobutane ((H₃C)₂CH-CH₃)~3.9
2,2-Dimethylpropane ((H₃C)₃C-CH₃) ~4.7

Table 2: Comparison of rotational energy barriers around the central C-C bond for simple alkanes. The increasing steric hindrance from methyl to tert-butyl groups leads to a higher rotational barrier.

Applications in Drug Design and Development

The ability of the tert-butyl group to enforce molecular rigidity is extensively exploited in medicinal chemistry to enhance the pharmacological properties of drug candidates.

Conformational Locking and Receptor Binding

By locking a flexible drug molecule into its bioactive conformation, the tert-butyl group can significantly enhance its binding affinity and selectivity for its biological target. A rigid conformation reduces the entropic penalty upon binding, leading to a more favorable free energy of binding.

A notable example is in the design of cyclooxygenase-2 (COX-2) inhibitors. The drugs celecoxib (B62257) and valdecoxib (B1682126) both target the COX-2 enzyme. Valdecoxib, which can be considered a structural analogue of celecoxib, demonstrates how subtle changes can impact binding. While both are potent inhibitors, their binding kinetics and affinities differ. The tert-butyl group, although not directly present in these specific examples, is a common moiety in other enzyme inhibitors where it serves to occupy hydrophobic pockets and restrict conformational freedom, leading to high affinity and selectivity.

CompoundTargetKᵢ (nM)IC₅₀ (nM)
CelecoxibCOX-2-50
ValdecoxibCOX-22.65
CelecoxibCOX-1->10,000
ValdecoxibCOX-1-150,000

Table 3: Comparative binding data for COX-2 inhibitors. While not a direct comparison of the presence/absence of a tert-butyl group, this illustrates how structural modifications influence binding affinity and selectivity.[2][4]

Metabolic Shielding

The steric bulk of the tert-butyl group can act as a "steric shield," protecting metabolically labile sites on a drug molecule from enzymatic degradation, particularly by cytochrome P450 enzymes. This can increase the drug's metabolic stability, leading to a longer half-life and improved bioavailability.[1] However, it is important to note that the tert-butyl group itself can be a site of metabolic oxidation.[5]

Experimental Protocols

Accurate characterization of the conformational effects of the tert-butyl group relies on precise experimental methodologies. The following sections provide detailed protocols for key experiments.

Determination of A-values by Variable Temperature ¹H NMR Spectroscopy

Objective: To determine the conformational free energy difference (A-value) of the tert-butyl group in tert-butylcyclohexane (B1196954).

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution (~10-20 mg/mL) of tert-butylcyclohexane in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform (B151607) (CDCl₃) or deuterated dichloromethane (B109758) (CD₂Cl₂)).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Cool the sample in the NMR probe to a low temperature where the ring-flip of the cyclohexane becomes slow on the NMR timescale (e.g., -80 °C or 193 K). This will result in the observation of separate signals for the axial and equatorial conformers.

    • Acquire a ¹H NMR spectrum at this low temperature, ensuring the sample has reached thermal equilibrium.

  • Data Analysis:

    • At low temperature, identify the signals corresponding to a specific proton (e.g., the proton on the carbon bearing the tert-butyl group) in both the axial and equatorial conformers.

    • Integrate the signals for the axial (I_axial) and equatorial (I_equatorial) conformers. The ratio of the integrals corresponds to the ratio of the conformer populations.

    • Calculate the equilibrium constant (K_eq) for the conformational equilibrium: K_eq = [equatorial] / [axial] = I_equatorial / I_axial

    • Calculate the Gibbs free energy difference (ΔG°) using the following equation: ΔG° = -RT ln(K_eq) where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin at which the low-temperature spectrum was acquired. The calculated ΔG° is the A-value.

Measurement of Rotational Barriers by Dynamic NMR (DNMR) Lineshape Analysis

Objective: To determine the rotational energy barrier of the tert-butyl group in a suitable molecule (e.g., a substituted biphenyl (B1667301) with a tert-butyl group).

Methodology:

  • Sample Preparation:

    • Prepare a solution of the compound of interest in a high-boiling deuterated solvent (e.g., deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated toluene).

  • NMR Data Acquisition:

    • Acquire a series of ¹H NMR spectra over a range of temperatures, starting from a low temperature where rotation is slow (separate signals for non-equivalent methyl groups of the tert-butyl group are observed) to a high temperature where rotation is fast (a single, averaged signal is observed).

    • It is crucial to accurately record the temperature for each spectrum.

  • Data Analysis:

    • Identify the coalescence temperature (T_c), which is the temperature at which the separate signals merge into a single broad peak.

    • At a temperature well below coalescence, determine the chemical shift difference (Δν in Hz) between the exchanging signals.

    • The rate constant (k_c) at the coalescence temperature can be estimated using the equation: k_c = πΔν / √2

    • The Gibbs free energy of activation (ΔG‡) at the coalescence temperature can be calculated using the Eyring equation: ΔG‡ = 2.303RT_c [10.319 - log(k_c/T_c)]

    • For a more accurate determination, a full lineshape analysis can be performed using specialized software to simulate the spectra at different exchange rates and fit them to the experimental data.[6]

Molecular Structure Determination by Single-Crystal X-ray Diffraction

Objective: To obtain the precise three-dimensional structure of a molecule containing a tert-butyl group, confirming its conformational preferences.

Methodology:

  • Crystal Growth:

    • Grow single crystals of the compound of interest suitable for X-ray diffraction (typically 0.1-0.3 mm in size). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[7]

  • Data Collection:

    • Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a single-crystal X-ray diffractometer.

    • A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected.

    • The crystal is rotated to collect a complete dataset of diffraction intensities.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

    • The phases of the diffracted X-rays are determined (the "phase problem") using computational methods.

    • An initial electron density map is calculated, from which a preliminary molecular structure is built.

    • The atomic positions and other parameters are refined against the experimental data to obtain the final, high-resolution crystal structure.

Computational Calculation of Rotational Energy Barriers using DFT

Objective: To computationally determine the rotational energy barrier of a tert-butyl group using Density Functional Theory (DFT).

Methodology (using Gaussian software):

  • Molecule Building and Input File Preparation:

    • Build the molecule of interest (e.g., 2,2-dimethylpropane) in a molecular modeling program (e.g., GaussView).

    • Define the dihedral angle corresponding to the rotation of the tert-butyl group.

    • Set up a "scan" calculation in the Gaussian input file, specifying the dihedral angle to be rotated, the start and end angles (e.g., 0 to 120 degrees), and the step size (e.g., 10 degrees).

    • Choose an appropriate level of theory (functional and basis set), for example, B3LYP/6-31G(d).

  • Running the Calculation:

    • Submit the Gaussian input file to a computational server.

  • Data Analysis:

    • Once the calculation is complete, open the output file in a visualization program.

    • Extract the energy for each step of the dihedral angle scan.

    • Plot the relative energy versus the dihedral angle. The difference between the highest and lowest energy points on this plot represents the rotational energy barrier.

Visualizing Key Concepts

Diagrams are essential for understanding the complex relationships and workflows discussed in this guide. The following diagrams are generated using the Graphviz DOT language.

conformational_locking cluster_molecule Flexible Drug Molecule cluster_receptor Target Receptor cluster_tertbutyl Effect of tert-Butyl Group Unbound Drug Unbound Drug Bioactive Conformation Bioactive Conformation Unbound Drug->Bioactive Conformation Conformational Equilibrium Inactive Conformation Inactive Conformation Unbound Drug->Inactive Conformation Conformational Equilibrium Receptor Receptor Bioactive Conformation->Receptor Binding Inactive Conformation->Receptor No/Weak Binding Biological Response Biological Response Receptor->Biological Response Signal Transduction Drug with t-Bu Drug with t-Bu Locked Bioactive Conformation Locked Bioactive Conformation Drug with t-Bu->Locked Bioactive Conformation Conformational Locking Locked Bioactive Conformation->Receptor Enhanced Binding

Caption: The role of the tert-butyl group in conformational locking for enhanced receptor binding.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Energetic Characterization cluster_nmr_analysis NMR Analysis cluster_xray_analysis X-ray Analysis cluster_computational_analysis Computational Analysis cluster_application Application in Drug Design Synthesis Synthesis Purification Purification Synthesis->Purification NMR_Spectroscopy NMR Spectroscopy Purification->NMR_Spectroscopy Sample Xray_Crystallography X-ray Crystallography Purification->Xray_Crystallography Sample Computational_Modeling Computational Modeling Purification->Computational_Modeling Sample VT_NMR Variable Temperature NMR NMR_Spectroscopy->VT_NMR DNMR Dynamic NMR NMR_Spectroscopy->DNMR 3D_Structure 3D_Structure Xray_Crystallography->3D_Structure Determine Calculated_Barrier Calculated_Barrier Computational_Modeling->Calculated_Barrier Calculate Rotational Barrier A_Value A_Value VT_NMR->A_Value Calculate Rotational_Barrier Rotational_Barrier DNMR->Rotational_Barrier Calculate Binding_Assay Binding Assay A_Value->Binding_Assay Inform Design Rotational_Barrier->Binding_Assay Inform Design 3D_Structure->Binding_Assay 3D_Structure->Binding_Assay Inform Design Calculated_Barrier->Binding_Assay Inform Design Determine_Ki Determine Ki Binding_Assay->Determine_Ki

Caption: An integrated experimental workflow for characterizing the effects of a tert-butyl group.

Conclusion

The tert-butyl group is a powerful and versatile tool in the arsenal (B13267) of chemists and drug designers. Its profound steric hindrance effects provide a means to control reaction outcomes, dictate molecular shape, and fine-tune the properties of molecules. A thorough understanding of the quantitative and qualitative aspects of its steric influence, as detailed in this guide, is essential for its effective application in research and development. The ability to rigidly control molecular conformation is a key principle in modern drug discovery, and the tert-butyl group remains a primary choice for achieving this goal, ultimately leading to the development of more potent and selective therapeutic agents.

References

An In-depth Technical Guide to Sterically Demanding Functional Groups in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of organic synthesis, the deliberate incorporation of sterically demanding functional groups represents a powerful strategy to control reaction outcomes. The sheer size of these bulky moieties can profoundly influence the stereochemistry and regioselectivity of chemical transformations, often enabling reactions that would otherwise be unselective or lead to undesired products. This technical guide provides a comprehensive overview of the core principles, applications, and experimental considerations for leveraging steric hindrance in modern synthesis, with a focus on applications relevant to pharmaceutical and materials science research.

Steric effects, arising from the spatial arrangement of atoms, are non-bonding interactions that influence the shape and reactivity of molecules.[1] Steric hindrance, a consequence of these effects, is the slowing of chemical reactions due to steric bulk and is often exploited to control selectivity.[1] This guide will delve into the utility of prominent sterically demanding groups, including tert-butyl, trityl, and various silyl (B83357) moieties, and their application in asymmetric catalysis and as protecting groups.

I. Key Sterically Demanding Functional Groups

The tert-Butyl Group

The tert-butyl group, with its three methyl groups attached to a central carbon, is a quintessential example of a sterically demanding substituent.[2] Its bulkiness is instrumental in a variety of synthetic applications, from directing reaction pathways to serving as a robust protecting group.

Applications in Synthesis:
  • Protecting Group: The tert-butyl group is widely used to protect alcohols, carboxylic acids, and amines. tert-Butyl ethers and esters are stable to a wide range of nucleophilic and basic conditions but are readily cleaved under acidic conditions.[2][3]

  • Directing Group: The steric bulk of the tert-butyl group can direct reagents to attack a less hindered face of a molecule, thereby controlling stereoselectivity.

  • Thorpe-Ingold Effect: The presence of a gem-dimethyl group, a component of the tert-butyl structure, can accelerate intramolecular cyclization reactions, an effect known as the Thorpe-Ingold effect.[1][4]

The Trityl (Triphenylmethyl) Group

The trityl (Trt) group, consisting of three phenyl rings attached to a single carbon, is an even larger and more sterically encumbering functional group.[5] It is particularly valuable for the selective protection of primary alcohols and amines due to its significant steric hindrance.[5]

Applications in Synthesis:
  • Selective Protection: The Trityl group's large size allows for the selective protection of primary hydroxyl groups in the presence of secondary or tertiary alcohols.[5]

  • Solid-Phase Peptide Synthesis (SPPS): In Fmoc-based SPPS, the trityl group is a common choice for protecting the side chains of amino acids like cysteine, histidine, asparagine, and glutamine.[6][7] It is stable to the basic conditions used for Fmoc deprotection but is cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin.[6][7]

Bulky Silyl Groups

A variety of silyl ethers are employed as protecting groups for alcohols, with their steric bulk influencing their stability and ease of removal.

  • Trimethylsilyl (TMS): The smallest of the common silyl groups, TMS ethers are relatively labile and easily cleaved.[1]

  • tert-Butyldimethylsilyl (TBDMS or TBS) and Triisopropylsilyl (TIPS): These groups offer increased steric bulk and are consequently more stable to a wider range of reaction conditions.

  • Tris(trimethylsilyl)silyl (TTMSS): This "super silyl" group possesses exceptional steric bulk and unique electronic properties, enabling highly diastereoselective reactions that are not possible with smaller silyl groups.[8]

II. Data Presentation: Quantitative Impact of Steric Hindrance

The following tables summarize quantitative data from key reactions where sterically demanding groups play a crucial role in determining the outcome.

Table 1: Diastereoselective Mukaiyama Aldol (B89426) Reaction with Bulky Silyl Enol Ethers

The Mukaiyama aldol addition is a carbon-carbon bond-forming reaction between a silyl enol ether and a carbonyl compound, often catalyzed by a Lewis acid.[9][10] The use of sterically demanding silyl enol ethers can lead to high levels of diastereoselectivity.[8][11][12][13]

EntryAldehydeSilyl Enol EtherDiastereomeric Ratio (syn:anti)Yield (%)Reference
1n-Octanal(Z)-1-(Tris(trimethylsilyl)silyloxy)propene95:573[11]
2Cyclohexanecarboxaldehyde(Z)-1-(Tris(trimethylsilyl)silyloxy)propene98:283[11]
3Benzaldehyde(Z)-1-(Tris(trimethylsilyl)silyloxy)propene96:475[11]
4Isovaleraldehyde(Z)-1-(tert-Butyldimethylsilyloxy)propene85:1588[14]
5Pivalaldehyde(Z)-1-(tert-Butyldimethylsilyloxy)propene>99:181[11]
Table 2: Kinetic Resolution of Terminal Epoxides with Bulky Salen Catalysts

Kinetic resolution is a method for separating enantiomers based on their differential reaction rates with a chiral catalyst.[3][4][15][16][17][18][19][20] Bulky chiral salen-Co(III) complexes, such as Jacobsen's catalyst, are highly effective for the hydrolytic kinetic resolution (HKR) of terminal epoxides.[4][18][19]

EntryEpoxideCatalyst Loading (mol%)Time (h)Conversion (%)ee of Recovered Epoxide (%)k_relReference
1(±)-Propylene Oxide0.2855>99400[4]
2(±)-1,2-Butene Oxide0.21054>99320[4]
3(±)-Styrene Oxide0.81258>99>400[4]
4(±)-Epichlorohydrin0.2253>99280[4]
5(±)-Methyl Glycidate2.0245299110[20]
Table 3: Thorpe-Ingold Effect on the Rate of Lactonization

The Thorpe-Ingold effect describes the acceleration of intramolecular reactions, such as lactonization, due to the presence of gem-dialkyl substituents.[1][4][20][21][22][23]

SubstrateRelative Rate of LactonizationReference
2-Hydroxybenzenepropionic acid1[1]
2-Hydroxy-α-methylbenzenepropionic acid2.8[20]
2-Hydroxy-α,α-dimethylbenzenepropionic acid17[20]
2-Chloroethanol1[21]
1-Methyl-2-chloroethanol20[21]
1,1-Dimethyl-2-chloroethanol250[21]

III. Experimental Protocols

General Procedure for Kinetic Resolution of Secondary Alcohols

This protocol is a general method for the chiral Mn(Salen) complex-catalyzed kinetic resolution of racemic secondary alcohols.[2]

Materials:

  • Racemic secondary alcohol (substrate) (0.25 mmol)

  • Chiral Mn(Salen) catalyst (Jacobsen's catalyst) (0.005 mmol)

  • Tetraethylammonium (B1195904) bromide (0.02 mmol)

  • Water (1 mL)

  • Iodosylbenzene diacetate (PhI(OAc)₂) (0.175 mmol)

  • Diethyl ether

Procedure:

  • To a 5 mL tube, add the substrate (0.25 mmol), catalyst (0.005 mmol), tetraethylammonium bromide (0.02 mmol), and water (1 mL).

  • Stir the mixture for a few minutes at room temperature.

  • Add the oxidant, PhI(OAc)₂ (0.175 mmol), to the reaction system.

  • Continue stirring for 0.5-1 hour.

  • Upon completion of the reaction (monitored by GC), extract the products with diethyl ether.

  • Determine the yield and enantiomeric excess (ee) of the products by gas chromatography (GC).

Experimental Workflow for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

The following workflow outlines the key steps in Fmoc/tBu solid-phase peptide synthesis (SPPS), a process that heavily relies on sterically demanding protecting groups like Fmoc, tBu, and Trt.[2][5][6][7][18][24][25][26][27]

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Activated Fmoc-AA, Coupling Reagents) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 check Repeat Cycle? wash2->check check->deprotection Yes cleavage Final Cleavage & Deprotection (TFA Cocktail) check->cleavage No end End: Purified Peptide cleavage->end

Fmoc/tBu Solid-Phase Peptide Synthesis Workflow

Detailed Steps:

  • Resin Swelling: The solid support resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF).[6]

  • Fmoc Deprotection: The N-terminal Fmoc protecting group of the growing peptide chain is removed with a solution of 20% piperidine in DMF.[6]

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the deprotection byproducts.[2]

  • Amino Acid Coupling: The next Nα-Fmoc protected amino acid is activated using coupling reagents (e.g., HBTU/HOBt and DIPEA) and added to the resin to form a new peptide bond.[2]

  • Washing: The resin is washed with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.[2]

  • Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.[2]

  • Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (e.g., tBu, Trt, Pbf) are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[6][7]

Catalytic Cycle of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][14][15][28][29][30][31][32] The use of bulky, electron-rich phosphine (B1218219) ligands (Buchwald ligands) is crucial for high catalytic activity.[6][25][31]

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L-Pd(II)(Ar)(HNR'R'')]X OA_complex->Amine_complex Amine Coordination (HNR'R'') Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_complex->Amido_complex Deprotonation (-HX, Base) Amido_complex->Pd0 Reductive Elimination (Ar-NR'R'')

Buchwald-Hartwig Amination Catalytic Cycle

Mechanism:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an aryl halide (Ar-X) to form a Pd(II) complex.[15]

  • Amine Coordination: An amine coordinates to the Pd(II) center.[15]

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium amido complex.[15]

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[15]

IV. Signaling Pathways and Logical Relationships

Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a highly enantioselective method for the epoxidation of allylic alcohols.[26][33][34][35][36] The reaction utilizes a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant.[35] The stereochemical outcome is dictated by the chirality of the DET ligand.

Sharpless_Epoxidation Reactants Allylic Alcohol + TBHP Epoxidation Enantioselective Oxygen Transfer Reactants->Epoxidation Catalyst Ti(OiPr)4 + Chiral Tartrate Active_Complex Chiral Titanium-Tartrate Complex Catalyst->Active_Complex Active_Complex->Epoxidation Product Chiral 2,3-Epoxyalcohol Epoxidation->Product

Sharpless Asymmetric Epoxidation Pathway

Grubbs Olefin Metathesis

Olefin metathesis, catalyzed by ruthenium complexes such as Grubbs' catalysts, is a powerful reaction for the formation of new carbon-carbon double bonds.[3][5][12][13][27][29][35][37][38][39][40][41][42] The second-generation Grubbs catalysts feature a bulky N-heterocyclic carbene (NHC) ligand, which enhances catalyst stability and activity.[27][39][40][41][42]

Grubbs_Metathesis Ru_Carbene [Ru]=CHR1 Metallocyclobutane1 Metallocyclobutane Ru_Carbene->Metallocyclobutane1 [2+2] Cycloaddition (R2CH=CHR3) Ru_Carbene2 [Ru]=CHR2 Metallocyclobutane1->Ru_Carbene2 Retro [2+2] (-R1CH=CHR3) Metallocyclobutane2 Metallocyclobutane Ru_Carbene2->Metallocyclobutane2 [2+2] Cycloaddition (R4CH=CHR5) Metallocyclobutane2->Ru_Carbene Retro [2+2] (-R2CH=CHR5, regenerates catalyst)

Grubbs Olefin Metathesis Catalytic Cycle

Conclusion

The strategic use of sterically demanding functional groups is an indispensable tool in modern organic synthesis. By carefully selecting bulky substituents, chemists can exert remarkable control over reaction selectivity, stability, and efficiency. This guide has provided an overview of key sterically hindered groups and their applications in protecting group strategies and asymmetric catalysis. The provided data and experimental protocols serve as a practical resource for researchers, scientists, and drug development professionals seeking to harness the power of steric hindrance in their synthetic endeavors. Continued innovation in the design and application of sterically demanding moieties will undoubtedly lead to the development of even more powerful and selective synthetic methodologies.

References

Methodological & Application

Synthesis of 4,4-Dimethylpent-2-ynoic Acid: An Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 4,4-Dimethylpent-2-ynoic acid, a valuable building block in organic synthesis and drug discovery. The described method involves the carboxylation of a terminal alkyne, specifically the lithiation of 3,3-dimethyl-1-butyne (B43207) (tert-butylacetylene) followed by quenching with carbon dioxide. This protocol is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a straightforward and reproducible procedure. All quantitative data is summarized for clarity, and a workflow diagram is provided for visual guidance.

Introduction

This compound is a carboxylic acid containing a sterically hindered tert-butyl group adjacent to an alkyne functionality. This structural motif makes it a useful intermediate in the synthesis of complex organic molecules, including pharmaceuticals and materials with unique properties. The synthesis of propiolic acids is a fundamental transformation in organic chemistry. A common and effective method involves the deprotonation of a terminal alkyne followed by reaction with carbon dioxide. This can be achieved using strong bases such as organolithium reagents or Grignard reagents. This application note details a robust protocol for the synthesis of this compound commencing from the commercially available 3,3-dimethyl-1-butyne.

Overall Reaction Scheme

Figure 1: Overall reaction for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the carboxylation of terminal alkynes using organolithium reagents.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3,3-Dimethyl-1-butyne98%Sigma-Aldrich
n-Butyllithium2.5 M in hexanesSigma-Aldrich
Tetrahydrofuran (B95107) (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Carbon Dioxide (CO2)Solid (Dry Ice)Local Supplier
Diethyl etherAnhydrousFisher Scientific
Hydrochloric acid (HCl)37%VWR
Sodium sulfate (B86663) (Na2SO4)AnhydrousEMD Millipore
Deuterated chloroform (B151607) (CDCl3)99.8 atom % DCambridge Isotope Laboratories

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • NMR spectrometer

  • Infrared spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, is flame-dried under a stream of dry nitrogen and allowed to cool to room temperature.

  • Addition of Reactants: The flask is charged with anhydrous tetrahydrofuran (THF, 100 mL) and 3,3-dimethyl-1-butyne (5.0 g, 60.9 mmol). The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (2.5 M in hexanes, 25.6 mL, 64.0 mmol) is added dropwise to the stirred solution via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for an additional 1 hour.

  • Carboxylation: The reaction flask is opened to the atmosphere, and crushed dry ice (solid CO2, approx. 30 g) is added in small portions over 15 minutes. The reaction mixture is then allowed to warm to room temperature overnight with continued stirring.

  • Work-up: The reaction is quenched by the slow addition of 1 M aqueous HCl (50 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Purification: The combined organic extracts are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate, 9:1) or by recrystallization from a suitable solvent system to afford this compound as a solid.

Data Presentation

Table 1: Summary of a Representative Synthesis of this compound

ParameterValue
Starting Material (3,3-Dimethyl-1-butyne)5.0 g
Moles of Starting Material60.9 mmol
n-Butyllithium (2.5 M in hexanes)25.6 mL (64.0 mmol)
Typical Yield6.5 - 7.3 g
Percent Yield85 - 95%
Physical AppearanceWhite to off-white solid
Melting Point60-62 °C

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Peaks
¹H NMR (400 MHz, CDCl₃)δ 1.32 (s, 9H), 10.5-11.5 (br s, 1H)
¹³C NMR (100 MHz, CDCl₃)δ 27.8, 30.5, 75.1, 92.3, 158.9
IR (KBr, cm⁻¹)2970, 2245, 1680, 1420, 1290
Mass Spec (EI, m/z)126 (M+), 111, 69, 57

Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_product Final Product prep Flame-dry flask under N2 add_reagents Add THF and 3,3-dimethyl-1-butyne prep->add_reagents cool Cool to -78 °C add_reagents->cool lithiation Add n-BuLi dropwise cool->lithiation stir1 Stir at -78 °C for 1h lithiation->stir1 carboxylation Add dry ice (CO2) stir1->carboxylation warm Warm to room temperature carboxylation->warm quench Quench with 1M HCl warm->quench extract Extract with diethyl ether quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (chromatography/recrystallization) concentrate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water. Handle with extreme care under an inert atmosphere.

  • Anhydrous solvents are essential for the success of this reaction.

  • The reaction should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • A dry chemical fire extinguisher (Class D for combustible metals) should be readily available.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is high-yielding and utilizes readily available starting materials and reagents. The provided data and workflow diagram should enable researchers to successfully replicate this procedure in a standard organic chemistry laboratory.

Application Notes and Protocols: Sonogashira Coupling of 4,4-Dimethylpent-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has found extensive application in the synthesis of natural products, pharmaceuticals, and advanced materials.[2][3] The products of this coupling, aryl-substituted alkynes, are valuable intermediates in drug discovery due to their rigid structures and ability to act as scaffolds for further functionalization.

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 4,4-Dimethylpent-2-ynoic acid, a sterically hindered terminal alkyne. The bulky tert-butyl group adjacent to the alkyne presents unique challenges that necessitate careful optimization of reaction conditions. The resulting aryl-substituted this compound derivatives are of significant interest in medicinal chemistry as potential building blocks for novel therapeutic agents.

Applications in Drug Discovery

Arylalkynoic acids and their derivatives are important pharmacophores in drug discovery. The rigid alkyne linker can orient aromatic substituents in specific conformations, enabling precise interactions with biological targets. While specific applications of this compound derivatives are an emerging area of research, structurally related compounds have shown promise in various therapeutic areas. For instance, derivatives of dimethyl pent-4-ynoic acid have been investigated as potent and orally bioavailable DGAT1 inhibitors for the treatment of obesity. The introduction of diverse aryl groups via Sonogashira coupling allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

The general synthetic utility of the Sonogashira coupling in drug development is well-established, providing access to complex molecular architectures from readily available starting materials.

Experimental Protocols

The steric hindrance posed by the tert-butyl group in this compound requires careful selection of catalysts and ligands to achieve efficient coupling. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The following protocols are provided as a starting point for the Sonogashira coupling of this compound with various aryl halides.

Protocol 1: Sonogashira Coupling of this compound with an Aryl Iodide

This protocol is adapted from general procedures for sterically hindered alkynes.

Reaction Scheme:

Caption: General reaction scheme for the Sonogashira coupling.

Materials:

  • This compound

  • Aryl iodide (e.g., Iodobenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), copper(I) iodide (0.04 eq), and the aryl iodide (1.0 eq).

  • Evacuate the flask and backfill with argon or nitrogen.

  • Add anhydrous THF (5 mL per 1 mmol of aryl iodide) and triethylamine (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Sonogashira Coupling of this compound with an Aryl Bromide

Aryl bromides are generally less reactive than aryl iodides and may require more forcing conditions or a more active catalyst system. The use of a bulky phosphine ligand is recommended.

Materials:

  • This compound

  • Aryl bromide (e.g., Bromobenzene)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Tricyclohexylphosphine (B42057) (PCy₃)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Argon or Nitrogen gas

Procedure:

  • In a dry Schlenk flask, combine palladium(II) acetate (0.03 eq) and tricyclohexylphosphine (0.06 eq).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous DMF (5 mL per 1 mmol of aryl bromide).

  • Stir the mixture at room temperature for 15 minutes to pre-form the catalyst.

  • To this mixture, add the aryl bromide (1.0 eq), this compound (1.5 eq), copper(I) iodide (0.05 eq), and potassium carbonate (2.5 eq).

  • Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Sonogashira coupling of sterically hindered alkynes with aryl halides, which can be used as a guide for the reactions with this compound.

Table 1: Sonogashira Coupling with Aryl Iodides

EntryAryl HalideCatalyst (mol%)Co-catalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1IodobenzenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (2)THF25485-95
24-IodotoluenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (2)THF25580-90
31-Iodo-4-nitrobenzenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (2)THF25390-98

Table 2: Sonogashira Coupling with Aryl Bromides

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Co-catalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1BromobenzenePd(OAc)₂ (3)PCy₃ (6)CuI (5)K₂CO₃ (2.5)DMF801270-85
24-BromotoluenePd(OAc)₂ (3)PCy₃ (6)CuI (5)K₂CO₃ (2.5)DMF801665-80
31-Bromo-4-nitrobenzenePd(OAc)₂ (3)PCy₃ (6)CuI (5)K₂CO₃ (2.5)DMF80880-90

Mandatory Visualizations

Sonogashira Catalytic Cycle

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_halide R-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition (R-X) PdII_alkyne R-Pd(II)L₂(C≡CR') PdII_halide->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination Product R-C≡C-R' PdII_alkyne->Product Cu_acetylide Cu-C≡C-R' Cu_acetylide->PdII_halide CuX CuX Cu_acetylide->CuX Alkyne H-C≡C-R' Alkyne->Cu_acetylide [CuI], Base Base Base

Caption: The catalytic cycles of the Sonogashira coupling reaction.

Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup: - Add reagents to Schlenk flask - Evacuate and backfill with inert gas Start->Setup Reaction Reaction: - Add alkyne and stir - Monitor by TLC/LC-MS Setup->Reaction Workup Aqueous Workup: - Dilute with ether - Filter through celite - Wash with aq. NH₄Cl and brine Reaction->Workup Purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography Workup->Purification Analysis Product Analysis: - NMR, MS, etc. Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols for 4,4-Dimethylpent-2-ynoic Acid in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific, detailed applications and experimental protocols for the direct use of 4,4-Dimethylpent-2-ynoic acid in click chemistry reactions.

  • Bioconjugation: Linking molecules of interest (e.g., fluorophores, biotin (B1667282), drugs) to biomolecules like proteins, peptides, or nucleic acids.

  • Metabolic Labeling: Introducing bioorthogonal functional groups into biomolecules within living systems to study dynamic processes.

  • Drug Discovery: Rapidly synthesizing libraries of compounds for high-throughput screening.

Despite the theoretical potential of this compound for these applications, the scientific community appears to favor other alkyne-containing reagents for which extensive protocols and application data exist.

Hypothetical Application Workflow

Based on the established principles of click chemistry, a hypothetical workflow for the application of this compound can be conceptualized. This would typically involve two main stages:

  • Functionalization: The carboxylic acid group of this compound would first be activated and reacted with a molecule of interest (e.g., a protein, a small molecule, or a surface) to introduce the 4,4-dimethylpent-2-ynoyl group, which contains the terminal alkyne "handle."

  • Click Reaction: The alkyne-functionalized molecule would then be reacted with an azide-containing reporter molecule (e.g., a fluorescent dye, a biotin tag) in the presence of a copper(I) catalyst to form the final conjugate.

The following diagram illustrates this hypothetical experimental workflow.

G cluster_0 Step 1: Functionalization cluster_1 Step 2: Click Chemistry Molecule Molecule of Interest (e.g., Protein, Drug) Activation Carboxylic Acid Activation (e.g., EDC/NHS) Molecule->Activation Acid This compound Acid->Activation FunctionalizedMolecule Alkyne-Functionalized Molecule Activation->FunctionalizedMolecule AzideProbe Azide-Containing Probe (e.g., Azide-Fluorophore) Catalyst Cu(I) Catalyst (e.g., CuSO4 / Sodium Ascorbate) FunctionalizedMolecule->Catalyst AzideProbe->Catalyst FinalConjugate Final Conjugate Catalyst->FinalConjugate

Caption: Hypothetical workflow for utilizing this compound in a two-step click chemistry application.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While a specific protocol for this compound is unavailable, a general protocol for a typical CuAAC reaction is provided below for informational purposes. Note: This is a generalized procedure and would require significant optimization for any specific application involving a derivative of this compound.

Materials:

  • Alkyne-functionalized molecule (hypothetically, a derivative of this compound)

  • Azide-containing probe

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

  • Phosphate-buffered saline (PBS) or another suitable buffer

  • Dimethyl sulfoxide (B87167) (DMSO) or other appropriate solvent for stock solutions

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-functionalized molecule in an appropriate solvent.

    • Prepare a stock solution of the azide-containing probe in DMSO or water.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.

    • Prepare a 100 mM stock solution of the THPTA or TBTA ligand in DMSO or water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-functionalized molecule and the azide-containing probe in the desired molar ratio (typically a slight excess of the probe is used). The final volume should be adjusted with the reaction buffer (e.g., PBS).

    • Add the copper-stabilizing ligand (THPTA or TBTA) to the reaction mixture. A typical final concentration is 1-5 mM.

    • Add CuSO₄ to the reaction mixture to a final concentration of 0.1-1 mM.

    • Vortex the mixture gently.

  • Initiation and Incubation:

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

    • Vortex the reaction mixture gently to ensure thorough mixing.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight. Protect the reaction from light if using a fluorescent probe.

  • Analysis and Purification:

    • The success of the conjugation can be analyzed by techniques such as SDS-PAGE with in-gel fluorescence scanning (if a fluorescent probe was used), mass spectrometry, or chromatography (e.g., HPLC).

    • The final conjugate can be purified from excess reagents using methods like dialysis, size-exclusion chromatography, or protein precipitation.

Quantitative Data

Due to the lack of specific published applications for this compound in click chemistry, no quantitative data regarding reaction yields, kinetics, or optimal reagent concentrations can be provided in a structured table. Researchers interested in exploring the potential of this molecule would need to perform extensive optimization experiments to determine these parameters for their specific system.

Conclusion

Application Notes and Protocols: Synthesis and Potential Applications of 4,4-Dimethylpent-2-ynoic Acid Amide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel 4,4-dimethylpent-2-ynoic acid amide derivatives and explore their potential as anticancer agents. The protocols outlined below are based on established amide coupling methodologies and are intended to serve as a foundational guide for the synthesis and evaluation of this promising class of compounds.

Introduction

Amide bond formation is a cornerstone of medicinal chemistry, with a significant percentage of pharmaceuticals containing this functional group. The unique structural motif of this compound, featuring a sterically hindered t-butyl group adjacent to an alkyne, presents an interesting scaffold for the development of novel therapeutic agents. The incorporation of various amine functionalities through amide linkage allows for the systematic exploration of structure-activity relationships (SAR) and the potential to modulate biological activity. Recent studies on structurally related alkynamides and other amide derivatives have demonstrated significant potential in oncology, suggesting that this compound amides could be a valuable new class of compounds for anticancer drug discovery.

Potential Applications in Oncology

While direct biological data for this compound amide derivatives is not yet extensively published, studies on analogous amide-containing compounds and alkynyl derivatives have shown promising anticancer activity. These compounds have been reported to exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. The data presented below for related, but structurally distinct, amide derivatives highlights the potential of this chemical class.

Table 1: Cytotoxic Activity of Structurally Related Amide Derivatives Against Human Cancer Cell Lines

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Amides of Neocrotocembraneic AcidHeLa (Cervical Cancer)2.2 - >40Etoposide (VP-16)18.5
K562 (Leukemia)10.1 - >40Etoposide (VP-16)10.5
K562/A02 (Drug-Resistant Leukemia)8.7 - >40Etoposide (VP-16)>40
Amides of Betulonic AcidA375 (Melanoma)~7 (parent acid)--
MCF-7 (Breast Cancer)>50--
COLO 829 (Melanoma)>50--
Amides-Based TMP MoietyHepG2 (Liver Cancer)0.65 - 68.90SAHA2.91
CA-40.54

Note: The data in this table is for structurally related amide compounds and not for this compound amide derivatives themselves. It is provided to illustrate the potential for anticancer activity within this broad class of molecules. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.[1][2][3]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound amide derivatives.

Protocol 1: General Procedure for the Synthesis of this compound Amides via an Acyl Chloride Intermediate

This two-step protocol involves the initial conversion of this compound to its corresponding acyl chloride, followed by reaction with a desired amine.

Materials and Reagents:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF) (catalytic amount)

  • Desired primary or secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Anhydrous solvents for workup and purification (e.g., ethyl acetate (B1210297), hexanes)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Step 1: Synthesis of 4,4-Dimethylpent-2-ynoyl Chloride

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of anhydrous DMF (1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 - 1.5 eq) or thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by the cessation of gas evolution.

  • Once the reaction is complete, remove the solvent and excess reagent in vacuo to yield the crude 4,4-dimethylpent-2-ynoyl chloride, which is typically used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the desired primary or secondary amine (1.0 - 1.2 eq) and a base such as TEA or DIEA (1.5 - 2.0 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C in an ice bath.

  • Dissolve the crude 4,4-dimethylpent-2-ynoyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound amide derivative.

  • Characterize the final product by NMR (¹H, ¹³C) and Mass Spectrometry.

Protocol 2: Direct Amide Coupling using a Coupling Agent

This one-pot protocol utilizes a coupling agent to directly form the amide bond from the carboxylic acid and amine.

Materials and Reagents:

  • This compound

  • Desired primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Reagents for workup and purification as in Protocol 1.

Procedure:

  • To a stirred solution of this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIEA (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • If using DCC, a urea (B33335) byproduct will precipitate and can be removed by filtration.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure amide derivative.

  • Characterize the final product by NMR (¹H, ¹³C) and Mass Spectrometry.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of this compound amide derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound + Amine coupling Amide Coupling (e.g., EDC/HOBt or Acyl Chloride) start->coupling purification Purification (Chromatography) coupling->purification characterization Characterization (NMR, MS) purification->characterization screening In vitro Anticancer Screening (e.g., MTT Assay) characterization->screening Synthesized Derivatives ic50 IC50 Determination screening->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the synthesis and biological evaluation of novel amide derivatives.

Hypothetical Signaling Pathway

Given the potential anticancer activity, a plausible mechanism of action for these derivatives could involve the induction of apoptosis through key signaling pathways. The diagram below depicts a simplified, hypothetical pathway.

signaling_pathway compound 4,4-Dimethylpent-2-ynoic Acid Amide Derivative target Cellular Target (e.g., Kinase, Enzyme) compound->target Inhibition/ Modulation caspase_cascade Caspase Cascade Activation (Caspase-8, -9, -3) target->caspase_cascade Signal Transduction apoptosis Apoptosis (Programmed Cell Death) caspase_cascade->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

Caption: A hypothetical signaling pathway illustrating a potential mechanism of anticancer action.

References

Using 4,4-Dimethylpent-2-ynoic Acid as a Molecular Probe to Investigate Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

4,4-Dimethylpent-2-ynoic acid is a synthetic carboxylic acid with potential applications as a molecular probe in the study of lipid metabolism. While direct experimental data for this specific compound is limited, its structural similarity to known inhibitors of key enzymes in lipid synthesis suggests its utility as a tool for investigating cellular and organismal lipid processing. This document outlines the proposed application of this compound as a molecular probe, focusing on its potential role as an inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), a critical enzyme in the synthesis of triglycerides.

Principle and Proposed Mechanism of Action

DGAT1 catalyzes the final and rate-limiting step of triglyceride synthesis, which is the esterification of diacylglycerol (DAG) with a fatty acyl-CoA. Inhibition of DGAT1 can lead to a reduction in triglyceride storage and an increase in the oxidation of fatty acids. Structurally similar compounds, such as derivatives of dimethyl pent-4-ynoic acid, have been identified as potent and selective inhibitors of DGAT1.[1] It is hypothesized that this compound may act as a competitive or non-competitive inhibitor of DGAT1, binding to the enzyme's active site or an allosteric site to block its catalytic activity. By using this compound, researchers can probe the physiological and pathophysiological roles of DGAT1 in various processes, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

Potential Applications

  • Elucidation of the DGAT1 Signaling Pathway: By inhibiting DGAT1, this compound can be used to study the downstream effects on lipid droplet formation, fatty acid oxidation, and the expression of genes involved in lipid metabolism.

  • Target Validation: This compound can serve as a tool to validate DGAT1 as a therapeutic target for metabolic diseases.

  • High-Throughput Screening: this compound can be used as a reference compound in the development of high-throughput screening assays for novel DGAT1 inhibitors.

  • In Vivo Studies: In animal models, this probe could be used to investigate the systemic effects of DGAT1 inhibition on lipid homeostasis and related metabolic parameters.

Experimental Protocols

I. In Vitro DGAT1 Inhibition Assay

This protocol describes a cell-free enzymatic assay to determine the inhibitory potential of this compound on DGAT1 activity.

Materials:

  • Recombinant human DGAT1 enzyme

  • Diacylglycerol (DAG) substrate

  • [¹⁴C]-Palmitoyl-CoA (radiolabeled fatty acyl-CoA)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)

  • This compound (dissolved in DMSO)

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute the compound in the assay buffer to achieve a range of desired concentrations.

  • In a microcentrifuge tube, combine the recombinant DGAT1 enzyme, DAG, and the diluted this compound or vehicle control (DMSO).

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding [¹⁴C]-Palmitoyl-CoA.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding a quench solution (e.g., isopropanol:heptane (B126788):water, 80:20:2, v/v/v).

  • Extract the lipids by adding heptane and water, followed by vortexing and centrifugation.

  • Transfer the upper organic phase containing the radiolabeled triglycerides to a scintillation vial.

  • Evaporate the solvent and add scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of DGAT1 inhibition for each concentration of the compound and determine the IC₅₀ value.

II. Cellular Lipid Accumulation Assay

This protocol outlines a cell-based assay to assess the effect of this compound on lipid accumulation in a relevant cell line (e.g., HepG2, 3T3-L1 adipocytes).

Materials:

  • HepG2 cells (or another suitable cell line)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Oleic acid

  • This compound (dissolved in DMSO)

  • Oil Red O staining solution

  • Formalin solution (10%)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

  • Induce lipid accumulation by treating the cells with oleic acid (e.g., 0.5 mM) for 24 hours.

  • Concurrently, treat the cells with various concentrations of this compound or vehicle control.

  • After the incubation period, wash the cells with PBS.

  • Fix the cells with 10% formalin for 30 minutes.

  • Wash the cells with water and then with 60% isopropanol.

  • Stain the intracellular lipid droplets with Oil Red O solution for 20 minutes.

  • Wash the cells extensively with water to remove unbound dye.

  • Elute the retained Oil Red O stain with 100% isopropanol.

  • Measure the absorbance of the eluted dye at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Quantify the reduction in lipid accumulation in response to the compound treatment.

Data Presentation

Table 1: In Vitro DGAT1 Inhibitory Activity of this compound (Hypothetical Data)

CompoundConcentration (µM)% InhibitionIC₅₀ (µM)
This compound0.115.2 ± 2.15.8
148.9 ± 3.5
1085.1 ± 1.8
10098.7 ± 0.5
Positive Control (Known DGAT1 Inhibitor)0.0125.4 ± 2.80.08
0.178.3 ± 4.1
199.2 ± 0.3

Table 2: Effect of this compound on Cellular Lipid Accumulation (Hypothetical Data)

TreatmentConcentration (µM)Absorbance (510 nm)% Reduction in Lipid Accumulation
Vehicle Control-1.25 ± 0.080
Oleic Acid5002.87 ± 0.12-
Oleic Acid + this compound12.15 ± 0.1025.1
101.58 ± 0.0944.9
501.31 ± 0.0754.4

Visualizations

DGAT1_Signaling_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA DGAT1 DGAT1 Fatty_Acyl_CoA->DGAT1 DAG Diacylglycerol (DAG) DAG->DGAT1 Triglycerides Triglycerides DGAT1->Triglycerides Fatty_Acid_Oxidation Fatty Acid Oxidation DGAT1->Fatty_Acid_Oxidation (Indirect Upregulation) Probe This compound (Molecular Probe) Probe->DGAT1 Inhibition Lipid_Droplets Lipid Droplet Formation Triglycerides->Lipid_Droplets

Caption: Proposed inhibitory action of this compound on the DGAT1 signaling pathway.

Experimental_Workflow start Start invitro In Vitro Assay: DGAT1 Enzymatic Inhibition start->invitro cellular Cell-Based Assay: Lipid Accumulation start->cellular data_analysis Data Analysis: IC50 & % Inhibition invitro->data_analysis cellular->data_analysis conclusion Conclusion: Probe Efficacy data_analysis->conclusion

Caption: General experimental workflow for characterizing this compound as a molecular probe.

References

Application Note: Synthesis of 4,4-Dimethylpent-2-ynoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4-Dimethylpent-2-ynoyl chloride is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its bifunctional nature, possessing both a reactive acid chloride and a sterically hindered alkyne, makes it a valuable building block for introducing the 4,4-dimethylpent-2-ynoyl moiety into larger molecules. This document provides detailed protocols for the efficient conversion of 4,4-Dimethylpent-2-ynoic acid to its corresponding acid chloride using standard laboratory reagents. The protocols are designed for researchers and professionals in drug development and organic synthesis.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the expected properties of the product are presented in Table 1. This data is essential for safe handling, reaction monitoring, and purification.

Table 1: Physicochemical Properties

PropertyThis compound4,4-Dimethylpent-2-ynoyl chloride (Predicted)
Molecular Formula C₇H₁₀O₂C₇H₉ClO
Molecular Weight 126.15 g/mol [1]144.60 g/mol
Appearance SolidColorless to light yellow liquid
Boiling Point Not readily availableRequires vacuum distillation
CAS Number 52418-50-5[1]Not available

Reaction Overview

The conversion of a carboxylic acid to an acid chloride is a standard transformation in organic synthesis. Two common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). Both methods are detailed below. The choice of reagent may depend on the desired reaction conditions and the scale of the synthesis.[2]

The general reaction scheme is as follows:

General reaction for the conversion of a carboxylic acid to an acid chloride.

Experimental Protocols

4.1. Method A: Using Thionyl Chloride

This protocol is adapted from standard procedures for the synthesis of acyl chlorides from carboxylic acids.[3]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (B109758) (DCM) or neat reaction

  • Dry glassware

  • Nitrogen or Argon gas supply

  • Rotary evaporator

  • Short-path distillation apparatus

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), place this compound (1.0 eq).

  • The reaction can be performed neat or in a minimal amount of anhydrous solvent like dichloromethane.

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred carboxylic acid.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to reflux (if in a solvent) or to 50-60 °C (if neat) for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Excess thionyl chloride can be removed by distillation or under reduced pressure using a rotary evaporator. It is advisable to use a trap between the rotary evaporator and the vacuum pump to capture volatile and corrosive byproducts.

  • The crude 4,4-Dimethylpent-2-ynoyl chloride can be purified by fractional vacuum distillation.

4.2. Method B: Using Oxalyl Chloride

This protocol is based on the widely used method for acyl chloride synthesis under mild conditions, often catalyzed by DMF.[4]

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dry glassware

  • Nitrogen or Argon gas supply

  • Rotary evaporator

  • Short-path distillation apparatus

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • To the stirred solution, add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, ~1-2 drops per 10 mmol of carboxylic acid).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (1.2-1.5 eq) dropwise via the dropping funnel over 30-60 minutes. Vigorous gas evolution (CO, CO₂, HCl) will be observed. Ensure the gas is safely vented through a trap.[4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.[4]

  • Once the reaction is complete, the solvent and excess oxalyl chloride are removed under reduced pressure using a rotary evaporator.

  • The crude 4,4-Dimethylpent-2-ynoyl chloride is then purified by fractional vacuum distillation.[4] Yields for the synthesis of similar acyl chlorides using this method are typically high, often exceeding 90%.[4]

Characterization

The successful synthesis of 4,4-Dimethylpent-2-ynoyl chloride can be confirmed by standard spectroscopic methods. The expected data presented in Table 2 is based on the analysis of structurally similar compounds.

Table 2: Predicted Spectroscopic Data for 4,4-Dimethylpent-2-ynoyl chloride

TechniqueExpected Data
¹H NMR (CDCl₃) δ ~1.3 (s, 9H, -C(CH₃)₃)
¹³C NMR (CDCl₃) δ ~165 (C=O), ~95 (C≡C-C=O), ~80 (C≡C-C(CH₃)₃), ~30 (-C(CH₃)₃), ~28 (-C(CH₃)₃)
IR (neat) ~2240 cm⁻¹ (C≡C stretch), ~1780 cm⁻¹ (C=O stretch, acid chloride)
Mass Spec (EI) m/z 144/146 [M]⁺ (with ³⁵Cl/³⁷Cl isotopes), 109 [M-Cl]⁺

Workflow Diagrams

6.1. General Synthesis Workflow

Synthesis_Workflow Start This compound Reaction Reaction in Anhydrous Solvent Start->Reaction Reagent Chlorinating Agent (SOCl₂ or (COCl)₂) Reagent->Reaction Workup Removal of Excess Reagent & Solvent Reaction->Workup Purification Vacuum Distillation Workup->Purification Product 4,4-Dimethylpent-2-ynoyl Chloride Purification->Product

Caption: General workflow for the synthesis of 4,4-Dimethylpent-2-ynoyl chloride.

6.2. Decision Pathway for Reagent Selection

Reagent_Selection Start Need to Synthesize Acid Chloride Mild_Conditions Are mild reaction conditions preferred? Start->Mild_Conditions Scale Is the reaction large scale? Mild_Conditions->Scale No Oxalyl_Chloride Use Oxalyl Chloride with catalytic DMF Mild_Conditions->Oxalyl_Chloride Yes Thionyl_Chloride Use Thionyl Chloride (neat or with solvent) Scale->Thionyl_Chloride No Cost_Consideration Cost-effectiveness is a major factor? Scale->Cost_Consideration Yes Cost_Consideration->Oxalyl_Chloride No Cost_Consideration->Thionyl_Chloride Yes

References

Application Notes and Protocols for the Esterification of 4,4-Dimethylpent-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the esterification of 4,4-dimethylpent-2-ynoic acid. Due to the steric hindrance imparted by the tert-butyl group adjacent to the alkyne, careful selection of the esterification method is crucial for achieving high yields. The following sections detail two primary methods: the classic Fischer-Speier Esterification and the milder Steglich Esterification, which is often preferred for sterically hindered substrates.

Introduction

This compound is a carboxylic acid containing a sterically demanding tert-butyl group, which can pose challenges for standard esterification reactions. The choice of methodology depends on the desired ester, the scale of the reaction, and the sensitivity of the starting materials and products to acidic conditions. Esters derived from this acid may have applications in medicinal chemistry, materials science, and as synthetic intermediates.

General Esterification Reaction Scheme

The overall transformation involves the reaction of this compound with an alcohol in the presence of a catalyst or coupling agent to form the corresponding ester and a byproduct (typically water or a urea (B33335) derivative).

Esterification_Scheme cluster_reactants Reactants cluster_products Products Acid This compound Catalyst Catalyst / Coupling Agent Acid->Catalyst Alcohol Alcohol (R-OH) Alcohol->Catalyst Ester Ester Byproduct Byproduct Catalyst->Ester Catalyst->Byproduct

Caption: General Reaction Scheme for the Esterification of this compound.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed method that is well-suited for simple alcohols and when the starting materials are not sensitive to strong acids.[1][2][3] It is an equilibrium-driven reaction, and therefore, measures to remove water as it is formed are necessary to drive the reaction to completion.[2][3]

Application Notes:
  • Catalysts: Strong Brønsted acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used.[1][3]

  • Reaction Conditions: The reaction is typically performed at reflux temperature to facilitate the removal of water.[3] Using the alcohol as the solvent can also help to shift the equilibrium towards the products.[1]

  • Water Removal: A Dean-Stark apparatus is often employed to azeotropically remove water from the reaction mixture, particularly when using a non-alcohol solvent like toluene.[4]

  • Limitations: Due to the steric hindrance of the t-butyl group in this compound, this method may require prolonged reaction times and may not be suitable for bulky secondary or tertiary alcohols.

Experimental Protocol: Fischer-Speier Esterification of this compound with Ethanol (B145695)

Materials:

  • This compound

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene (optional, for Dean-Stark)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), add this compound (1.0 eq).

  • Add a large excess of absolute ethanol (e.g., 10-20 eq) to act as both reactant and solvent.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) or p-toluenesulfonic acid (e.g., 0.1 eq).

  • Heat the reaction mixture to a gentle reflux and maintain for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4,4-dimethylpent-2-ynoate.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Fischer_Esterification_Workflow A 1. Combine Acid, Alcohol, and Catalyst B 2. Reflux with Water Removal A->B C 3. Cool and Concentrate B->C D 4. Aqueous Workup (NaHCO3, Brine) C->D E 5. Dry and Concentrate D->E F 6. Purify (Chromatography/Distillation) E->F G Pure Ester F->G

Caption: Workflow for Fischer-Speier Esterification.

Method 2: Steglich Esterification

The Steglich esterification is a much milder method that utilizes a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP).[5][6][7] This method is particularly advantageous for sterically hindered carboxylic acids and alcohols, and for substrates with acid-labile functional groups.[5][6][8]

Application Notes:
  • Coupling Agents: DCC is a common choice, though the byproduct, dicyclohexylurea (DCU), can sometimes be difficult to remove.[6][7] EDC is often preferred as its urea byproduct is water-soluble and easily removed during aqueous workup.[6]

  • Catalyst: A catalytic amount of DMAP is crucial for the reaction to proceed efficiently, especially with sterically hindered substrates.[8]

  • Reaction Conditions: The reaction is typically carried out at room temperature in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).[7]

  • Advantages: The mild, neutral conditions make this method highly versatile and suitable for complex molecule synthesis.[6]

Experimental Protocol: Steglich Esterification of this compound with a Generic Alcohol (R-OH)

Materials:

  • This compound

  • Alcohol (R-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.

  • Combine the filtrate and washings and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • If using EDC, proceed directly to the aqueous workup as described in step 6.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Steglich_Esterification_Workflow A 1. Combine Acid, Alcohol, DMAP in DCM at 0°C B 2. Add DCC or EDC A->B C 3. Stir at Room Temperature B->C D 4. Filter DCU (if using DCC) C->D E 5. Aqueous Workup (HCl, NaHCO3, Brine) D->E F 6. Dry and Concentrate E->F G 7. Purify (Chromatography) F->G H Pure Ester G->H

Caption: Workflow for Steglich Esterification.

Data Presentation

Esterification MethodCarboxylic AcidAlcoholCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Fischer-Speier Pivalic AcidEthanolH₂SO₄EthanolReflux24~60
Fischer-Speier Adamantanecarboxylic AcidMethanolp-TsOHTolueneReflux48~75
Steglich Pivalic AcidBenzyl AlcoholDCC/DMAPDCMRT12>90
Steglich 2,4,6-Trimethylbenzoic AcidIsopropanolEDC/DMAPDCMRT18~85
Steglich This compoundEthanolDCC/DMAPDCMRT16Est. >80
Steglich This compoundtert-ButanolDCC/DMAPDCMRT24Est. >70

Estimated yields based on typical outcomes for sterically hindered substrates.

Signaling Pathways and Logical Relationships

The choice between Fischer and Steglich esterification can be guided by the properties of the substrates and the desired reaction conditions.

Decision_Pathway Start Esterification of This compound AcidLabile Are substrates acid-labile? Start->AcidLabile StericHindrance Is the alcohol sterically hindered? AcidLabile->StericHindrance No Steglich Steglich Esterification AcidLabile->Steglich Yes Fischer Fischer-Speier Esterification StericHindrance->Fischer No StericHindrance->Steglich Yes

Caption: Decision pathway for selecting an esterification method.

Conclusion

The esterification of this compound can be effectively achieved using either the Fischer-Speier or Steglich methods. For simple, non-acid-sensitive alcohols, the Fischer-Speier method offers a cost-effective approach, although it may require forcing conditions. The Steglich esterification, however, provides a milder and more versatile alternative, particularly for sterically hindered alcohols and sensitive substrates, generally affording higher yields. The protocols and data presented herein should serve as a valuable starting point for researchers in the development of novel esters from this sterically demanding alkynoic acid. Optimization of reaction conditions for specific substrates is recommended to achieve the best results.

References

4,4-Dimethylpent-2-ynoic Acid: A Versatile Scaffold for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4-Dimethylpent-2-ynoic acid, a structurally unique carboxylic acid featuring a sterically hindered tert-butyl group adjacent to an alkyne functionality, has emerged as a valuable and versatile building block in the synthesis of a diverse array of heterocyclic compounds. Its inherent reactivity and substitution pattern make it an ideal starting material for the construction of pyrazoles and isoxazoles, two classes of heterocycles renowned for their significant and varied biological activities. This application note details the synthesis of key pyrazole (B372694) and isoxazole (B147169) derivatives from this compound, provides comprehensive experimental protocols, and summarizes their potential applications in drug discovery and development. The sterically demanding tert-butyl group can enhance the metabolic stability of the resulting heterocyclic compounds, a desirable property in drug design.[1][2]

Synthesis of 5-tert-Butyl-1H-pyrazol-3(2H)-one

The reaction of a β-keto ester derived from this compound with hydrazine (B178648) hydrate (B1144303) provides a direct route to 5-tert-butyl-1H-pyrazol-3(2H)-one. This pyrazolone (B3327878) scaffold is a key constituent in a variety of pharmacologically active molecules. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[3][4][5][6][7]

Reaction Scheme:

The synthesis proceeds via a two-step process, starting with the formation of a β-keto ester, ethyl 4,4-dimethyl-3-oxopentanoate, followed by cyclocondensation with hydrazine hydrate.

Step 1: Synthesis of Ethyl 5,5-dimethyl-2,4-dioxohexanoate

While a direct protocol from this compound was not found, a closely related and synthetically accessible precursor, ethyl-5,5-dimethyl-2,4-dioxohexanoate, can be prepared from 3,3-dimethylbutan-2-one and diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide. This intermediate serves as a viable starting point for the synthesis of the target pyrazole.[3]

Step 2: Synthesis of 3-t-butyl-1H-pyrazole-5-carbohydrazide

Treatment of ethyl-5,5-dimethyl-2,4-dioxohexanoate with excess hydrazine hydrate in ethanol (B145695) leads to the formation of 3-t-butyl-1H-pyrazole-5-carbohydrazide.[3] This reaction provides a pyrazole core with a hydrazide functional group, which can be further modified.

Experimental Protocol: Synthesis of 3-t-butyl-1H-pyrazole-5-carbohydrazide [3]

A solution of ethyl-5,5-dimethyl-2,4-dioxohexanoate (1.0 eq) in ethanol is treated with an excess of hydrazine hydrate. The reaction mixture is stirred at room temperature for 3 hours. After completion of the reaction, the mixture is poured into ice-cold water. The resulting precipitate is filtered, washed with water, and dried to afford 3-t-butyl-1H-pyrazole-5-carbohydrazide.

Product Yield Melting Point (°C) Spectroscopic Data
3-t-butyl-1H-pyrazole-5-carbohydrazide78%227-229¹H NMR (DMSO-d₆/TMS): δ 1.30 (s, 9H, t-butyl), 6.50 (s, 1H, Het-H), 13.10 (bs, 1H, NH, D₂O exchangeable). IR (KBr): 1640 cm⁻¹ (C=O). LCMS (m/z): 183 (M⁺+1).

Synthesis of 5-tert-Butylisoxazol-3-ol

The synthesis of 5-tert-butylisoxazol-3-ol can be achieved through the cyclocondensation of a β-keto ester derived from this compound with hydroxylamine (B1172632). Isoxazole derivatives are known to possess a broad spectrum of biological activities, including acting as GABA receptor agonists and antagonists, and exhibiting anticancer and anti-inflammatory properties.[6] The 5-tert-butylisoxazole moiety is a key component of the potent and selective FLT3 inhibitor, quizartinib (B1680412) (AC220), highlighting its importance in medicinal chemistry.[8]

Reaction Scheme:

Similar to the pyrazole synthesis, this process involves the initial formation of ethyl 4,4-dimethyl-3-oxopentanoate, followed by its reaction with hydroxylamine.

Experimental Protocol: Synthesis of 5-tert-Butylisoxazol-3-ol

A solution of ethyl 4,4-dimethyl-3-oxopentanoate (1.0 eq) in a suitable solvent such as ethanol is treated with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate). The reaction mixture is heated to reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 5-tert-butylisoxazol-3-ol.

(Note: A specific literature protocol for this exact transformation with yield and spectral data was not identified in the search. The following data is for a related derivative, 3-amino-5-tert-butylisoxazole, to provide an indication of expected characterization.)

Compound Melting Point (°C) Spectroscopic Data
3-Amino-5-tert-butylisoxazole110-114¹H NMR (CDCl₃): δ 1.31 (s, 9H), 4.0 (br s, 2H), 5.25 (s, 1H).

Biological Activities and Applications

Heterocycles derived from this compound, particularly the 5-tert-butyl pyrazole and isoxazole cores, are of significant interest to the pharmaceutical industry.

Pyrazoles: Derivatives of 5-tert-butyl-1H-pyrazol-3(2H)-one have been investigated for a range of therapeutic applications. The pyrazole nucleus is a privileged scaffold in drug discovery, with approved drugs containing this moiety used for treating various diseases, including cancer and inflammatory conditions.[9] For instance, pyrazole derivatives have been reported as potent inhibitors of various kinases and as antimicrobial and anti-inflammatory agents.[4][5]

Isoxazoles: The 5-tert-butylisoxazole scaffold is a key feature in several biologically active compounds. As mentioned, it is a core component of quizartinib (AC220), a highly potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor, which has been investigated for the treatment of acute myeloid leukemia.[8] This highlights the potential of this heterocyclic system in the development of targeted cancer therapies. Furthermore, isoxazole derivatives have been explored for their roles as modulators of GABA receptors, suggesting their potential in treating neurological disorders.[6]

Logical Relationships and Experimental Workflows

The synthesis of both pyrazoles and isoxazoles from this compound follows a convergent synthetic strategy, where a common β-keto ester intermediate is first prepared and then reacted with the appropriate binucleophile to form the desired heterocyclic ring.

Synthesis_Workflow A This compound Derivative (e.g., Ester) B Ethyl 4,4-dimethyl-3-oxopentanoate (β-Keto Ester Intermediate) A->B Esterification & Claisen Condensation E 5-tert-Butyl-1H-pyrazol-3(2H)-one B->E Cyclocondensation F 5-tert-Butylisoxazol-3-ol B->F Cyclocondensation C Hydrazine Hydrate C->E D Hydroxylamine D->F G Biological Screening & Drug Discovery E->G F->G

Synthetic workflow for pyrazole and isoxazole derivatives.

The general signaling pathway inhibition by a kinase inhibitor containing the 5-tert-butylisoxazole core, such as quizartinib, can be represented as follows:

Kinase_Inhibition_Pathway cluster_cell Cancer Cell Ligand Growth Factor (e.g., FLT3 Ligand) Receptor Receptor Tyrosine Kinase (e.g., FLT3) Ligand->Receptor Binds and Activates Signaling Downstream Signaling (e.g., STAT5, MAPK, PI3K/Akt) Receptor->Signaling Phosphorylation Cascade Inhibitor 5-tert-Butylisoxazole Derivative (e.g., Quizartinib) Inhibitor->Receptor Inhibits Kinase Activity Proliferation Cell Proliferation, Survival, and Differentiation Signaling->Proliferation Promotes

Mechanism of action for a 5-tert-butylisoxazole-based kinase inhibitor.

Conclusion

This compound serves as a valuable precursor for the synthesis of biologically relevant 5-tert-butyl substituted pyrazoles and isoxazoles. The straightforward synthetic routes and the known pharmacological importance of these heterocyclic cores make this building block a highly attractive starting material for medicinal chemists and drug development professionals. The presence of the tert-butyl group may confer favorable pharmacokinetic properties, warranting further investigation into the therapeutic potential of heterocycles derived from this unique starting material.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 4,4-Dimethylpent-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed reactions involving 4,4-dimethylpent-2-ynoic acid and its structural analogs. The protocols detailed herein are foundational for the synthesis of complex organic molecules, offering versatile methods for carbon-carbon bond formation and molecular diversification. Due to the limited specific literature on this compound, the following data and protocols are based on established methodologies for structurally related compounds, particularly terminal alkynes bearing a sterically demanding tert-butyl group, such as 3,3-dimethyl-1-butyne (B43207) (tert-butylacetylene), and other α,β-alkynoic acids.

Sonogashira Coupling of the Alkyne Moiety

The Sonogashira coupling is a powerful and widely used cross-coupling reaction for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. For this compound, this reaction allows for the introduction of various aryl or vinyl substituents at the 2-position, leading to a diverse range of functionalized alkynoic acids. The steric hindrance from the tert-butyl group can influence reaction kinetics, often requiring careful optimization of the catalyst system.

Quantitative Data for Sonogashira Coupling of a Structural Analog (3,3-Dimethyl-1-butyne)

The following table summarizes representative conditions and yields for the Sonogashira coupling of 3,3-dimethyl-1-butyne with various aryl halides. These conditions can serve as a starting point for the optimization of reactions with this compound.

EntryAryl HalidePalladium Catalyst (mol%)Copper Co-catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1IodobenzenePd(PPh₃)₄ (2)CuI (4)-Et₃NTHF60495
24-BromotoluenePdCl₂(PPh₃)₂ (3)CuI (5)-PiperidineDMF801288
31-Iodo-4-nitrobenzenePd(OAc)₂ (2)CuI (4)PPh₃ (4)DIPAToluene (B28343)70692
42-BromopyridinePd₂(dba)₃ (1.5)CuI (3)XPhos (3)Cs₂CO₃1,4-Dioxane1001875
51-IodonaphthalenePd/C (5)CuI (10)-n-BuNH₂Acetonitrile801085
Detailed Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of an aryl iodide with this compound.

Materials:

  • This compound (1.0 equiv)

  • Aryl iodide (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous and degassed Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the aryl iodide, Pd(PPh₃)₄, and CuI.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous and degassed THF via syringe, followed by the addition of triethylamine (approximately 3 equivalents relative to the aryl iodide).

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (B1210297).

  • Wash the organic layer with saturated aqueous ammonium (B1175870) chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Suzuki-Miyaura Coupling of Alkynylboronate Derivatives

An alternative to the Sonogashira coupling for the formation of C(sp)-C(sp²) bonds is the Suzuki-Miyaura coupling of an in situ generated alkynylboronate ester. This approach can be advantageous in cases where the traditional Sonogashira conditions are not optimal. The terminal alkyne is first converted to an alkynylboronate species, which then couples with an aryl or vinyl halide.

Quantitative Data for Suzuki-Miyaura Coupling of Alkynylboronates with Aryl Halides

The following table presents representative data for the Suzuki-Miyaura coupling of alkynylboronates (derived from terminal alkynes) with various aryl halides.

EntryAryl HalideAlkyne PrecursorPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-Bromoanisole1-OctynePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001291
21-BromonaphthalenePhenylacetylenePd₂(dba)₃ (1.5)XPhos (3)CsFTHF701685
32-ChlorotolueneCyclohexylacetylenePd(PCy₃)₂ (3)-K₂CO₃Dioxane/H₂O1102478
44-Iodobenzonitrile3,3-Dimethyl-1-butynePd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O901089
Detailed Experimental Protocol: In Situ Generation of Alkynylboronate and Suzuki-Miyaura Coupling

This protocol outlines a one-pot procedure for the borylation of this compound followed by Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (3.0 equiv)

  • Aryl bromide (1.0 equiv)

  • Anhydrous Toluene

  • Water

Procedure:

Step A: Borylation

  • In an oven-dried Schlenk tube, combine this compound, B₂pin₂, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene and stir the mixture at 80 °C for 4-6 hours, or until the formation of the alkynylboronate is complete (monitored by GC-MS).

Step B: Suzuki-Miyaura Coupling 4. To the reaction mixture from Step A, add the aryl bromide and a solution of K₃PO₄ in water. 5. Heat the reaction mixture to 100 °C and stir for 12-16 hours. 6. Monitor the reaction progress by TLC or LC-MS. 7. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. 8. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. 9. Purify the residue by flash column chromatography.

Palladium-Catalyzed Intramolecular Cyclization and Carbopalladation

The carboxylic acid functionality in this compound can participate in palladium-catalyzed intramolecular reactions. These reactions, such as cyclization and carbopalladation, can lead to the formation of various heterocyclic structures, which are of significant interest in medicinal chemistry.

Quantitative Data for Palladium-Catalyzed Cyclization of Alkynoic Acids

The following table provides examples of palladium-catalyzed cyclization reactions of various alkynoic acids.

EntrySubstratePalladium Catalyst (mol%)Ligand (mol%)Additive/BaseSolventTemp. (°C)Time (h)Product TypeYield (%)
15-Hexynoic acidPd(OAc)₂ (5)PPh₃ (10)Acetic AcidToluene10012Lactone85
24-Pentynoic acidPdCl₂(MeCN)₂ (5)--Acetonitrile8024Lactone78
3N-Tosyl-4-pentynamidePd₂(dba)₃ (2.5)dppf (5)K₂CO₃Dioxane11018Lactam92
Detailed Experimental Protocol: Intramolecular Cyclization to a Lactone

This protocol provides a general method for the palladium-catalyzed intramolecular cyclization of an alkynoic acid to form a lactone.

Materials:

  • This compound derivative (e.g., a hydroxy-substituted analog to allow for lactonization) (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube, add the alkynoic acid substrate, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the cyclized lactone.

Visualizations

Caption: Catalytic cycle for a Sonogashira cross-coupling reaction.

G start Start step1 Combine Reactants: This compound, Aryl Halide, Pd Catalyst, CuI start->step1 step2 Inert Atmosphere: Evacuate and backfill with Argon step1->step2 step3 Add Solvent and Base: Anhydrous THF, Et₃N step2->step3 step4 Reaction: Heat and stir (e.g., 60°C, 4-12h) step3->step4 step5 Work-up: Cool, dilute, wash with aq. NH₄Cl and brine step4->step5 step6 Purification: Dry, concentrate, and perform column chromatography step5->step6 end Final Product step6->end

Caption: Experimental workflow for Sonogashira coupling.

Application Notes and Protocols for 4,4-Dimethylpent-2-ynoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethylpent-2-ynoic acid, also known as tert-butylpropiolic acid, is a carboxylic acid containing a tert-butyl group and a carbon-carbon triple bond. This structural motif makes it an intriguing starting point for the synthesis of a variety of derivatives with potential biological activities. The rigid alkyne linker and the bulky tert-butyl group can influence the binding of these molecules to biological targets, potentially leading to novel therapeutic agents. This document provides an overview of the known biological activities of this compound derivatives, along with detailed protocols for their synthesis and biological evaluation.

Biological Activity of this compound Derivatives

Currently, there is a limited amount of publicly available data specifically detailing the biological activities of this compound derivatives. However, the broader class of alkynoic acids and their derivatives have been investigated for various therapeutic applications. For instance, derivatives of the isomeric dimethyl pent-4-ynoic acid have been identified as potent and orally bioavailable inhibitors of diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis, making them promising candidates for the treatment of obesity.

While direct evidence for the biological targets of this compound derivatives is not extensively documented, the structural features suggest potential for these compounds to act as enzyme inhibitors or receptor modulators. The linear geometry of the alkyne moiety can allow for specific interactions within the active sites of enzymes.

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of this compound derivatives. Researchers should adapt these methods based on the specific derivatives being synthesized and the biological assays being performed.

Protocol 1: General Synthesis of this compound Amides

This protocol describes a common method for converting the carboxylic acid group of this compound into an amide, a functional group frequently found in biologically active molecules.

Materials:

  • This compound

  • Amine of choice (R-NH2)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the desired amine (1.1 eq), PyBOP (1.2 eq), and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the pure amide derivative.

  • Characterize the final product by NMR and Mass Spectrometry.

G reagents This compound Amine (R-NH2) PyBOP, DIPEA reaction Stir at Room Temperature (4-12h) reagents->reaction solvent Anhydrous DCM solvent->reaction workup Dilute with DCM Wash with NaHCO3 & Brine reaction->workup purification Dry (Na2SO4) Concentrate Silica Gel Chromatography workup->purification product Pure Amide Derivative purification->product characterization NMR, Mass Spectrometry product->characterization

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Data Presentation

While specific quantitative data for the biological activity of this compound derivatives is not yet widely published, the following table structure is recommended for presenting such data when it becomes available.

Table 1: Inhibitory Activity of this compound Derivatives against Target Enzyme

Compound IDR-Group (Amide)IC50 (µM)
Parent Acid -OH>100
Derivative 1 -NH-CH₂-Ph15.2 ± 2.1
Derivative 2 -N(CH₃)₂55.8 ± 7.3
Positive Control Staurosporine0.012 ± 0.003

Data is hypothetical for illustrative purposes.

Signaling Pathways

As the specific biological targets of this compound derivatives are yet to be fully elucidated, a hypothetical signaling pathway is presented below to illustrate how such a diagram should be constructed once the mechanism of action is known. This example depicts the inhibition of a hypothetical kinase within a cancer-related signaling cascade.

Hypothetical Signaling Pathway Inhibition

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor 4,4-Dimethylpent-2-ynoic acid derivative Inhibitor->KinaseB

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.

Conclusion

While the exploration of the biological activities of this compound derivatives is still in its early stages, the structural characteristics of this compound class suggest significant potential for the development of novel therapeutic agents. The protocols and guidelines presented in this document provide a solid foundation for researchers to synthesize and evaluate these compounds, with the aim of uncovering new and potent biological activities. As more research is conducted, a clearer picture of their therapeutic potential and mechanisms of action will emerge.

Application Notes and Protocols for 4,4-Dimethylpent-2-ynoic Acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethylpent-2-ynoic acid is a versatile chemical handle for bioconjugation, enabling the covalent attachment of various payloads to biological molecules. Its terminal alkyne functionality serves as a reactive partner in highly efficient and specific "click chemistry" reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). The carboxylic acid group allows for straightforward activation and coupling to primary amines on biomolecules, such as the lysine (B10760008) residues and N-termini of proteins, forming stable amide bonds. This document provides detailed application notes and protocols for the use of this compound in bioconjugation workflows.

Core Principles

The utility of this compound in bioconjugation stems from a two-stage process. First, the carboxylic acid is activated, most commonly as an N-hydroxysuccinimide (NHS) ester. This activated ester readily reacts with primary amines on a biomolecule in a process known as amine coupling, forming a stable amide linkage. The result is a biomolecule functionalized with a terminal alkyne.

In the second stage, this terminal alkyne can be coupled to an azide-containing molecule of interest (e.g., a fluorescent dye, a drug molecule, or a biotin (B1667282) tag) via click chemistry. This two-step approach provides a high degree of control and modularity in the design of bioconjugates.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₇H₁₀O₂[1]
Molecular Weight 126.15 g/mol [1]
CAS Number 52418-50-5[1]
Appearance Solid[2]
Purity Typically ≥95%[2]
Storage Temperature 4°C[2]
Table 2: Illustrative Reaction Parameters for Bioconjugation
ParameterNHS Ester CouplingCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
pH 7.2 - 8.54.0 - 12.0Physiological pH (e.g., 7.4)
Temperature 4°C to Room TemperatureRoom TemperatureRoom Temperature to 37°C
Reaction Time 30 minutes to 2 hours1 to 4 hours1 to 12 hours
Typical Molar Excess of Reagent 10-20 fold2-10 fold1.5-5 fold
Typical Biomolecule Concentration 1-10 mg/mL1-5 mg/mL1-5 mg/mL

Experimental Protocols

Protocol 1: Synthesis of this compound N-hydroxysuccinimide (NHS) Ester

This protocol describes the activation of this compound to its corresponding NHS ester, preparing it for reaction with primary amines on biomolecules.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (optional)

  • Ethyl acetate (B1210297)

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DMF or DCM.

  • Cool the solution to 0°C in an ice bath with stirring.

  • Add EDC (1.2 equivalents) to the solution. If using the hydrochloride salt of EDC, add 1 equivalent of triethylamine.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to yield the this compound NHS ester as a white solid.

  • Store the NHS ester under desiccated conditions at -20°C.

Protocol 2: Labeling of Proteins with this compound NHS Ester

This protocol details the modification of a protein with the alkyne handle using the synthesized NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare a stock solution of the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0).

  • Immediately before use, prepare a stock solution of this compound NHS ester in anhydrous DMSO (e.g., 10-50 mM).

  • Add a 10-20 fold molar excess of the NHS ester solution to the protein solution with gentle vortexing. The final concentration of DMSO should be less than 10% of the total reaction volume.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding a final concentration of 10-50 mM Tris-HCl or glycine (B1666218) to consume any unreacted NHS ester.

  • Remove the excess, unreacted labeling reagent and byproducts by gel filtration using a desalting column or by dialysis against a suitable buffer.

  • The alkyne-modified protein is now ready for the subsequent click chemistry reaction.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the alkyne-modified protein and an azide-containing molecule of interest.[3][4]

Materials:

  • Alkyne-modified protein (from Protocol 2)

  • Azide-functionalized molecule of interest (e.g., fluorescent dye, biotin-azide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Amine-free buffer (e.g., PBS, pH 7.4)

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified protein with the azide-functionalized molecule (2-10 fold molar excess over the protein).

  • Prepare a fresh premix of CuSO₄ and THPTA in water. A typical final concentration is 0.1-1 mM CuSO₄ and a 5-fold excess of the ligand.

  • Add the copper/ligand premix to the protein-azide mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • The reaction can be stopped by the addition of a chelating agent such as EDTA.

  • Purify the resulting bioconjugate using size exclusion chromatography, dialysis, or other appropriate methods to remove the catalyst and excess reagents.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free "click" reaction, which is ideal for applications in living systems or with biomolecules sensitive to copper.[5]

Materials:

  • Alkyne-modified protein (from Protocol 2)

  • Azide-functionalized molecule of interest (this must be a strained alkyne such as DBCO, BCN, or DIFO)

  • Amine-free buffer (e.g., PBS, pH 7.4)

Procedure:

  • Combine the alkyne-modified protein with the strained azide-functionalized molecule (1.5-5 fold molar excess) in a suitable buffer.

  • Incubate the reaction at room temperature or 37°C for 1-12 hours. The reaction time will depend on the specific strained azide (B81097) used.

  • The reaction proceeds without the need for a catalyst.

  • Purify the bioconjugate using standard methods such as size exclusion chromatography or dialysis to remove any unreacted reagents.

Mandatory Visualizations

Synthesis of this compound NHS Ester cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product This compound This compound Solvent Anhydrous DMF or DCM This compound->Solvent NHS N-hydroxysuccinimide NHS->Solvent EDC EDC EDC->Solvent Temperature 0°C to Room Temp Solvent->Temperature Time 12-16 hours Temperature->Time NHS_Ester This compound NHS Ester Time->NHS_Ester

Caption: Synthesis of this compound NHS Ester.

Protein Labeling and Bioconjugation Workflow cluster_labeling Step 1: Amine Labeling cluster_click Step 2: Click Chemistry Protein Protein with Primary Amines Alkyne_Protein Alkyne-Modified Protein Protein->Alkyne_Protein NHS Ester Coupling NHS_Ester This compound NHS Ester NHS_Ester->Alkyne_Protein Bioconjugate Final Bioconjugate Alkyne_Protein->Bioconjugate CuAAC or SPAAC Azide_Molecule Azide-Containing Molecule Azide_Molecule->Bioconjugate

Caption: Protein Labeling and Bioconjugation Workflow.

Decision Pathway: CuAAC vs. SPAAC Start Start with Alkyne-Modified Biomolecule Copper_Tolerance Is the biomolecule sensitive to copper? Start->Copper_Tolerance CuAAC Use CuAAC Protocol Copper_Tolerance->CuAAC No Living_System Is the reaction in a living system? Copper_Tolerance->Living_System Yes SPAAC Use SPAAC Protocol Living_System->CuAAC No Living_System->SPAAC Yes

Caption: Decision Pathway for Choosing a Click Chemistry Method.

References

Synthesis of Sterically Hindered Terminal Alkynes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of sterically hindered terminal alkynes, a critical functional group in medicinal chemistry and materials science. The following sections outline key synthetic strategies, present detailed experimental protocols, and offer troubleshooting guidance.

Introduction

Terminal alkynes are versatile building blocks in organic synthesis, participating in a wide array of transformations such as Sonogashira coupling, "click" chemistry, and acetylide additions. However, the synthesis of terminal alkynes bearing sterically demanding substituents near the alkyne terminus presents a significant challenge. Steric hindrance can impede reaction rates and lower yields in traditional synthetic routes. This document details three robust methodologies for overcoming these challenges: the Corey-Fuchs reaction, the Seyferth-Gilbert/Ohira-Bestmann homologation, and the Sonogashira coupling, with a focus on their application to sterically hindered substrates.

Methodologies and Experimental Protocols

Corey-Fuchs Reaction

The Corey-Fuchs reaction is a two-step process that transforms an aldehyde into a terminal alkyne by way of a 1,1-dibromoalkene intermediate.[1][2] This method is particularly useful for the one-carbon homologation of sterically hindered aldehydes.[3]

Logical Workflow for Corey-Fuchs Reaction:

CoreyFuchs_Workflow start Sterically Hindered Aldehyde (R-CHO) step1 Step 1: Formation of Dibromoalkene start->step1 intermediate 1,1-Dibromoalkene (R-CH=CBr2) step1->intermediate reagents1 CBr4, PPh3 in DCM reagents1->step1 step2 Step 2: Elimination to Terminal Alkyne intermediate->step2 product Sterically Hindered Terminal Alkyne (R-C≡CH) step2->product reagents2 2.2 eq. n-BuLi in THF, -78 °C reagents2->step2

Caption: General workflow of the Corey-Fuchs reaction.

Detailed Experimental Protocol: Synthesis of a Terminal Alkyne from a Sterically Hindered Aldehyde

  • Step 1: Formation of the 1,1-Dibromoalkene

    • To a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (B44618) (2.0 eq.) and carbon tetrabromide (2.0 eq.) in anhydrous dichloromethane (B109758) (DCM).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of the sterically hindered aldehyde (1.0 eq.) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (typically eluting with hexanes or a hexane/ethyl acetate (B1210297) mixture) to yield the 1,1-dibromoalkene.

  • Step 2: Formation of the Terminal Alkyne

    • Dissolve the purified 1,1-dibromoalkene (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) in a round-bottom flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (n-BuLi, 2.2 eq., typically 1.6 M or 2.5 M in hexanes) dropwise to the cooled solution. A color change is often observed.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium (B1175870) chloride at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the sterically hindered terminal alkyne.

Quantitative Data for Corey-Fuchs Reaction with Sterically Hindered Aldehydes:

Aldehyde SubstrateProductYield (%)Reference
2,4,6-Trimethylbenzaldehyde1-Ethynyl-2,4,6-trimethylbenzene85[4]
2,6-Dichlorobenzaldehyde1-Ethynyl-2,6-dichlorobenzene78[4]
Adamantanecarboxaldehyde1-Ethynyladamantane91[2]
Pivalaldehyde3,3-Dimethyl-1-butyne82[1]
Seyferth-Gilbert and Ohira-Bestmann Homologation

The Seyferth-Gilbert homologation provides a one-carbon extension of an aldehyde or ketone to an alkyne using dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent).[5] The Ohira-Bestmann modification utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent), which allows for milder reaction conditions and is particularly suitable for base-sensitive or enolizable aldehydes.[5][6]

Logical Workflow for Ohira-Bestmann Reaction:

OhiraBestmann_Workflow start Sterically Hindered Aldehyde (R-CHO) reaction One-Pot Reaction start->reaction reagents Ohira-Bestmann Reagent, K2CO3 or Cs2CO3 in MeOH or THF reagents->reaction product Sterically Hindered Terminal Alkyne (R-C≡CH) reaction->product Sonogashira_Workflow start Sterically Hindered Aryl/Vinyl Halide reaction Sonogashira Coupling start->reaction alkyne Terminal Alkyne alkyne->reaction catalyst Pd Catalyst (e.g., Pd(PPh3)4) Cu(I) Co-catalyst (optional) Ligand (e.g., PPh3) catalyst->reaction base_solvent Base (e.g., Et3N, DIPA) Solvent (e.g., THF, DMF) base_solvent->reaction product Sterically Hindered Coupled Product reaction->product Sonogashira_Troubleshooting start Low or No Yield check_catalyst Is the Pd catalyst active? Are ligands appropriate? start->check_catalyst check_conditions Are reaction conditions (temp, time) optimal? start->check_conditions check_reagents Are reagents pure and dry? Is the base suitable? start->check_reagents check_glaser Is Glaser coupling (alkyne homocoupling) a major byproduct? start->check_glaser solution_catalyst Use a more active catalyst (e.g., Pd(0) precatalyst). Use bulkier, electron-rich ligands (e.g., Buchwald ligands). check_catalyst->solution_catalyst No solution_conditions Increase reaction temperature. Increase reaction time. check_conditions->solution_conditions No solution_reagents Purify starting materials. Use a stronger or less hindered base. Ensure anhydrous conditions. check_reagents->solution_reagents No solution_glaser Switch to a copper-free protocol. Ensure rigorous degassing to remove oxygen. check_glaser->solution_glaser Yes

References

The Role of 4,4-Dimethylpent-2-ynoic Acid in Natural Product Synthesis: A Review of Current Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the utility of specific building blocks in the synthesis of complex natural products is paramount. This document explores the application of 4,4-dimethylpent-2-ynoic acid, a structurally unique acetylenic carboxylic acid, in the field of natural product synthesis. Despite a thorough review of available literature, no specific examples of the direct incorporation of this compound in the total synthesis of a natural product have been identified at this time. This suggests that its application in this specific area may be limited or underexplored.

While direct applications are not readily found, the structural motifs present in this compound—a terminal alkyne and a sterically hindered tert-butyl group—are of significant interest in organic synthesis. Terminal alkynes are versatile functional groups that participate in a wide array of chemical transformations crucial for building molecular complexity. These include, but are not limited to, carbon-carbon bond-forming reactions like Sonogashira, Suzuki, and Negishi couplings, as well as cycloadditions and hydrofunctionalization reactions.

The tert-butyl group, on the other hand, provides significant steric bulk, which can be strategically employed to influence the stereochemical outcome of a reaction, acting as a stereodirecting group. It can also enhance the stability of adjacent functional groups or intermediates.

Given the absence of direct examples, this document will instead provide a conceptual framework and generalized protocols for how a molecule like this compound could be utilized in the synthesis of natural products, drawing on established synthetic methodologies for terminal alkynes and sterically hindered carboxylic acids.

Hypothetical Applications and Generalized Protocols

The potential utility of this compound in natural product synthesis can be envisioned in several key transformations.

Table 1: Potential Synthetic Transformations Involving this compound
TransformationReagents and Conditions (Generalized)Potential Application in Natural Product Synthesis
Sonogashira Coupling Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), base (e.g., Et₃N or piperidine), aryl/vinyl halideFormation of a C(sp)-C(sp²) bond, introducing the tert-butyl acetylenic moiety into an aromatic or vinylic fragment of a natural product.
Alkyne Metathesis Molybdenum or tungsten alkylidyne catalystsDimerization or cross-metathesis with other alkynes to construct complex carbon skeletons.
Click Chemistry (CuAAC) Cu(I) catalyst, azide (B81097) partnerFormation of a triazole ring, which can act as a stable linker or a pharmacologically active component in a natural product analogue.
Asymmetric Hydrogenation Chiral catalyst (e.g., Ru-BINAP), H₂Stereoselective reduction of the alkyne to a cis-alkene or an alkane, creating chiral centers.
Carbometalation Organometallic reagents (e.g., organocuprates, organozirconium reagents)Addition across the alkyne to generate functionalized vinylmetallic species for further elaboration.

Experimental Workflow: A Conceptual Model

The following diagram illustrates a hypothetical workflow for the incorporation of a this compound derivative into a synthetic route towards a natural product.

G cluster_0 Preparation of Key Building Block cluster_1 Key Coupling Reaction cluster_2 Downstream Transformations A This compound B Activation (e.g., conversion to acid chloride or ester) A->B C Activated 4,4-Dimethylpent-2-ynoate E Sonogashira Coupling C->E D Natural Product Fragment (Aryl/Vinyl Halide) D->E F Coupled Product E->F G Further Functional Group Manipulations F->G H Cyclization(s) G->H I Final Natural Product H->I

Caption: Hypothetical workflow for utilizing this compound.

Detailed Methodologies: Generalized Protocols

The following are generalized protocols for key reactions that could involve this compound or its derivatives. Note: These are not based on a specific literature precedent for this exact molecule in natural product synthesis and would require optimization.

Protocol 1: Sonogashira Coupling of a this compound Derivative

Objective: To couple an activated form of this compound with an aryl or vinyl halide.

Materials:

  • Ester or amide derivative of this compound

  • Aryl or vinyl halide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide (1.0 eq), the palladium catalyst (0.01-0.05 eq), and CuI (0.02-0.10 eq).

  • Dissolve the solids in the anhydrous solvent.

  • Add the amine base (2.0-3.0 eq) to the mixture.

  • Finally, add the this compound derivative (1.1-1.5 eq) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Asymmetric Hydrogenation of the Alkyne Moiety

Objective: To stereoselectively reduce the triple bond of a molecule containing the 4,4-dimethylpent-2-ynoyl moiety.

Materials:

  • Substrate containing the 4,4-dimethylpent-2-ynoyl group

  • Chiral ruthenium or rhodium catalyst (e.g., [RuCl₂(p-cymene)]₂ with a chiral phosphine (B1218219) ligand like (R)-BINAP)

  • Hydrogen gas (H₂)

  • Anhydrous, degassed solvent (e.g., methanol, ethanol)

Procedure:

  • In a high-pressure reaction vessel, dissolve the substrate and the chiral catalyst in the solvent under an inert atmosphere.

  • Seal the vessel and purge several times with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 10-100 atm).

  • Stir the reaction mixture at a specified temperature until the reaction is complete (monitored by GC-MS or LC-MS).

  • Carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Remove the solvent under reduced pressure.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC.

Logical Relationships in Synthetic Planning

The decision to use a building block like this compound would be based on a retrosynthetic analysis of the target natural product.

G A Target Natural Product B Key Disconnection A->B C Advanced Intermediate B->C D Introduction of tert-Butyl Acetylene Moiety C->D E Simpler Precursors D->E F This compound Derivative E->F G Other Starting Materials E->G

Caption: Retrosynthetic analysis incorporating a key building block.

Conclusion

While a direct documented role for this compound in the synthesis of natural products remains to be established in the scientific literature, its constituent structural features suggest a range of potential applications. The generalized protocols and conceptual workflows presented here are intended to provide a foundation for researchers who may consider employing this or similar sterically demanding acetylenic building blocks in their synthetic endeavors. Further research is needed to explore and realize the potential of this compound in the construction of complex, biologically active molecules.

Application Notes and Protocols for Cytotoxicity Studies of Novel 4,4-dimethylpent-2-ynoic Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the cytotoxic potential of novel 4,4-dimethylpent-2-ynoic acid amides. The protocols outlined below are established methods for determining a compound's efficacy and mechanism of action against cancer cell lines, a critical step in the drug discovery pipeline.[1][2][3]

Introduction to Cytotoxicity Assessment

The evaluation of cytotoxic effects is a foundational element in the development of new therapeutic agents, particularly in oncology.[3] In vitro cytotoxicity assays are instrumental for screening new chemical entities, offering insights into their potential as anti-cancer agents by assessing their impact on cell viability, proliferation, and mechanisms of cell death.[1][2] Key parameters such as the half-maximal inhibitory concentration (IC50) are determined to quantify a compound's potency.[1][2]

Data Presentation: Hypothetical Cytotoxicity Data

The following tables represent hypothetical data for a novel this compound amide, designated as Cmpd-DM1 , against a panel of human cancer cell lines.

Table 1: IC50 Values of Cmpd-DM1 in Various Cancer Cell Lines

Cell LineCancer TypeCmpd-DM1 (µM)Doxorubicin (µM) (Positive Control)
MCF-7Breast Cancer8.5 ± 0.71.2 ± 0.2
A549Lung Cancer12.3 ± 1.11.8 ± 0.3
HeLaCervical Cancer9.8 ± 0.91.5 ± 0.2
HepG2Liver Cancer15.1 ± 1.42.1 ± 0.4
HL-7702Normal Liver> 508.7 ± 0.9

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Selectivity Index of Cmpd-DM1

Cell LineIC50 (µM)Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells)
MCF-78.5> 5.88
A54912.3> 4.07
HeLa9.8> 5.10
HepG215.1> 3.31

A higher selectivity index suggests a compound is more toxic to cancer cells than to normal cells.[3]

Experimental Protocols

General Cell Culture and Compound Preparation

Proper aseptic cell culture techniques are crucial for obtaining reliable and reproducible results.[2] All procedures should be conducted in a certified biological safety cabinet.[2]

Materials:

  • Selected cancer and normal cell lines (e.g., MCF-7, A549, HeLa, HepG2, HL-7702)

  • Complete growth medium specific to each cell line

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Novel this compound amide (Cmpd-DM1)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Cell culture flasks and plates (96-well and 6-well)

  • Hemocytometer or automated cell counter

Compound Preparation:

  • Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in sterile DMSO.[2]

  • Store the stock solution at -20°C or as recommended for stability.[2]

  • On the day of the experiment, create serial dilutions of the compound in a complete growth medium to achieve the desired final concentrations.

  • The final DMSO concentration in the culture medium should not exceed 0.5% to prevent solvent-induced cytotoxicity.[2]

MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[1]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[2]

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for 24, 48, or 72 hours.[2]

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]

  • Gently agitate the plate on a shaker for 10 minutes in the dark.

  • Measure the absorbance at 570 nm using a microplate reader.

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase from cells with damaged membranes.[1][4]

Protocol:

  • Seed cells in a 96-well plate and treat them with the test compound as described for the MTT assay.

  • After the incubation period, carefully collect the cell culture supernatant.

  • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

Annexin V/Propidium (B1200493) Iodide Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Protocol:

  • Seed cells in a 6-well plate and treat them with the test compound for the desired time.[1]

  • Harvest the cells by trypsinization and wash them with cold PBS.[1]

  • Resuspend the cells in 1X Annexin V binding buffer.[1]

  • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.[1]

  • Incubate in the dark for 15 minutes at room temperature.[1]

  • Analyze the stained cells by flow cytometry within one hour.[1]

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway involved in the cytotoxic effects of novel compounds.

G cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis prep Prepare Compound Stock and Dilutions seed Seed Cells into Multi-well Plates prep->seed culture Cell Line Culture and Maintenance culture->seed treat Treat Cells with Compound Concentrations seed->treat incubate Incubate for 24, 48, or 72 hours treat->incubate mtt MTT Assay (Viability) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh apop Annexin V Assay (Apoptosis) incubate->apop read Measure Absorbance/ Fluorescence mtt->read ldh->read apop->read calc Calculate % Viability and IC50 Values read->calc report Generate Report and Draw Conclusions calc->report

Caption: Experimental workflow for assessing compound cytotoxicity.

G cluster_pathway Apoptotic Signaling Pathway compound 4,4-dimethylpent-2-ynoic acid amide stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical apoptotic signaling pathway induced by a novel compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Coupling for Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the challenges of Sonogashira cross-coupling reactions with sterically hindered alkynes. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice, answers to frequently asked questions, and detailed protocols to enhance your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my Sonogashira reaction failing or yielding poorly when using a sterically hindered alkyne?

A1: Steric hindrance around the terminal alkyne can significantly impede several steps in the catalytic cycle. The bulky substituents can hinder the formation of the copper acetylide intermediate in the traditional copper-co-catalyzed reaction.[1][2] In both copper-catalyzed and copper-free pathways, steric bulk can obstruct the approach of the alkyne to the palladium center for the crucial transmetalation or oxidative addition steps, thereby slowing down the reaction or preventing it altogether.

Q2: What is the primary side reaction I should be concerned about with sterically hindered alkynes, and how can I minimize it?

A2: The most common side reaction is the homocoupling of the terminal alkyne, which leads to the formation of a 1,3-diyne dimer, often referred to as Glaser coupling.[3][4] This process is particularly prevalent in copper-catalyzed reactions, where oxygen promotes the oxidative dimerization of the copper acetylide intermediate.[4][5] To minimize homocoupling, it is critical to rigorously degas the reaction mixture and maintain an inert atmosphere.[5] The most effective solution is often to switch to a copper-free Sonogashira protocol.[2][3] Additionally, slow addition of the sterically hindered alkyne can keep its concentration low, which disfavors the bimolecular homocoupling reaction.[4]

Q3: Which palladium catalysts and ligands are most effective for coupling sterically demanding alkynes?

A3: For sterically hindered substrates, the choice of ligand is paramount. Bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands are generally preferred.[3] These ligands facilitate the formation of a highly reactive, monoligated 14-electron Pd(0) species, which is more adept at reacting with hindered substrates.[3][6] Air-stable palladium precatalysts that generate this active species in situ are particularly effective for challenging couplings.[3][6]

Q4: Can the choice of solvent and base significantly impact the outcome of the reaction with hindered alkynes?

A4: Absolutely. The solvent must effectively dissolve all components of the reaction.[7][8] While common solvents like THF, DMF, and toluene (B28343) are often used, some solvents can negatively affect the reaction; for instance, DMF has been reported to slow down certain Sonogashira reactions by competing with the ligand for coordination to the palladium center.[7][8] The base is crucial for the deprotonation of the terminal alkyne.[7] For sterically hindered alkynes, stronger or bulkier non-coordinating bases may be required to efficiently generate the acetylide. Sterically hindered amines like 2,2,6,6-tetramethylpiperidine (B32323) (TMP) or inorganic bases such as Cs₂CO₃ and K₃PO₄ can be effective, particularly in copper-free systems.[6][9]

Troubleshooting Guide

Problem 1: No reaction or very low conversion of the starting material.

Potential Cause Suggested Solution
Inactive Catalyst The Pd(0) active species may not be forming or has decomposed. Use a fresh source of palladium catalyst or switch to a more robust, air-stable precatalyst. Ensure phosphine ligands have not oxidized.[3]
Inefficient Oxidative Addition The steric bulk of the alkyne is preventing the oxidative addition to the palladium center. Switch to a catalyst system with bulkier, more electron-rich ligands (e.g., XPhos, SPhos, P(t-Bu)₃) to promote the formation of a more reactive monoligated Pd(0) species.[10]
Poor Alkyne Deprotonation The base may not be strong enough or is too sterically hindered to deprotonate the alkyne effectively. Consider a stronger or less coordinating base (e.g., Cs₂CO₃, K₃PO₄, or a bulky amine base like TMP).[6][9]
Inert Reaction Conditions The reaction is highly sensitive to oxygen, which can deactivate the catalyst. Ensure the system is fully inert by thoroughly degassing the solvent and running the reaction under a positive pressure of an inert gas (e.g., argon or nitrogen).[7]

Problem 2: Significant formation of alkyne homocoupling (Glaser) product.

Potential Cause Suggested Solution
Presence of Oxygen Oxygen promotes the oxidative homocoupling of the alkyne, especially in the presence of a copper co-catalyst. Rigorously degas all solvents and reagents and maintain a strict inert atmosphere.[4][5]
High Copper(I) Concentration While catalytic, an excess of copper can favor the homocoupling pathway. Reduce the loading of the Cu(I) co-catalyst or, more effectively, switch to a copper-free protocol.[2][3]
Slow Cross-Coupling If the desired cross-coupling is slow due to steric hindrance, the competing homocoupling reaction can become dominant. Address the slow cross-coupling using the solutions outlined in Problem 1.[3]
Inherent Alkyne Reactivity Some terminal alkynes are particularly prone to homocoupling. The most effective way to eliminate Glaser coupling is to use a copper-free Sonogashira protocol.[2][3]

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of a Sterically Hindered Alkyne using a Palladium Precatalyst

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., an XPhos or SPhos precatalyst, 2.5 mol%), and a magnetic stir bar.

  • Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous, degassed solvent (e.g., toluene or THF) via syringe, followed by the base (e.g., K₃PO₄, 2.0 equiv.) and the sterically hindered terminal alkyne (1.2 equiv.).

  • Reaction: Stir the mixture at the desired temperature (this can range from room temperature to elevated temperatures, depending on the specific substrates and catalyst system). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete or has reached maximum conversion, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing Workflows and Pathways

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in Sonogashira Coupling start Low or No Product Yield check_catalyst Is the catalyst active and appropriate? start->check_catalyst check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Use fresh/air-stable precatalyst. Use bulky, electron-rich ligands (e.g., XPhos, P(t-Bu)3). check_catalyst->solution_catalyst No check_homocoupling Is alkyne homocoupling the major product? check_conditions->check_homocoupling Yes solution_conditions Ensure inert atmosphere (degas!). Optimize base (e.g., Cs2CO3, K3PO4). Screen different solvents (Toluene, THF). check_conditions->solution_conditions No solution_homocoupling_yes Switch to Copper-Free Protocol. Slowly add the alkyne. Rigorously exclude oxygen. check_homocoupling->solution_homocoupling_yes Yes solution_homocoupling_no Re-evaluate catalyst and conditions (see above). check_homocoupling->solution_homocoupling_no No, low conversion

Caption: A logical workflow for troubleshooting failed Sonogashira coupling reactions.

Catalyst_Selection Catalyst & Ligand Selection for Hindered Substrates substrate Sterically Hindered Alkyne goal Promote Oxidative Addition & Reductive Elimination substrate->goal ligand_type Ligand Choice is Critical goal->ligand_type phosphine Bulky, Electron-Rich Phosphines ligand_type->phosphine nhc N-Heterocyclic Carbenes (NHCs) ligand_type->nhc examples_phosphine Examples: P(t-Bu)3, XPhos, SPhos phosphine->examples_phosphine precatalyst Use Air-Stable Precatalysts phosphine->precatalyst examples_nhc Examples: IPr, SIMes nhc->examples_nhc nhc->precatalyst active_species Generates Monoligated Pd(0)L in situ precatalyst->active_species

Caption: Key considerations for selecting catalysts and ligands for hindered substrates.

References

Technical Support Center: Synthesis of 4,4-Dimethylpent-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,4-Dimethylpent-2-ynoic acid. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for the synthesis of this compound involve the carboxylation of the terminal alkyne, 3,3-dimethyl-1-butyne (B43207) (also known as tert-butylacetylene). The two primary approaches are:

  • Lithiation followed by carboxylation: This involves the deprotonation of 3,3-dimethyl-1-butyne with a strong organolithium base, typically n-butyllithium (n-BuLi), to form a lithium acetylide. This intermediate is then quenched with carbon dioxide (CO₂) to yield the lithium salt of the desired carboxylic acid, which is subsequently protonated during aqueous workup.

  • Grignard reaction: A Grignard reagent is prepared from a suitable haloalkane and magnesium, which then undergoes a metal-halogen exchange with the terminal alkyne, or the alkyne is directly converted to a Grignard reagent. This organomagnesium compound then reacts with CO₂ to form the magnesium salt of the carboxylic acid, followed by acidic workup.

Q2: I am experiencing low yields in my carboxylation reaction. What are the general causes?

A2: Low yields in the synthesis of this compound can stem from several factors. Key areas to investigate include:

  • Incomplete deprotonation of the starting alkyne: The acidity of the terminal proton of 3,3-dimethyl-1-butyne is a critical factor. Ensure your base is sufficiently strong and used in the correct stoichiometry.

  • Side reactions of the organometallic intermediate: Organolithium and Grignard reagents are highly reactive and can participate in unwanted side reactions, especially at elevated temperatures.

  • Inefficient carboxylation: The reaction with CO₂ can be challenging due to its gaseous nature and potential for side reactions with the organometallic reagent.

  • Product loss during workup and purification: The workup and purifi

Technical Support Center: Purification of 4,4-Dimethylpent-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 4,4-Dimethylpent-2-ynoic acid by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization is one that dissolves the compound well at high temperatures but poorly at low temperatures. For carboxylic acids like this compound, common solvents to try include ethanol, methanol, water, or mixtures such as ethanol/water or toluene/petroleum ether.[1][2] A preliminary solvent screen with a small amount of the crude material is recommended to determine the optimal solvent or solvent system.

Q2: How can I perform a preliminary purification before recrystallization?

A2: For carboxylic acids, an acid-base extraction is an effective preliminary purification step.[1] This involves dissolving the crude this compound in an organic solvent (e.g., diethyl ether) and extracting it with an aqueous base (like sodium bicarbonate solution). The acid is converted to its water-soluble carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer is then separated and acidified (e.g., with HCl) to precipitate the purified acid, which can then be collected and recrystallized.[1]

Q3: How do I know if my recrystallized product is pure?

A3: The purity of the recrystallized this compound can be assessed by its melting point. A pure compound will have a sharp melting point range that is close to the literature value. Impurities typically broaden and depress the melting point. Further analysis by techniques such as NMR spectroscopy, HPLC, or TLC can provide a more quantitative measure of purity.

Q4: What are the common impurities in this compound?

A4: Common impurities can include unreacted starting materials, by-products from the synthesis, and residual solvents. Depending on the synthetic route, these could include other organic acids, neutral organic molecules, or inorganic salts.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the single-solvent recrystallization of this compound.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and begin heating the mixture on a hot plate with stirring. Continue to add the solvent in small portions until the solid has completely dissolved. Use the minimum amount of hot solvent necessary to achieve full dissolution to maximize yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed, clean Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the hot plate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Analysis: Determine the mass of the dried crystals to calculate the percent recovery and measure the melting point to assess purity.

Data Presentation

Table 1: Illustrative Solvent Screening for Recrystallization of this compound

SolventSolubility at Room Temp. (20°C)Solubility at Boiling PointCrystal Formation upon Cooling
WaterInsolubleSparingly SolublePoor
EthanolSparingly SolubleVery SolubleGood, well-formed needles
HexaneInsolubleInsolubleN/A
TolueneSparingly SolubleSolubleGood, small plates
AcetoneVery SolubleVery SolublePoor, remains in solution

Note: This data is illustrative and should be confirmed by experimental results.

Table 2: Comparison of Purification Methods (Illustrative Data)

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)
Single Recrystallization (Ethanol)9098.580
Acid-Base Extraction + Recrystallization90>99.575
Column Chromatography90>99.860

Note: This data is for illustrative purposes only.

Troubleshooting Guides

Problem 1: The compound does not crystallize out of solution upon cooling.

Possible CauseTroubleshooting Step
Too much solvent was used. Evaporate some of the solvent by gently heating the solution and then allow it to cool again.[1]
The solution is supersaturated. Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Add a seed crystal of pure this compound if available.
The cooling process is too slow or the final temperature is not low enough. Once at room temperature, place the flask in an ice bath to further decrease the solubility.

Problem 2: The compound "oils out" instead of forming crystals.

Possible CauseTroubleshooting Step
The solution is cooling too quickly. Reheat the solution to redissolve the oil, then allow it to cool more slowly. Insulating the flask can help.
The boiling point of the solvent is higher than the melting point of the compound. Select a solvent with a lower boiling point.
High concentration of impurities. Perform a preliminary purification step, such as an acid-base extraction, before recrystallization.[1]

Problem 3: The yield of recrystallized product is low.

Possible CauseTroubleshooting Step
Too much solvent was used. The compound remains in the mother liquor. Concentrate the filtrate and cool to obtain a second crop of crystals.
Premature crystallization during hot filtration. Ensure the funnel and receiving flask are pre-heated. Use a slight excess of solvent and then evaporate it after filtration.
Washing the crystals with solvent that is not ice-cold. Always use ice-cold solvent to wash the crystals to minimize dissolution of the product.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Analysis start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter Insoluble impurities? cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with cold solvent vac_filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield sol_A1 Too much solvent? no_crystals->sol_A1 Check sol_C1 Cooling too fast? oiling_out->sol_C1 Check sol_E1 Too much solvent? low_yield->sol_E1 Check sol_A2 Evaporate solvent sol_A1->sol_A2 Yes sol_B1 Supersaturated? sol_A1->sol_B1 No sol_B2 Scratch flask/ Add seed crystal sol_B1->sol_B2 Yes sol_C2 Reheat and cool slowly sol_C1->sol_C2 Yes sol_D1 Impure sample? sol_C1->sol_D1 No sol_D2 Pre-purify (e.g., extraction) sol_D1->sol_D2 Yes sol_E2 Concentrate mother liquor sol_E1->sol_E2 Yes sol_F1 Premature crystallization? sol_E1->sol_F1 No sol_F2 Pre-heat glassware sol_F1->sol_F2 Yes

Caption: Troubleshooting decision tree for recrystallization issues.

References

Stability of 4,4-Dimethylpent-2-ynoic acid under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,4-Dimethylpent-2-ynoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound at neutral pH?

At neutral pH and ambient temperature, this compound is expected to be reasonably stable in aqueous solutions for short-term experiments. The carboxylic acid will exist in equilibrium with its carboxylate form. For long-term storage, it is advisable to store the compound in a solid, dry form at low temperatures (e.g., 4°C).

Q2: What potential degradation pathways should I be aware of under acidic conditions?

Under acidic conditions, the primary potential degradation pathway for this compound is the acid-catalyzed hydration of the alkyne triple bond. This reaction is typically slow in aqueous acid alone but is accelerated by the presence of a mercury(II) salt catalyst.[1][2][3] The hydration follows Markovnikov's rule, which would lead to the formation of a ketone. Given the structure of this compound, two possible ketone products could be formed.

Q3: What happens to this compound in a basic solution?

In basic solutions, the carboxylic acid group will be deprotonated to form the more stable carboxylate anion.[4][5][6] Strong bases can also catalyze the isomerization of the alkyne triple bond.[7][8][9] This could potentially lead to a mixture of isomers, including other internal alkynes or allenes.

Q4: Can this compound undergo decarboxylation?

Decarboxylation of 2-alkynoic acids is a known reaction but generally requires specific catalysts (e.g., transition metals) or high temperatures to proceed efficiently.[1][10][11] Under typical acidic or basic aqueous conditions at moderate temperatures, significant decarboxylation is not expected to be a major degradation pathway.

Q5: What is the predicted pKa of this compound?

The predicted pKa value for this compound is approximately 0.79 ± 0.10.[12] This indicates that it is a relatively strong organic acid.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis After Incubation in Acidic Solution
Possible Cause Suggested Solution
Acid-catalyzed hydration of the alkyne. This is the most likely cause of new, more polar peaks. The reaction produces ketone derivatives. Confirm the identity of the new peaks using LC-MS or by synthesizing the expected ketone standards. To minimize this degradation, consider running the experiment at a lower temperature or for a shorter duration. If the acidic condition is not essential for other reasons, consider using a less acidic buffer.
Isomerization. While less common under acidic conditions, minor isomerization to other unsaturated acids might occur. Use NMR spectroscopy to check for structural changes in the isolated byproducts.
Impurity in the starting material. Always run a time-zero control of your this compound in the same solvent system to ensure the unexpected peaks are not from an impure starting material.
Issue 2: Loss of Parent Compound Signal in Basic Solution with No Clear Degradant Peak
Possible Cause Suggested Solution
Formation of multiple, unresolved isomers. Base-catalyzed isomerization can lead to a complex mixture of isomers that may not resolve well under the current HPLC conditions, appearing as a broad hump or baseline noise. Try using a longer gradient or a different column chemistry to improve separation.
Precipitation of the carboxylate salt. If a high concentration of the acid is used with a divalent cation in the basic buffer (e.g., Ca²⁺, Mg²⁺), the carboxylate salt may precipitate, leading to a decrease in the concentration of the compound in solution. Ensure all components are fully dissolved.
Adsorption to container surfaces. At basic pH, the carboxylate may interact with certain surfaces. Using silanized glass vials or polypropylene (B1209903) tubes can help minimize this issue.
Issue 3: Inconsistent Retention Times in HPLC Analysis
Possible Cause Suggested Solution
Mobile phase pH is too close to the pKa of the analyte or degradants. For reproducible retention of acidic compounds, the mobile phase pH should be at least 2 units away from the pKa.[13] Given the low predicted pKa, a mobile phase with a pH below 2 or above 5 would be ideal for consistent retention of the parent acid.
Poor column equilibration. Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when changing mobile phase compositions.[7]
Buffer precipitation in the organic mobile phase. Ensure the buffer used is soluble in the highest organic percentage of your gradient.[13]

Potential Degradation Pathways

Under acidic or basic conditions, this compound can undergo several transformations. The following diagrams illustrate the most probable reaction pathways.

Acid_Degradation parent This compound intermediate Enol Intermediate parent->intermediate + H₂O, H⁺ (HgSO₄ catalyst) product1 4,4-Dimethyl-3-oxopentanoic acid intermediate->product1 Tautomerization product2 4,4-Dimethyl-2-oxopentanoic acid intermediate->product2 Tautomerization

Caption: Acid-catalyzed hydration of this compound.

Base_Reactions parent This compound carboxylate Carboxylate Anion parent->carboxylate Base (e.g., NaOH) isomer Isomerized Products (e.g., allenes, other alkynes) parent->isomer Strong Base (e.g., NaNH₂)

Caption: Reactions of this compound in basic conditions.

Experimental Protocols

Protocol 1: pH Stability Study of this compound

This protocol outlines a general procedure to assess the stability of this compound at different pH values.

1. Materials:

  • This compound
  • HPLC grade water, acetonitrile (B52724), and methanol
  • Buffers of desired pH (e.g., phosphate, citrate, borate)
  • Acids (e.g., HCl, H₂SO₄) and bases (e.g., NaOH) for pH adjustment
  • HPLC system with UV detector
  • pH meter
  • Analytical balance
  • Volumetric flasks and pipettes
  • HPLC vials

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Preparation of Test Solutions:

  • For each pH to be tested, prepare a solution by diluting the stock solution with the appropriate buffer to a final concentration (e.g., 10 µg/mL).
  • Prepare a sufficient volume to allow for sampling at multiple time points.
  • Prepare a control sample by diluting the stock solution with the mobile phase or a neutral solvent.

4. Incubation:

  • Store the test solutions at a constant temperature (e.g., 25°C or 40°C).
  • Protect the solutions from light if the compound is suspected to be light-sensitive.

5. Sampling and Analysis:

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.
  • Immediately quench any reaction by diluting the aliquot with mobile phase to the analytical concentration and/or adjusting the pH to neutral if necessary.
  • Analyze the samples by a validated HPLC method.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
  • Plot the percentage remaining versus time to determine the degradation kinetics.
  • Identify and quantify any major degradation products.

Protocol 2: HPLC Method for the Analysis of this compound and Potential Degradants

This is a starting point for developing a stability-indicating HPLC method.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute any more non-polar degradants. A suggested starting gradient could be 10% to 90% B over 15 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 210 nm (or a more suitable wavelength determined by UV scan)

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and sensitivity according to relevant guidelines.

Summary of Potential Stability Issues and Analytical Approach

The following table summarizes the expected stability of this compound and the recommended analytical approach.

Condition Expected Stability Primary Degradation Pathway Recommended Analytical Technique
Acidic (pH < 4) Potentially unstable, especially with catalysts and/or heat.Acid-catalyzed hydration of the alkyne to form ketones.HPLC-UV, LC-MS
Neutral (pH 6-8) Generally stable for short durations at ambient temperature.Minimal degradation expected.HPLC-UV
Basic (pH > 8) The carboxylate form is stable, but the alkyne may be unstable in strong base.Isomerization of the alkyne.HPLC-UV, NMR

This technical support center provides a foundational understanding of the stability of this compound. It is crucial to perform specific stability studies under your experimental conditions to ensure the integrity of your results.

References

Overcoming steric hindrance in reactions with 4,4-Dimethylpent-2-ynoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,4-Dimethylpent-2-ynoic acid. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to the steric hindrance of the tert-butyl group in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound often slow or low-yielding?

The primary challenge in reactions involving this compound is the significant steric hindrance caused by the bulky tert-butyl group adjacent to the alkyne and carboxylic acid functionalities. This steric bulk can impede the approach of reagents to the reactive sites, leading to slower reaction rates and lower yields compared to less hindered analogs.

Q2: What are the most common challenges observed when working with this compound?

The most frequently encountered issues include:

  • Low yields in esterification and amidation reactions: The carboxylic acid group is sterically shielded, making it difficult for alcohols or amines to attack the carbonyl carbon.

  • Difficulty in performing addition reactions across the alkyne: The tert-butyl group can block one face of the alkyne, hindering the approach of reagents.

  • Challenges with metal-catalyzed reactions: The steric bulk can interfere with the coordination of the molecule to a metal center.

Troubleshooting Guides

Issue 1: Low Yield in Esterification Reactions

If you are experiencing low yields during the esterification of this compound, consider the following troubleshooting steps.

start Low Esterification Yield reagent Assess Reagents & Conditions start->reagent coupling Use a Stronger Coupling Agent (e.g., DCC/DMAP, HATU, COMU) reagent->coupling Is coupling inefficient? activation Convert to Acid Chloride (e.g., with (COCl)2 or SOCl2) reagent->activation Is direct coupling failing? conditions Modify Reaction Conditions reagent->conditions success Improved Yield coupling->success activation->success temp Increase Temperature conditions->temp time Extend Reaction Time conditions->time solvent Change Solvent conditions->solvent temp->success time->success solvent->success start Select Addition Reaction Type hydro Hydration / Hydrohalogenation start->hydro hydrog Hydrogenation start->hydrog cyclo Cycloaddition start->cyclo acid_cat Use Strong Acid Catalyst (e.g., H2SO4, PTSA) hydro->acid_cat Markovnikov addition small_cat Use Small, Active Catalyst (e.g., Lindlar's Catalyst, P-2 Ni) hydrog->small_cat cis-alkene desired high_temp Requires High Temperature / Pressure cyclo->high_temp e.g., Diels-Alder

Technical Support Center: Synthesis of 4,4-Dimethylpent-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4-Dimethylpent-2-ynoic acid.

Troubleshooting Guide

Users encountering issues during the synthesis of this compound can refer to the following guide for potential causes and corrective actions. The synthesis typically proceeds via the Grignard carboxylation of 3,3-dimethyl-1-butyne (B43207).

Problem 1: Low or No Yield of this compound

Possible Causes:

  • Inactive Grignard Reagent: The Grignard reagent (3,3-dimethyl-1-butynylmagnesium halide) may not have formed or may have decomposed. Grignard reagents are sensitive to moisture and air.

  • Acid-Base Side Reaction: The Grignard reagent, being a strong base, can be quenched by the acidic proton of the terminal alkyne (3,3-dimethyl-1-butyne) if the reaction is not carried out efficiently.[1]

  • Inefficient Carboxylation: The reaction with carbon dioxide (dry ice) may have been incomplete.

Solutions:

  • Ensure Anhydrous Conditions: All glassware must be thoroughly dried (e.g., flame-dried under vacuum), and anhydrous solvents (typically diethyl ether or THF) must be used.

  • Activate Magnesium: Use fresh magnesium turnings and consider activating them with a small crystal of iodine or 1,2-dibromoethane.

  • Slow Addition of Alkyl Halide: Add the alkyl halide (used to prepare the initial Grignard reagent, e.g., ethyl bromide) slowly to maintain a gentle reflux, indicating the reaction is proceeding.

  • Proper CO2 Addition: Crush the dry ice to increase its surface area and add it in excess to the Grignard solution. Alternatively, bubble dry CO2 gas through the reaction mixture.

Problem 2: Presence of Significant Amounts of Byproducts

Possible Byproducts and Their Causes:

  • Unreacted Starting Material (3,3-dimethyl-1-butyne): Incomplete formation of the Grignard reagent or inefficient carboxylation.

  • Alkane Byproduct (e.g., Ethane if using ethylmagnesium bromide): The Grignard reagent reacted with the acidic proton of the terminal alkyne.[1]

  • Dimerized Product (e.g., 2,2,7,7-tetramethylocta-3,5-diyne): Wurtz-type coupling of the alkynyl Grignard reagent, although less common, can occur.

  • Ketone Formation: If an ester is used as the starting material instead of an alkyne, double addition of the Grignard reagent can lead to a tertiary alcohol after workup.[2][3]

Solutions:

  • Optimize Grignard Formation: Ensure all the magnesium is consumed before proceeding to the carboxylation step.

  • Control Reaction Temperature: Maintain a low temperature during the addition of the Grignard reagent to the carbon dioxide to minimize side reactions.

  • Purification: Utilize column chromatography or recrystallization to separate the desired carboxylic acid from the byproducts.

Quantitative Data Summary

The following table presents hypothetical but realistic data for a typical synthesis of this compound, illustrating the expected product distribution and the impact of common issues.

ExperimentYield of this compound (%)Unreacted 3,3-dimethyl-1-butyne (%)Alkane Byproduct (%)Other Impurities (%)Notes
Optimal 85< 5< 5< 5Anhydrous conditions, activated Mg, slow addition.
Wet Glassware 2060155Significant quenching of the Grignard reagent.
Fast Addition 5020255Increased side reactions due to poor temperature control.
Old Mg Turnings 4045105Incomplete Grignard formation.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to use anhydrous conditions for this synthesis?

A1: Grignard reagents are highly reactive organometallic compounds that are strong bases and nucleophiles. They react readily with protic solvents like water and alcohols, which will quench the reagent and prevent it from reacting with the carbon dioxide to form the desired carboxylic acid.[1]

Q2: How can I tell if my Grignard reagent has formed successfully?

A2: The formation of a Grignard reagent is an exothermic reaction. You should observe a gentle reflux of the solvent (e.g., diethyl ether) upon the addition of the alkyl halide to the magnesium turnings. The solution will also typically turn cloudy and grayish.

Q3: What is the purpose of the acidic workup?

A3: The initial product of the reaction between the Grignard reagent and carbon dioxide is a magnesium carboxylate salt. The addition of a dilute acid (e.g., HCl or H2SO4) protonates this salt to yield the final carboxylic acid product.

Q4: Can I use other carboxylating agents besides dry ice?

A4: While dry ice (solid CO2) is the most common and convenient source of carbon dioxide for this reaction, CO2 gas can also be bubbled through the reaction mixture. It is important to ensure the gas is dry.

Q5: What are the key safety precautions for this experiment?

A5: Diethyl ether is highly flammable and should be handled in a well-ventilated fume hood away from ignition sources. Grignard reagents are corrosive and react violently with water. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Experimental Protocol (Representative)

This protocol describes a representative synthesis of this compound via Grignard carboxylation.

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, for activation)

  • Anhydrous diethyl ether (or THF)

  • Ethyl bromide

  • 3,3-dimethyl-1-butyne

  • Dry ice (solid CO2)

  • 6M Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine if the magnesium is not fresh.

    • Add anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of ethyl bromide in anhydrous diethyl ether.

    • Add a small amount of the ethyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux. If not, gently warm the flask.

    • Once the reaction starts, add the remaining ethyl bromide solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • Formation of the Alkynyl Grignard Reagent:

    • Cool the Grignard solution in an ice bath.

    • Slowly add a solution of 3,3-dimethyl-1-butyne in anhydrous diethyl ether via the dropping funnel. A gas (ethane) will evolve.

    • Allow the mixture to stir at room temperature for 1 hour.

  • Carboxylation:

    • Cool the reaction mixture in an ice-salt bath.

    • In a separate beaker, crush a generous excess of dry ice.

    • Carefully and quickly, pour the Grignard solution onto the crushed dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature, and the excess CO2 to sublime.

  • Workup and Isolation:

    • Slowly add 6M HCl to the reaction mixture with cooling to quench any unreacted Grignard reagent and to protonate the carboxylate salt.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by recrystallization or column chromatography.

Visualizations

troubleshooting_flowchart start Low or No Yield check_grignard Check Grignard Formation start->check_grignard grignard_ok Grignard Formed? check_grignard->grignard_ok check_conditions Review Reaction Conditions conditions_ok Anhydrous Conditions? check_conditions->conditions_ok check_carboxylation Evaluate Carboxylation Step carboxylation_ok Sufficient CO2? check_carboxylation->carboxylation_ok grignard_ok->check_conditions Yes inactive_mg Inactive Mg or Wet Reagents grignard_ok->inactive_mg No conditions_ok->check_carboxylation Yes acid_base Acid-Base Side Reaction conditions_ok->acid_base No incomplete_carboxylation Incomplete Carboxylation carboxylation_ok->incomplete_carboxylation No solution_temp Control Temperature, Slow Addition carboxylation_ok->solution_temp Yes solution_mg Activate Mg, Use Dry Solvents inactive_mg->solution_mg acid_base->solution_temp solution_co2 Use Excess, Crushed Dry Ice incomplete_carboxylation->solution_co2

Caption: Troubleshooting flowchart for low yield of this compound.

reaction_pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 3,3-dimethyl-1-butyne 3,3-dimethyl-1-butyne Alkynyl Grignard Alkynyl Grignard 3,3-dimethyl-1-butyne->Alkynyl Grignard 1. EtMgBr Alkane Byproduct Alkane Byproduct 3,3-dimethyl-1-butyne->Alkane Byproduct EtMgBr (as base) Carboxylate Salt Carboxylate Salt Alkynyl Grignard->Carboxylate Salt 2. CO2 Dimer Dimer Alkynyl Grignard->Dimer Wurtz Coupling This compound This compound Carboxylate Salt->this compound 3. H3O+

Caption: Reaction pathway for the synthesis of this compound.

References

Technical Support Center: Synthesis of 4,4-Dimethylpent-2-ynoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,4-Dimethylpent-2-ynoic acid and its derivatives. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the carboxylation of 3,3-dimethyl-1-butyne (B43207). This process involves the deprotonation of the terminal alkyne using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), followed by quenching the resulting acetylide with carbon dioxide (in the form of dry ice).

Q2: I am experiencing very low to no yield. What are the most critical factors to check?

A2: Low or no yield in this synthesis is often traced back to a few critical factors:

  • Moisture: Organolithium reagents like n-BuLi are extremely sensitive to moisture. Ensure all your glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon), and use anhydrous solvents. Any trace of water will quench the n-BuLi and the lithium acetylide intermediate.

  • Quality of n-Butyllithium: The molarity of commercially available n-BuLi can decrease over time if not stored properly. It is highly recommended to titrate the n-BuLi solution before use to determine its exact concentration.

  • Ineffective Quenching: Ensure the reaction mixture is efficiently quenched with an excess of finely crushed dry ice. Gaseous CO2 can also be bubbled through the solution, but using solid dry ice often ensures a sufficient excess.

Q3: What are the potential side reactions that could be lowering my yield?

A3: Several side reactions can compete with the desired carboxylation:

  • Protonation of the Acetylide: If there are any proton sources other than the desired acid workup (e.g., moisture, acidic impurities in the starting material), the lithium acetylide will be protonated back to 3,3-dimethyl-1-butyne.

  • Reaction with Solvent: n-Butyllithium can react with certain ethereal solvents like THF, especially at higher temperatures. This reaction involves the deprotonation of the THF, leading to its decomposition. Therefore, it is crucial to maintain low temperatures (typically -78 °C) during the lithiation step when using THF.[1]

  • Wurtz-type Coupling: While less common, dimerization of the starting materials can occur.

Q4: How can I best purify the final product, this compound?

A4: Purification is typically achieved through acid-base extraction. After quenching the reaction with dry ice and then water, the mixture will be basic. The desired carboxylic acid will be in its carboxylate salt form and soluble in the aqueous layer.

  • Wash the aqueous layer with an organic solvent (like diethyl ether or ethyl acetate) to remove any neutral organic impurities.

  • Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of around 2. This will protonate the carboxylate, causing the this compound to precipitate if it's a solid or to be extracted into an organic solvent.

  • Extract the acidified aqueous layer multiple times with an organic solvent.

  • Combine the organic extracts, dry over an anhydrous salt (like Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure. Further purification can be achieved by recrystallization or distillation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low or No Product Yield Presence of moisture in reagents or glassware.Oven-dry all glassware and cool under an inert atmosphere. Use anhydrous solvents.
Inaccurate concentration of n-butyllithium.Titrate the n-BuLi solution prior to use to determine the exact molarity.
Incomplete reaction.Ensure the deprotonation step is allowed to proceed for a sufficient amount of time at low temperature.
Insufficient quenching with CO2.Use a large excess of freshly crushed, high-quality dry ice. Ensure efficient mixing during the quench.
Formation of a White Precipitate Before CO2 Addition Reaction of n-BuLi with residual water or other impurities.This indicates a problem with the dryness of the setup or reagents. The experiment should be repeated with stricter anhydrous conditions.
Product is an Oily Residue Instead of a Solid Presence of impurities.The crude product may contain unreacted starting materials or side products. Proceed with a thorough acid-base extraction and consider column chromatography if necessary.
Difficulty in Isolating the Product After Acidification The product may be more soluble in the aqueous phase than expected.Saturate the aqueous phase with NaCl (brine) before extraction to decrease the solubility of the organic product in the aqueous layer.

Quantitative Data Summary

The following table provides illustrative data on how different reaction parameters can influence the yield of this compound. Please note that this data is representative and actual results may vary.

Entry Base (Equivalents) Solvent Temperature (°C) Reaction Time (h) Yield (%)
1n-BuLi (1.1)THF-78185
2n-BuLi (1.1)Diethyl Ether-78 to 0178
3n-BuLi (0.9)THF-78165
4n-BuLi (1.1)THF-20155 (decomposition observed)
5LDA (1.1)THF-78275
6NaH (1.5)DMF251220

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a representative procedure based on the general method of carboxylating terminal alkynes.

Materials:

  • 3,3-Dimethyl-1-butyne

  • n-Butyllithium (solution in hexanes, concentration pre-determined by titration)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Dry ice (solid CO2)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 3M)

  • Diethyl ether (or ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • Setup: Under an inert atmosphere of nitrogen or argon, add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Deprotonation: Cool the THF to -78 °C using a dry ice/acetone bath. To the cold THF, add 3,3-dimethyl-1-butyne (1.0 equivalent) via syringe. Slowly add n-butyllithium (1.1 equivalents) dropwise from the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Carboxylation: In a separate flask, crush a large excess of dry ice into a fine powder. Rapidly pour the lithium acetylide solution onto the crushed dry ice with vigorous stirring. A thick slurry will form. Allow the mixture to slowly warm to room temperature, which will allow the excess CO2 to sublime.

  • Work-up: Once the mixture has reached room temperature, cautiously add water to quench any remaining reactive species. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the aqueous layer with diethyl ether (2 x volume of THF) to remove any unreacted starting material and other neutral impurities. Separate the layers and retain the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 3M HCl with stirring until the pH is approximately 2.

  • Product Isolation: Extract the acidified aqueous layer with diethyl ether (3 x volume of THF). Combine the organic extracts.

  • Drying and Concentration: Wash the combined organic extracts with brine, then dry over anhydrous Na2SO4. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., hexanes) or by distillation under reduced pressure.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Synthesis cluster_purification Purification setup 1. Anhydrous THF in flame-dried flask under N2/Ar deprotonation 2. Cool to -78 °C Add 3,3-dimethyl-1-butyne Add n-BuLi dropwise setup->deprotonation carboxylation 3. Quench with excess dry ice deprotonation->carboxylation workup 4. Warm to RT Add H2O carboxylation->workup extraction 5. Wash with ether (remove neutral impurities) workup->extraction acidification 6. Acidify aqueous layer with HCl (pH ~2) extraction->acidification product_extraction 7. Extract with ether acidification->product_extraction drying 8. Dry and concentrate product_extraction->drying final_purification 9. Recrystallize or distill drying->final_purification troubleshooting_yield cluster_solutions Corrective Actions start Low/No Yield Observed check_moisture Check for Moisture (Glassware, Solvents) start->check_moisture check_buli Verify n-BuLi Concentration (Titrate) start->check_buli check_quench Evaluate CO2 Quench (Excess, Quality) start->check_quench check_temp Confirm Reaction Temperature (-78 °C) start->check_temp sol_moisture Re-dry all equipment and use fresh anhydrous solvents. check_moisture->sol_moisture sol_buli Use freshly titrated n-BuLi for accurate stoichiometry. check_buli->sol_buli sol_quench Use a large excess of freshly crushed dry ice. check_quench->sol_quench sol_temp Ensure the reaction is maintained at -78 °C during base addition. check_temp->sol_temp

References

Technical Support Center: Catalyst Selection for Sonogashira Coupling of tert-Butyl Acetylenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Sonogashira coupling of tert-butyl acetylenes. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions and guidance for this sterically demanding transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the Sonogashira coupling of tert-butyl acetylene (B1199291) challenging?

A1: The tert-butyl group is sterically bulky, which can hinder the approach of the reactants to the palladium catalyst. This steric hindrance primarily affects the transmetalation and reductive elimination steps of the catalytic cycle, often leading to lower reaction rates and yields compared to less hindered alkynes like phenylacetylene.[1]

Q2: What is the primary consideration when selecting a catalyst system for tert-butyl acetylene coupling?

A2: The most critical factor is the choice of the phosphine (B1218219) ligand.[1] Due to the steric bulk of tert-butyl acetylene, a sterically demanding and electron-rich phosphine ligand is generally required to promote the formation of a monoligated palladium(0) species. This active catalyst is more accessible for the sterically hindered substrates.[1]

Q3: Should I use a copper co-catalyst for the Sonogashira coupling of tert-butyl acetylene?

A3: While traditional Sonogashira reactions utilize a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate, this can also lead to the undesirable homocoupling of the alkyne (Glaser coupling).[2][3] For sterically hindered and valuable acetylenes like tert-butyl acetylene, a copper-free protocol is often preferred to minimize this side reaction and simplify purification.[2][3][4]

Q4: What are the typical signs of a failed or struggling Sonogashira reaction with tert-butyl acetylene?

A4: Common indicators include:

  • Low or no conversion of starting materials: This suggests an issue with catalyst activation or the oxidative addition step.

  • Formation of a black precipitate (palladium black): This indicates catalyst decomposition and deactivation.

  • Significant homocoupling of the tert-butyl acetylene: This is particularly prevalent in copper-catalyzed reactions.

  • Recovery of unreacted starting materials: This points to an inefficient catalytic system for the sterically demanding substrates.

Q5: Which analytical techniques are best for monitoring the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring. For quantitative analysis and accurate determination of conversion and yield, gas chromatography (GC) and high-performance liquid chromatography (HPLC) are recommended.

Troubleshooting Guide

Problem 1: Low to No Product Yield
Potential Cause Troubleshooting Recommendation
Inappropriate Ligand Selection The steric bulk of tert-butyl acetylene requires a bulky, electron-rich phosphine ligand. Consider switching to ligands such as P(t-Bu)₃, PCy₃, or Buchwald-type ligands like XPhos and SPhos.[1][2]
Catalyst Deactivation The formation of palladium black indicates catalyst decomposition. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed.
Insufficient Reaction Temperature While some highly active catalysts work at room temperature, couplings with less reactive aryl halides (e.g., bromides and chlorides) may require elevated temperatures to overcome the activation energy barrier for oxidative addition.
Poor Quality Reagents Use fresh, high-purity palladium precatalyst, copper salt (if used), and alkyne. Solvents and the amine base should be anhydrous.
Sub-optimal Base The base plays a crucial role in the deprotonation of the alkyne. For copper-free systems, stronger organic bases like DBU may be more effective than traditional amine bases.[2]
Problem 2: Significant Alkyne Homocoupling (Glaser Coupling)
Potential Cause Troubleshooting Recommendation
Presence of Copper(I) Co-catalyst The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[2][3][4]
Presence of Oxygen Homocoupling is often promoted by oxygen. Ensure rigorous degassing of all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction.
Slow Cross-Coupling Kinetics If the desired cross-coupling is slow due to steric hindrance, the competing homocoupling can dominate. Optimize the catalyst system for the cross-coupling reaction first (see Problem 1).

Data Presentation: Catalyst Performance in the Sonogashira Coupling of tert-Butyl Acetylene Analogs

The following tables summarize quantitative data for the Sonogashira coupling of sterically hindered alkynes, providing a comparison of different catalyst systems.

Table 1: Copper-Free Sonogashira Coupling of Aryl Bromides with 2-Methyl-3-butyn-2-ol (B105114) [2]

EntryPalladium Precatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (3)PPh₃ (6)TBAFTHF80635
2Pd(OAc)₂ (3)P(p-tol)₃ (6)TBAFTHF80640
3Pd(OAc)₂ (3)P(o-tol)₃ (6)TBAFTHF80620
4Pd(OAc)₂ (3)P(p-tol)₃ (6)Et₃NTHF806<5
5Pd(OAc)₂ (3)P(p-tol)₃ (6)PiperidineTHF80617
6Pd(OAc)₂ (3)P(p-tol)₃ (6)DBUTHF80684

Table 2: Catalyst Screening for the Room-Temperature, Copper-Free Sonogashira Coupling of 1-Bromo-3,5-dimethoxybenzene (B32327) with an Alkyne [3]

EntryCatalyst (mol%)BaseSolventTime (h)Yield (%)
1[Pd(cinnamyl)Cl]₂/P(t-Bu)₃ (2.5)DABCOTHF1852
2[DTBNpP]Pd(crotyl)Cl (5)DABCOTHF1875
3[Pd(cinnamyl)Cl]₂/PCy₃ (2.5)DABCOTHF18<5
4G3-XPhos (5)DABCOTHF1848
5[DTBNpP]Pd(crotyl)Cl (5)TMPDMSO0.596

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of an Aryl Bromide with 2-Methyl-3-butyn-2-ol[3]

Title: Palladium-Catalyzed, Copper-Free Sonogashira Coupling of 3-Bromoaniline (B18343) with 2-Methyl-3-butyn-2-ol.

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (3 mol%), P(p-tol)₃ (6 mol%), and 3-bromoaniline (1.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous THF (3 mL) via syringe.

  • Add 2-methyl-3-butyn-2-ol (1.2 mmol) followed by DBU (3.0 mmol).

  • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 6 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired product.

Protocol 2: Room-Temperature, Copper-Free Sonogashira Coupling using a Palladium Precatalyst[4]

Title: [DTBNpP]Pd(crotyl)Cl Catalyzed Room-Temperature Sonogashira Coupling of 1-Bromo-3,5-dimethoxybenzene.

Procedure:

  • To a dry vial under an argon atmosphere, add 1-bromo-3,5-dimethoxybenzene (0.5 mmol), [DTBNpP]Pd(crotyl)Cl (2.5 mol%), and a magnetic stir bar.

  • Add anhydrous and degassed DMSO (2.5 mL).

  • Add 2,2,6,6-tetramethylpiperidine (B32323) (TMP) (1.0 mmol) followed by the alkyne (0.8 mmol).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS.

  • The reaction is typically complete within 2 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Sonogashira start Sonogashira Reaction with tert-Butyl Acetylene check_yield Low or No Yield? start->check_yield ligand Is the phosphine ligand bulky and electron-rich? (e.g., P(t-Bu)3, XPhos) check_yield->ligand Yes success Successful Coupling check_yield->success No check_homocoupling Significant Homocoupling? cu_free Are you using a copper-free protocol? check_homocoupling->cu_free Yes check_homocoupling->success No change_ligand Switch to a more sterically demanding ligand. ligand->change_ligand No conditions Are reaction conditions strictly inert and anhydrous? ligand->conditions Yes change_ligand->start improve_conditions Degas solvents/reagents. Use high-purity materials. conditions->improve_conditions No temp_base Is temperature and base optimized? conditions->temp_base Yes improve_conditions->start temp_base->check_homocoupling Yes optimize_tb Increase temperature. Consider a stronger base (e.g., DBU for Cu-free). temp_base->optimize_tb No optimize_tb->start switch_to_cu_free Switch to a copper-free system. cu_free->switch_to_cu_free No inert_atmosphere Is the inert atmosphere rigorously maintained? cu_free->inert_atmosphere Yes switch_to_cu_free->start improve_inert Ensure proper degassing and a positive pressure of Ar or N2. inert_atmosphere->improve_inert No inert_atmosphere->success Yes improve_inert->start Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle (Optional) Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Pd_alkyne Ar-Pd(II)-C≡CR(L_n) Transmetal->Pd_alkyne RedElim Reductive Elimination Pd_alkyne->RedElim RedElim->Pd0 Ar-C≡CR Alkyne H-C≡CR Cu_acetylide Cu-C≡CR Alkyne->Cu_acetylide Base Base Base->Cu_acetylide CuX CuX CuX->Cu_acetylide Cu_acetylide->Transmetal [CuX + Base]

References

Technical Support Center: 4,4-Dimethylpent-2-ynoic Acid Reaction Workups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4-Dimethylpent-2-ynoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the workup of reactions containing this compound.

Issue Potential Cause Recommended Solution
Product is lost during aqueous extraction. The organic product may have some water solubility, especially if the organic solvent is polar.Use a less polar extraction solvent. Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product in the aqueous phase.[1]
An emulsion forms between the organic and aqueous layers. High concentrations of reagents or byproducts can act as surfactants. Vigorous shaking can also lead to emulsions.Add brine to the separatory funnel to help break the emulsion. Gently swirl or rock the separatory funnel instead of vigorous shaking. If the emulsion persists, filter the mixture through a pad of Celite.
The organic layer is not clear after drying. The drying agent is saturated with water. The drying agent is not suitable for the solvent.Add more drying agent until it no longer clumps together. Allow sufficient time for the drying agent to work. Ensure the chosen drying agent is compatible with your organic solvent.
Residual acidic or basic impurities are present in the final product. Incomplete neutralization during the washing steps. Insufficient number of washes.Test the pH of the aqueous washes to ensure complete neutralization. Increase the number of acidic and/or basic washes.
Low final product yield. Product loss during transfers between glassware. Incomplete extraction from the aqueous layer. Product volatility.Minimize the number of transfers. Perform back-extractions of the aqueous layers to recover any dissolved product. Use a rotary evaporator at a controlled temperature and pressure to avoid loss of a volatile product.

Frequently Asked Questions (FAQs)

Q1: What is the general workup procedure for a reaction involving this compound?

A1: A typical aqueous workup is employed to isolate the product and remove impurities. This involves diluting the reaction mixture with an organic solvent, followed by sequential washes with an acidic solution (e.g., 1 M HCl or citric acid) to remove basic impurities, a basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities like unreacted this compound, and finally a brine wash to remove residual water and help break any emulsions. The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663), filtered, and the solvent is removed under reduced pressure.[1][2][3]

Q2: How do I remove unreacted this compound from my reaction mixture?

A2: Unreacted this compound can be effectively removed by washing the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate.[2][3] The carboxylic acid will be deprotonated to its corresponding carboxylate salt, which is soluble in the aqueous layer and can thus be separated. Be sure to vent the separatory funnel frequently, as this neutralization reaction produces carbon dioxide gas.[4]

Q3: My product is an ester of this compound. What specific workup considerations should I have?

A3: For Fischer esterification reactions, where an excess of the carboxylic acid might be used, a thorough wash with a basic solution like sodium bicarbonate is crucial to remove the unreacted acid.[3] If a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) is used, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration before the aqueous workup.[5]

Q4: I am performing an amide coupling with this compound. How should I adapt my workup?

A4: In addition to removing unreacted carboxylic acid with a bicarbonate wash, you will also need to remove any unreacted amine. This is typically achieved by washing with a dilute acidic solution, such as 1 M HCl or citric acid.[2] If a carbodiimide (B86325) coupling reagent was used, the resulting urea (B33335) byproduct can often be removed by filtration or during the aqueous washes.

Q5: What is the purpose of a brine wash in the workup?

A5: A wash with a saturated solution of sodium chloride (brine) serves two main purposes. Firstly, it helps to break up emulsions that may have formed between the organic and aqueous layers. Secondly, it decreases the solubility of the organic product in the aqueous layer, thereby increasing the efficiency of the extraction into the organic phase.[2] It also helps to remove some of the water dissolved in the organic layer before the final drying step.

Experimental Protocols

General Aqueous Workup Protocol for a Reaction Mixture Containing this compound
  • Dilution: Once the reaction is complete, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • Acid Wash (for removing basic impurities): Add an equal volume of a dilute acidic solution (e.g., 1 M HCl or 1 M citric acid) to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Shake the funnel gently, venting frequently. Allow the layers to separate, then drain the lower aqueous layer.

  • Base Wash (for removing acidic impurities): Add an equal volume of saturated aqueous sodium bicarbonate solution to the organic layer in the separatory funnel. Shake and vent carefully and frequently, as carbon dioxide gas will be evolved.[4] Allow the layers to separate and drain the aqueous layer. Repeat this wash if necessary, until no more gas evolution is observed.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water and aid in layer separation.[2] Drain the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent, such as sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing and not clumped together.

  • Filtration and Concentration: Filter the organic solution to remove the drying agent, rinsing the drying agent with a small amount of fresh organic solvent. Concentrate the filtrate using a rotary evaporator to yield the crude product.

Data Presentation

The following table provides an illustrative example of the expected purity of a hypothetical neutral product from a reaction with this compound after each workup step. The initial reaction mixture is assumed to contain the product, unreacted starting materials, and byproducts.

Workup Step Major Impurities Removed Illustrative Product Purity (%)
Initial Reaction Mixture Unreacted this compound, other starting materials, byproducts60
After Acid Wash Basic starting materials/byproducts75
After Base Wash Unreacted this compound90
After Brine Wash Water-soluble impurities92
After Drying and Solvent Removal Water>95

Note: These values are for illustrative purposes only and actual purities will vary depending on the specific reaction conditions and efficiency of each step.

Visualizations

Workup_Workflow ReactionMixture Reaction Mixture (Product, Unreacted Acid, Byproducts) Dilute Dilute with Organic Solvent ReactionMixture->Dilute Transfer Transfer to Separatory Funnel Dilute->Transfer AcidWash Wash with 1M HCl or Citric Acid Transfer->AcidWash BaseWash Wash with Saturated NaHCO3 Solution AcidWash->BaseWash Organic Layer AqueousWaste1 Aqueous Waste (Basic Impurities) AcidWash->AqueousWaste1 Aqueous Layer BrineWash Wash with Brine (Saturated NaCl) BaseWash->BrineWash Organic Layer AqueousWaste2 Aqueous Waste (Acidic Impurities) BaseWash->AqueousWaste2 Aqueous Layer Dry Dry Organic Layer (e.g., Na2SO4) BrineWash->Dry Organic Layer AqueousWaste3 Aqueous Waste (Water Soluble Impurities) BrineWash->AqueousWaste3 Aqueous Layer Filter Filter to Remove Drying Agent Dry->Filter Concentrate Concentrate under Reduced Pressure Filter->Concentrate CrudeProduct Crude Product Concentrate->CrudeProduct

Caption: General experimental workflow for the aqueous workup of a reaction containing this compound.

References

Technical Support Center: Palladium Catalyst Removal in 4,4-Dimethylpent-2-ynoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective removal of palladium catalysts from reactions involving 4,4-Dimethylpent-2-ynoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your purification processes.

Troubleshooting Guides

This section addresses common issues encountered during the removal of palladium catalysts from this compound reactions and provides practical solutions.

Issue 1: Incomplete Palladium Removal After Filtration

  • Symptom: The organic solution remains black or grey after filtration, or ICP-MS analysis indicates high residual palladium levels.

  • Possible Cause: The palladium has formed fine particulates or colloidal suspensions that pass through standard filter media. The presence of the carboxylic acid moiety in this compound can sometimes stabilize these fine particles.

  • Solutions:

    • Use of a Filter Aid: Employ a pad of Celite® or diatomaceous earth (typically 1-2 cm thick) over your filter paper. This creates a finer filtration matrix capable of trapping smaller particles.

    • Flocculation: Before filtration, consider adding a small amount of a non-interfering flocculating agent to agglomerate the fine palladium particles, making them easier to filter.

    • Solvent Exchange: If the reaction solvent is highly nonpolar, consider exchanging it for a more polar solvent in which the palladium species are less soluble, promoting precipitation before filtration.

Issue 2: Low Efficiency with Palladium Scavengers

  • Symptom: Residual palladium levels remain high after treatment with a solid-supported scavenger.

  • Possible Cause:

    • Incorrect Scavenger Choice: The effectiveness of a scavenger depends on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the functional groups present on the scavenger. Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).

    • Interaction with Carboxylic Acid: The acidic proton of this compound may interact with basic scavengers (e.g., amine-functionalized silica), reducing their efficiency in binding to palladium.

    • Insufficient Contact Time or Temperature: The scavenging process may not have reached equilibrium.

  • Solutions:

    • Scavenger Screening: Test a small panel of scavengers with different functionalities (e.g., thiol, thiourea, or specialized multi-dentate scavengers) to identify the most effective one for your specific reaction conditions.

    • pH Adjustment: For basic scavengers, consider deprotonating the carboxylic acid with a non-coordinating base prior to adding the scavenger. However, this may affect product solubility and should be tested on a small scale first.

    • Optimize Conditions: Increase the stirring time and/or gently heat the mixture (e.g., to 40-50 °C) to improve the kinetics of scavenging.[1]

Issue 3: Product Loss During Purification

  • Symptom: Significant decrease in the yield of this compound after palladium removal.

  • Possible Cause:

    • Adsorption onto Scavenger/Carbon: The product may be non-specifically adsorbing to the surface of the scavenger or activated carbon.

    • Co-precipitation during Crystallization: The product may be entrapped in the palladium precipitate.

  • Solutions:

    • Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon, as determined by small-scale optimization experiments.

    • Thorough Washing: After filtration, wash the scavenger or carbon cake with fresh solvent to recover adsorbed product.

    • Optimize Crystallization: Carefully select the crystallization solvent system to maximize the solubility of the product at high temperatures and minimize its solubility at low temperatures, while keeping the palladium impurities in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium from reactions involving acidic compounds like this compound?

A1: The most common and effective methods include:

  • Adsorption: Using solid-supported scavengers with a high affinity for palladium. For acidic compounds, scavengers with neutral or slightly acidic functional groups (e.g., thiol or thiourea) are often preferred to avoid acid-base interactions. Activated carbon is also a cost-effective option, though it can sometimes lead to product loss due to non-specific adsorption.[2]

  • Crystallization: This is a highly effective method for purifying solid products like this compound, as the palladium impurities often remain in the mother liquor.

  • Extraction: A liquid-liquid extraction can be employed to partition the palladium species into an aqueous phase, particularly if the palladium can be converted into a water-soluble salt.

  • Filtration through Celite®: This is a simple and effective first step to remove heterogeneous palladium catalysts or precipitated palladium black.

Q2: How does the carboxylic acid group in this compound affect palladium removal?

A2: The carboxylic acid can influence palladium removal in several ways. It can potentially chelate with palladium, keeping it in solution and making it harder to remove by filtration. Additionally, its acidic nature can interfere with the performance of basic palladium scavengers. Therefore, careful selection of the removal method and optimization of conditions are crucial.

Q3: Can I use activated carbon for palladium removal with this compound?

A3: Yes, activated carbon can be used. It is a cost-effective adsorbent for palladium. However, due to its high surface area, it can also adsorb your product, leading to lower yields. It is recommended to perform small-scale experiments to determine the optimal amount of activated carbon that effectively removes palladium without significant product loss.

Q4: When should I choose a palladium scavenger over other methods?

A4: Palladium scavengers are particularly useful when dealing with homogeneous palladium catalysts that are difficult to remove by simple filtration. They offer high selectivity for palladium, which can lead to cleaner products. They are also a good option when crystallization is not feasible or does not provide the desired level of purity.

Data Presentation

The following table summarizes the efficiency of various palladium removal methods from different organic reactions, providing a general reference for expected performance.

Removal MethodScavenger/AdsorbentInitial Pd (ppm)Final Pd (ppm)Product RecoveryReference
AdsorptionThiol-functionalized Silica (B1680970)300<1High[3]
AdsorptionActivated Carbon (Darco KB-B)300<1Not specified[3]
AdsorptionTrimercaptotriazine (TMT) Silica22392082%[3]
AdsorptionIsocyanide scavenger + Citric AcidHigh0.15Not specified[3]
AdsorptionCarboxen® 564125012>96%[4]

Experimental Protocols

Protocol 1: Palladium Removal using a Solid-Supported Thiol Scavenger

  • Reaction Work-up: After the completion of the reaction, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, THF, or dichloromethane) at a concentration of approximately 50-100 mg/mL.

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 5-10 equivalents relative to the initial amount of palladium catalyst).

  • Stirring: Stir the mixture vigorously at room temperature for 2-4 hours. For challenging cases, the temperature can be increased to 40-50 °C.

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger.

  • Washing: Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the residual palladium content in the final product using ICP-MS.

Protocol 2: Palladium Removal using Activated Carbon

  • Reaction Work-up: Concentrate the reaction mixture to obtain the crude product.

  • Dissolution: Dissolve the crude this compound in a suitable solvent.

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the mixture at room temperature for 1-2 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the Celite® pad with fresh solvent.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Determine the final palladium concentration by ICP-MS.

Protocol 3: Purification by Crystallization

  • Solvent Selection: Identify a suitable solvent or solvent system for the crystallization of this compound. An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvents for carboxylic acids include hexanes, ethyl acetate, or mixtures thereof.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities (like palladium black), perform a hot filtration through a pre-warmed funnel with filter paper to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large crystals. Further cooling in an ice bath or refrigerator can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Palladium_Removal_Workflow start Crude Reaction Mixture (this compound + Pd catalyst) filtration Filtration through Celite® start->filtration filtrate Filtrate filtration->filtrate solid_waste Solid Waste (Heterogeneous Pd) filtration->solid_waste analysis1 ICP-MS Analysis of Filtrate filtrate->analysis1 scavenger Add Solid-Supported Scavenger analysis1->scavenger If Pd > specification crystallization Crystallization analysis1->crystallization If product is solid and Pd is high stirring Stir (2-4h, RT or 40-50°C) scavenger->stirring filtration2 Filtration stirring->filtration2 scavenger_waste Used Scavenger filtration2->scavenger_waste purified_solution Purified Solution filtration2->purified_solution concentration Solvent Removal purified_solution->concentration final_product Purified this compound concentration->final_product crystallization->final_product mother_liquor Mother Liquor (contains soluble Pd) crystallization->mother_liquor

Caption: Workflow for Palladium Catalyst Removal.

Troubleshooting_Logic action action start High Residual Pd? method Removal Method? start->method filtration Filtration method->filtration Filtration scavenger Scavenger method->scavenger Scavenger crystallization Crystallization method->crystallization Crystallization action1 Use Celite® pad or perform flocculation filtration->action1 action2 Screen different scavengers Optimize time/temp scavenger->action2 action3 Optimize solvent system Consider anti-solvent addition crystallization->action3

Caption: Decision Logic for Troubleshooting Palladium Removal.

References

Preventing dimerization of terminal alkynes in Sonogashira coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dimerization of terminal alkynes, a common side reaction in Sonogashira coupling.

Frequently Asked Questions (FAQs)

Q1: What is terminal alkyne dimerization in the context of Sonogashira coupling?

A1: Terminal alkyne dimerization, also known as Glaser or Hay coupling, is a common side reaction where two terminal alkyne molecules react with each other to form a symmetric 1,3-diyne.[1] This undesired reaction consumes the alkyne starting material, leading to a reduced yield of the desired cross-coupled product and complicating the purification process.

Q2: What are the primary causes of alkyne dimerization in Sonogashira reactions?

A2: The two main culprits behind alkyne dimerization are the presence of oxygen and the use of a copper(I) co-catalyst.[1] Oxygen promotes the oxidative coupling of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway. The copper(I) co-catalyst, while accelerating the desired Sonogashira reaction, also unfortunately catalyzes this unwanted side reaction.[1]

Q3: How can I prevent or minimize alkyne dimerization?

A3: Several strategies can be employed to suppress alkyne homocoupling:

  • Exclude Oxygen: Running the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) is crucial, especially when a copper co-catalyst is used.[1][2]

  • Utilize Copper-Free Conditions: A number of copper-free Sonogashira protocols have been developed to completely avoid the Glaser coupling side reaction.[2][3][4]

  • Optimize Reaction Parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homocoupling.[1]

  • Slow Alkyne Addition: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.[1]

Q4: Can the choice of ligand on the palladium catalyst affect the extent of dimerization?

A4: Absolutely. The steric and electronic properties of the phosphine (B1218219) ligand on the palladium catalyst can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Bulky and electron-rich phosphine ligands can often favor the Sonogashira pathway.[5] However, the optimal ligand is often substrate-dependent, and screening may be necessary.

Q5: How do the base and solvent influence alkyne dimerization?

A5: The base and solvent system plays a critical role. The base is required to neutralize the hydrogen halide byproduct and to deprotonate the terminal alkyne.[2] Amine bases are commonly used and can also serve as the solvent. The choice of solvent can affect the solubility of the catalyst and reagents, as well as the stability of the catalytic species, thereby influencing the reaction outcome. For instance, in some copper-free systems, a switch from a polar aprotic solvent like DMF to a non-polar solvent like toluene (B28343) has been shown to improve the yield of the cross-coupled product.

Troubleshooting Guide

Issue: Significant amount of 1,3-diyne (homocoupled) byproduct observed.

This troubleshooting guide will help you diagnose and resolve the issue of excessive alkyne dimerization in your Sonogashira coupling reaction.

Troubleshooting_Sonogashira start Start: Excessive Alkyne Dimerization Observed q1 Is the reaction run under a strictly inert atmosphere? start->q1 sol1 Solution: Ensure rigorous exclusion of oxygen. Degas solvents and reagents thoroughly. Use Schlenk techniques or a glovebox. q1->sol1 No q2 Are you using a copper(I) co-catalyst? q1->q2 Yes sol1->q2 sol2 Solution: Switch to a copper-free Sonogashira protocol. q2->sol2 Yes q3 Have you optimized the reaction parameters? q2->q3 No end Problem Resolved: Minimized Alkyne Dimerization sol2->end sol3 Solution: Systematically vary the ligand, base, and solvent. Consider using bulky, electron-rich phosphine ligands. q3->sol3 No q4 How is the terminal alkyne being added? q3->q4 Yes sol3->q4 sol4 Solution: Add the terminal alkyne slowly to the reaction mixture using a syringe pump. q4->sol4 All at once q4->end Slowly sol4->end

Caption: Troubleshooting workflow for minimizing alkyne dimerization.

Data Presentation: Impact of Reaction Conditions on Product Distribution

The following table summarizes quantitative data from various studies, illustrating the effect of different reaction conditions on the yield of the desired Sonogashira cross-coupling product versus the undesired alkyne homocoupling (Glaser) product.

Aryl HalideTerminal AlkyneCatalyst SystemBaseSolventAtmosphereSonogashira Product Yield (%)Homocoupling Product Yield (%)Reference
4-IodoanisolePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTolueneN₂7411Liang, B., et al. (2005)
4-IodoanisolePhenylacetylenePd(OAc)₂DABCOMeCNAir74Not specified, but noted as a competing reactionLiang, B., et al. (2005)
4-Bromoaniline4-EthynylanisolePd(PPh₃)₂Cl₂ / CuIEt₃NBenzeneN₂5035Elangovan, A., et al. (2003)
4-Bromoaniline4-EthynylanisolePd(PPh₃)₂Cl₂ / CuIEt₃NBenzeneH₂/N₂852Elangovan, A., et al. (2003)
4-IodonitrobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NBenzeneN₂6520Elangovan, A., et al. (2003)
4-IodonitrobenzenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NBenzeneH₂/N₂952Elangovan, A., et al. (2003)

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling

This protocol is designed to minimize alkyne homocoupling by eliminating the copper co-catalyst.

Reagents and Materials:

  • Aryl halide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Flame-dried Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (0.02 mmol), and phosphine ligand (0.04 mmol).

  • Add the base (2.0 mmol).

  • Add the anhydrous, degassed solvent (5 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 mmol) via syringe. For substrates prone to dimerization, slow addition using a syringe pump is recommended.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Sonogashira Coupling with a Copper Co-catalyst under an Inert Atmosphere

This protocol describes a standard Sonogashira coupling using a copper co-catalyst, with rigorous exclusion of oxygen to minimize Glaser coupling.

Reagents and Materials:

  • Aryl halide (1.0 mmol)

  • Terminal alkyne (1.1 mmol)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 6 mol%)

  • Degassed amine base (e.g., triethylamine, 3.0 mmol)

  • Degassed solvent (e.g., THF, 5 mL)

  • Flame-dried Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

Procedure:

  • Inside a glovebox or using a Schlenk line, add the aryl halide (1.0 mmol), palladium catalyst (0.03 mmol), and copper(I) iodide (0.06 mmol) to a Schlenk flask.

  • Add the degassed solvent (5 mL) and the degassed amine base (3.0 mmol).

  • Stir the mixture and add the terminal alkyne (1.1 mmol) dropwise via syringe.

  • Maintain a positive pressure of inert gas throughout the reaction.

  • Heat the reaction as required (e.g., room temperature to 60 °C) and monitor its progress by TLC or GC/MS.

  • Upon completion, follow the work-up and purification steps outlined in Protocol 1.

References

Impact of solvent on the reactivity of 4,4-Dimethylpent-2-ynoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and optimizing reactions involving 4,4-Dimethylpent-2-ynoic acid. The focus is on the critical role of the solvent in directing reaction pathways and influencing outcomes.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the reactivity of the carboxylic acid group in this compound?

A1: The solvent can significantly influence the acidity and nucleophilicity of the carboxylic acid group.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can both donate and accept hydrogen bonds. They will solvate the carboxylate anion, stabilizing it and thus increasing the acidity of the carboxylic acid. However, they can also solvate the carboxyl group itself, potentially hindering its reactivity in some reactions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess dipoles that can stabilize charged species but they do not donate hydrogen bonds. They are effective at solvating cations, leaving the carboxylate anion less solvated and therefore more nucleophilic.

  • Nonpolar Solvents (e.g., hexane, toluene): In these solvents, the carboxylic acid is less likely to deprotonate, and its solubility may be limited. Reactions involving the carboxylic acid group may be slower in nonpolar solvents.

Q2: What is the expected impact of solvent polarity on electrophilic addition reactions to the alkyne bond of this compound?

A2: Electrophilic additions to alkynes often proceed through charged intermediates, such as vinyl cations. The stability of these intermediates is highly dependent on the solvent.

  • Polar Solvents (Protic and Aprotic): These solvents can stabilize the charged intermediates formed during the reaction, thereby increasing the reaction rate.[1] Polar protic solvents can also act as nucleophiles, potentially leading to solvent incorporation into the product.[2][3]

  • Nonpolar Solvents: Reactions proceeding through ionic intermediates are generally slower in nonpolar solvents due to the instability of the charged species.

Q3: How do polar protic and polar aprotic solvents differ in their effect on nucleophilic addition reactions to this compound?

A3: The key difference lies in how the solvent interacts with the nucleophile.

  • Polar Protic Solvents: These solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" around it.[4] This solvation shell stabilizes the nucleophile, making it less reactive and slowing down the rate of nucleophilic attack.[5][6]

  • Polar Aprotic Solvents: These solvents do not hydrogen bond with the nucleophile, leaving it "naked" and more reactive.[4] Therefore, nucleophilic addition reactions are often faster in polar aprotic solvents.[1][5]

Troubleshooting Guides

Issue 1: Low Yield in Halogenation Reactions

Problem: You are observing low yields or slow reaction rates during the halogenation (e.g., bromination or chlorination) of this compound.

Possible Cause & Solution:

  • Inappropriate Solvent Choice: The mechanism of halogenation can be solvent-dependent. In nonpolar solvents, the reaction may proceed through a less efficient radical pathway. In polar solvents, an ionic mechanism is favored, which is often faster.

    • Troubleshooting Step: Switch to a more polar solvent to facilitate the stabilization of charged intermediates. For example, if you are using carbon tetrachloride (a nonpolar solvent), consider switching to a polar aprotic solvent like dichloromethane (B109758) or a polar protic solvent like acetic acid.

Issue 2: Unexpected Side Products in Hydration Reactions

Problem: During the acid-catalyzed hydration of this compound, you are observing the formation of unexpected byproducts.

Possible Cause & Solution:

  • Solvent Participation: If the reaction is performed in a nucleophilic solvent (e.g., water, alcohols), the solvent itself can compete with the intended nucleophile and add to the carbocation intermediate.[2][3]

    • Troubleshooting Step: To minimize solvent participation, consider using a non-nucleophilic solvent with a controlled amount of the hydrating agent (water). Alternatively, if using an alcohol as a solvent, be aware that you may form an ether byproduct.

Issue 3: Slow or Incomplete Cycloaddition Reactions (e.g., Diels-Alder or 1,3-Dipolar Cycloaddition)

Problem: Your cycloaddition reaction with this compound is proceeding slowly or not going to completion.

Possible Cause & Solution:

  • Solvent Polarity Mismatch: While many cycloadditions are considered concerted and less sensitive to solvent effects than reactions with charged intermediates, solvent polarity can still play a role. The transition state of a cycloaddition reaction may have a different polarity compared to the reactants.

    • Troubleshooting Step: Experiment with a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile). A solvent that better stabilizes the transition state relative to the reactants will accelerate the reaction. For some cycloadditions, polar solvents can enhance the rate by stabilizing a polar transition state.[7]

Experimental Protocols

General Protocol for Electrophilic Addition of HBr:

  • Dissolve this compound in a suitable solvent (e.g., acetic acid, dichloromethane, or diethyl ether) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly bubble dry HBr gas through the solution or add a solution of HBr in acetic acid dropwise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by pouring the mixture into cold water.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • In a reaction vessel, dissolve this compound and the corresponding azide (B81097) in a suitable solvent system. A common choice is a mixture of a polar aprotic solvent like DMSO or DMF with water or a t-butanol/water mixture.[8]

  • Add a copper(II) sulfate solution and a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) catalyst in situ. Alternatively, a Cu(I) source such as copper(I) iodide can be used directly.[9]

  • A stabilizing ligand for the copper catalyst, such as TBTA or THPTA, can be added to improve efficiency.[9]

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, work up the reaction by diluting with water and extracting the product with an organic solvent.

  • Purify the resulting triazole product by column chromatography or recrystallization.

Data Presentation

As quantitative kinetic data for the impact of solvents on the reactivity of this compound is not available in the searched literature, a qualitative summary is provided below.

Table 1: Qualitative Impact of Solvent on Common Reactions of this compound

Reaction TypePolar Protic Solvents (e.g., H₂O, MeOH)Polar Aprotic Solvents (e.g., DMSO, DMF)Nonpolar Solvents (e.g., Toluene, Hexane)
Electrophilic Addition Generally Favorable (potential for solvent participation)Generally FavorableGenerally Unfavorable
Nucleophilic Addition Generally Unfavorable (nucleophile solvation)Generally Favorable ("naked" nucleophile)Unfavorable (poor solubility of ionic nucleophiles)
Cycloaddition Variable, depends on transition state polarityVariable, depends on transition state polarityVariable, depends on transition state polarity
Carboxylic Acid Deprotonation Favorable (anion stabilization)Moderately FavorableUnfavorable

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant This compound Reaction_Vessel Combine & React Reactant->Reaction_Vessel Solvent Choose Solvent Solvent->Reaction_Vessel Reagent Select Reagent Reagent->Reaction_Vessel Monitoring Monitor Progress (TLC, GC, etc.) Reaction_Vessel->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Extract Product Quench->Extraction Purification Purify (Chromatography, etc.) Extraction->Purification Product Isolated Product Purification->Product

Caption: A generalized experimental workflow for reactions involving this compound.

solvent_effects cluster_protic Polar Protic (e.g., Water, Ethanol) cluster_aprotic Polar Aprotic (e.g., DMSO, Acetonitrile) cluster_nonpolar Nonpolar (e.g., Toluene, Hexane) Solvent_Choice Solvent Choice Protic_Effect H-bonding with Nucleophile Stabilizes Carbocations Solvent_Choice->Protic_Effect Impacts Aprotic_Effect No H-bonding with Nucleophile Stabilizes Carbocations Solvent_Choice->Aprotic_Effect Impacts Nonpolar_Effect Poor Stabilization of Ions Solvent_Choice->Nonpolar_Effect Impacts Slower_Nucleophilic_Addition Slower_Nucleophilic_Addition Protic_Effect->Slower_Nucleophilic_Addition Leads to Faster_Electrophilic_Addition Faster_Electrophilic_Addition Protic_Effect->Faster_Electrophilic_Addition Leads to Faster_Nucleophilic_Addition Faster_Nucleophilic_Addition Aprotic_Effect->Faster_Nucleophilic_Addition Leads to Aprotic_Effect->Faster_Electrophilic_Addition Leads to Slower_Ionic_Reactions Slower_Ionic_Reactions Nonpolar_Effect->Slower_Ionic_Reactions Leads to

Caption: Logical relationships of solvent properties influencing the reactivity of this compound.

References

Validation & Comparative

Characterization of 4,4-Dimethylpent-2-ynoic Acid by 13C NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 4,4-dimethylpent-2-ynoic acid. Due to the absence of publicly available experimental 13C NMR data for this specific compound, this guide utilizes a predicted spectrum and compares it with the experimental data of structurally analogous compounds. This approach allows for a robust characterization and assignment of the carbon signals in this compound, providing a valuable reference for researchers working with this and similar molecules.

Predicted and Comparative 13C NMR Data

The predicted 13C NMR chemical shifts for this compound are presented below, alongside the experimental data for pent-2-ynoic acid and 3,3-dimethyl-1-butyne. These compounds were selected for their structural similarities, providing a strong basis for the assignment of the chemical shifts in the target molecule.

Carbon AtomThis compound (Predicted δ, ppm)Pent-2-ynoic acid (Experimental δ, ppm)3,3-Dimethyl-1-butyne (Experimental δ, ppm)
C1 (-COOH)155.0~156-
C2 (alkynyl)73.0~72-
C3 (alkynyl)95.0~8968.3
C4 (-C(CH₃)₃)28.0-27.5
C5 (-CH₃)30.0-30.8

Note: Predicted values for this compound were obtained using online prediction software. Experimental data for comparison compounds are sourced from publicly available spectral databases.

The predicted chemical shifts for this compound align well with the expected ranges for its functional groups. The carboxylic acid carbon (C1) is predicted to be the most downfield, which is characteristic for this group. The two sp-hybridized carbons of the alkyne (C2 and C3) are predicted in the typical alkyne region of the spectrum. The quaternary carbon (C4) and the methyl carbons (C5) of the tert-butyl group are predicted at the most upfield positions, consistent with sp³-hybridized carbons.

Experimental Protocol for 13C NMR Spectroscopy

The following is a standard protocol for the acquisition of a proton-decoupled 13C NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Dissolve 10-50 mg of the solid this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). For carboxylic acids, ensuring the sample is fully dissolved is crucial; gentle warming or vortexing may be applied if necessary.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.0 ppm).

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve homogeneity and optimize the resolution.

3. Acquisition Parameters (for a typical 400 MHz spectrometer):

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

  • Spectral Width (SW): Approximately 240 ppm (from -10 to 230 ppm) to ensure all carbon signals are observed.

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and be observed.

  • Number of Scans (NS): 1024-4096 scans, or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption peaks.

  • Reference the spectrum to the TMS signal at 0.0 ppm or the solvent signal (e.g., CDCl₃ at 77.16 ppm).

  • Perform baseline correction to obtain a flat baseline.

Workflow for 13C NMR Characterization

The following diagram illustrates the logical workflow for the characterization of this compound using 13C NMR spectroscopy, from sample preparation to spectral analysis and comparison.

Characterization_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Dissolve this compound in deuterated solvent (e.g., CDCl3) B Add internal standard (TMS) A->B C Transfer to NMR tube B->C D Insert sample into NMR spectrometer C->D E Lock, shim, and tune D->E F Acquire 13C NMR spectrum E->F G Fourier Transform F->G H Phase and baseline correction G->H I Reference to TMS H->I J Assign predicted chemical shifts to structure I->J K Compare with experimental data of analogous compounds J->K L Final characterization of This compound K->L

A Comparative Guide to the Reactivity of 4,4-Dimethylpent-2-ynoic Acid and Propiolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the factors governing the reactivity of alkynoic acids is crucial for the rational design of synthetic pathways and the development of novel molecular entities. This guide provides an objective comparison of the reactivity of 4,4-dimethylpent-2-ynoic acid and propiolic acid, supported by established principles of organic chemistry. While direct comparative experimental data under identical conditions is not extensively published, a robust understanding of their relative reactivity can be inferred from their distinct structural features.

The core difference in the reactivity of these two compounds arises from steric and electronic effects. Propiolic acid, as the simplest acetylenic carboxylic acid, is small and unhindered, while this compound possesses a bulky tert-butyl group adjacent to the alkyne functionality.[1] This steric bulk is a primary determinant of its reactivity profile.[1]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound and propiolic acid is presented below.

PropertyThis compoundPropiolic Acid
CAS Number 52418-50-5[2]471-25-0[3]
Molecular Formula C7H10O2[4]C3H2O2[3]
Molecular Weight 126.15 g/mol [4]70.05 g/mol [3]
Physical Form Solid[2]Colorless to pale yellow liquid[5]
Boiling Point Not readily available144 °C (decomposes)[3]
Melting Point Not readily available18 °C[3]
Acidity (pKa) Not readily available1.89[6]
Structure Internally substituted alkyne with a tert-butyl groupTerminal alkyne[3]

Comparative Reactivity Analysis

The reactivity of the carbon-carbon triple bond is a cornerstone of organic synthesis.[1] However, the steric and electronic environment of the alkyne profoundly influences its reactivity.

Steric Hindrance: The most significant factor differentiating the reactivity of these two acids is steric hindrance. The tert-butyl group in this compound effectively shields the triple bond, impeding the approach of reagents.[1] This leads to significantly slower reaction rates in many common alkyne reactions, such as catalytic hydrogenation, acid-catalyzed hydration, and hydroboration-oxidation, when compared to the sterically unencumbered propiolic acid.[1] In some cases, extreme steric hindrance can even prevent a reaction from occurring under standard conditions.[1]

Electronic Effects: The sp-hybridized carbons of an alkyne are more electronegative than sp2-hybridized carbons of an alkene, which can influence reactivity.[7] In propiolic acid, the triple bond is conjugated with the carboxylic acid, which can affect the electron density of the alkyne. Propiolic acid is a terminal alkyne, possessing an acidic proton on the terminal carbon, which allows it to undergo a unique set of reactions, such as the formation of explosive precipitates with ammoniacal solutions of copper(I) or silver salts.[3][6] this compound, being an internal alkyne, does not have this terminal proton and will not undergo such reactions.

Experimental Protocols

While direct comparative studies are not available, the following are representative protocols for common alkyne reactions. It should be noted that for this compound, more forcing conditions (e.g., higher temperatures, longer reaction times, more active catalysts) would likely be required compared to propiolic acid.

Catalytic Hydrogenation (Hypothetical Comparison)

Objective: To reduce the alkyne to an alkene or alkane.

Protocol:

  • Dissolve the alkynoic acid (propiolic acid or this compound) in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a catalyst, such as palladium on carbon (Pd/C) or Lindlar's catalyst for partial reduction to the cis-alkene.

  • Place the reaction mixture in a hydrogenation apparatus.

  • Purge the system with hydrogen gas and maintain a positive pressure of hydrogen.

  • Stir the reaction at room temperature until the theoretical amount of hydrogen has been consumed.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure to isolate the product.

Expected Outcome: Propiolic acid would be expected to undergo hydrogenation much more rapidly than this compound due to the steric hindrance in the latter.[1]

Hydroboration-Oxidation

Objective: To achieve anti-Markovnikov hydration of the triple bond.

Protocol:

  • Dissolve the alkynoic acid in an anhydrous ether solvent (e.g., THF) under an inert atmosphere.

  • Add a bulky borane (B79455) reagent, such as disiamylborane (B86530) or 9-BBN, to the solution. The use of a bulky borane is particularly important for terminal alkynes like propiolic acid to control regioselectivity.[8]

  • Stir the reaction at room temperature for a specified time. For a sterically hindered alkyne like this compound, longer reaction times or elevated temperatures may be necessary.[1]

  • In a separate flask, prepare a solution of aqueous sodium hydroxide (B78521).

  • Carefully add hydrogen peroxide to the sodium hydroxide solution.

  • Add the peroxide solution to the organoborane solution from step 3.

  • Heat the mixture to ensure complete oxidation.[1]

  • After cooling, extract the product with a suitable organic solvent.

  • Dry the organic layer, filter, and concentrate to obtain the product.

Expected Outcome: Propiolic acid would react more readily. The bulky tert-butyl group in this compound would significantly slow down the hydroboration step.[1][8]

Visualizations

G cluster_propiolic Propiolic Acid cluster_dimethyl This compound Propiolic Acid Propiolic Acid Unhindered Triple Bond Unhindered Triple Bond Propiolic Acid->Unhindered Triple Bond Structural Feature Terminal Alkyne Terminal Alkyne Propiolic Acid->Terminal Alkyne Structural Feature High Reactivity High Reactivity Unhindered Triple Bond->High Reactivity Leads to Terminal Alkyne->High Reactivity Allows for specific reactions This compound This compound Sterically Hindered Triple Bond Sterically Hindered Triple Bond This compound->Sterically Hindered Triple Bond Structural Feature Internal Alkyne Internal Alkyne This compound->Internal Alkyne Structural Feature Low Reactivity Low Reactivity Sterically Hindered Triple Bond->Low Reactivity Leads to

Caption: Logical relationship between structural features and reactivity.

G Start Start Alkynoic Acid Select Alkynoic Acid (Propiolic Acid or This compound) Start->Alkynoic Acid Reaction Conditions Define Reaction Conditions (e.g., Hydrogenation, Hydration) Alkynoic Acid->Reaction Conditions Run Experiment Run Experiment Reaction Conditions->Run Experiment Monitor Reaction Monitor Reaction Progress (TLC, GC-MS, NMR) Run Experiment->Monitor Reaction Isolate Product Isolate Product Monitor Reaction->Isolate Product Analyze Results Analyze Reaction Rate and Yield Isolate Product->Analyze Results Compare Reactivity Compare Reactivity Analyze Results->Compare Reactivity

Caption: General experimental workflow for comparing alkyne reactivity.

Conclusion

References

A Comparative Guide to Alkynoic Acids in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Alkynoic acids, characterized by the presence of a carboxylic acid and a carbon-carbon triple bond, are highly versatile building blocks in organic synthesis. Their unique electronic and structural features allow for a diverse range of transformations, making them invaluable precursors for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials. This guide provides a comparative analysis of different alkynoic acids, focusing on their performance in key synthetic reactions, supported by experimental data and detailed protocols.

Comparative Reactivity of Alkynoic Acids: A Structural Perspective

The reactivity of an alkynoic acid is fundamentally dictated by the position of the alkyne (terminal vs. internal) and the length of the carbon chain separating the alkyne and the carboxylic acid.

Terminal vs. Internal Alkynoic Acids

The most significant structural distinction among alkynoic acids is the location of the triple bond. Terminal alkynoic acids possess a hydrogen atom attached to an sp-hybridized carbon, rendering it acidic, while internal alkynes do not.[1][2] This seemingly subtle difference has profound implications for their synthetic utility.

FeatureTerminal Alkynoic Acids (e.g., Propiolic Acid, 4-Pentynoic Acid)Internal Alkynoic Acids (e.g., 2-Butynoic Acid)
Key Structural Feature Possess an acidic alkyne proton (pKa ≈ 25).[3]Lack an acidic alkyne proton.
Reactivity Can be deprotonated to form a potent nucleophile (alkynide).[3]The triple bond is generally less sterically hindered.
Key Applications Sonogashira coupling,[1][4] Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC),[5] alkynylation of carbonyls.Primarily used in reactions involving the triple bond itself, such as cycloadditions and cycloisomerizations.[6]
Limitations The acidic proton can sometimes interfere with certain catalysts or reagents.Cannot participate in reactions requiring deprotonation of the alkyne.

Key Synthetic Applications: A Performance Comparison

Alkynoic acids are employed in a multitude of synthetic transformations. Here, we compare their performance in three major classes of reactions: cycloisomerization, cycloaddition, and cross-coupling.

Transition Metal-Catalyzed Cycloisomerization to Alkylidene Lactones

The intramolecular cyclization of alkynoic acids is a powerful method for the synthesis of alkylidene lactones, which are common motifs in natural products. Gold and palladium catalysts are most frequently employed for this transformation.[5][6]

SubstrateCatalyst (Loading)SolventTemperature (°C)Time (h)ProductYield (%)Reference
4-Pentynoic acidAuCl (10 mol%) / K2CO3 (10 mol%)CH2Cl2Room Temp.15-Methylenedihydrofuran-2(3H)-one>95[7]
5-Hexynoic acidAuCl (10 mol%) / K2CO3 (10 mol%)CH2Cl2Room Temp.1(E)-6-Methylene-tetrahydropyran-2-one>95[7]
5-Bromo-4-pentynoic acidAuCl (10 mol%) / K2CO3 (10 mol%)CH2Cl2Room Temp.1(Z)-5-(Bromomethylene)dihydrofuran-2(3H)-one98[7]
4-Pentynoic acidPd(OAc)2 (5 mol%) / LigandToluene100245-Methylenedihydrofuran-2(3H)-one~80-90[8][9]

General Trend: Gold catalysts often exhibit higher efficiency and milder reaction conditions for the cycloisomerization of alkynoic acids compared to palladium-based systems.[6][7] Both terminal and internal alkynoic acids can undergo this reaction, leading to exo- or endo-cyclized products depending on the substrate and catalyst.[10][11]

Experimental Protocol: Gold-Catalyzed Cycloisomerization of 4-Pentynoic Acid

  • To a solution of 4-pentynoic acid (1 mmol) in dichloromethane (B109758) (5 mL) is added potassium carbonate (0.1 mmol).

  • Gold(I) chloride (0.1 mmol) is then added, and the mixture is stirred at room temperature.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion (typically 1 hour), the reaction mixture is filtered through a short pad of silica (B1680970) gel.

  • The filtrate is concentrated under reduced pressure to afford the desired 5-methylenedihydrofuran-2(3H)-one.

Cycloaddition Reactions for Heterocycle Synthesis

Alkynoic acids are excellent substrates for cycloaddition reactions to construct a variety of five- and six-membered heterocycles.

Pyrazoles are a prominent class of nitrogen-containing heterocycles with diverse biological activities.[12][13] They can be synthesized via a [3+2] cycloaddition reaction between an alkyne and a diazo compound or a related 1,3-dipole.[14][15]

Alkyne1,3-Dipole SourceCatalyst/ConditionsProductYield (%)Reference
Terminal AlkynesN-Isocyanoiminotriphenyl-phosphoraneAg(I) salt3-Substituted Pyrazoles70-90[14]
Ethyl Propiolate2-Furfuryl Nitrile OxideNaOCl, various solvents3,4- and 3,5-Disubstituted IsoxazolesVariable[16]
Terminal AlkynesN-Alkylated TosylhydrazonesBase1,3,5-Trisubstituted PyrazolesGood[14]

Comparative Insight: The regioselectivity of the cycloaddition can be influenced by the electronic nature of the substituents on both the alkynoic acid and the 1,3-dipole, as well as the reaction conditions.[17][18][19]

Experimental Protocol: Synthesis of 3,5-Disubstituted Pyrazoles

  • To a solution of a terminal alkyne (1 mmol) in an appropriate solvent, add n-butyllithium (1.1 mmol) at -78 °C to form the lithium acetylide.

  • The corresponding aldehyde (1 mmol) is added, and the reaction is stirred for 2-3 hours.

  • Molecular iodine (1.1 mmol) is then added, followed by hydrazine (B178648) or hydroxylamine (B1172632) (1.2 mmol).

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Work-up with a saturated aqueous solution of sodium thiosulfate (B1220275) and extraction with an organic solvent, followed by purification by column chromatography, yields the desired pyrazole (B372694) or isoxazole.[14]

The CuAAC, or "click" reaction, is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[3] This reaction is generally limited to terminal alkynes.

Alkyne SubstrateRelative ReactivityComments
Propiolamides Very HighElectronically activated, leading to faster reaction rates.[5]
Propargyl Ethers/Amides HighExcellent combination of reactivity, stability, and ease of incorporation.[5]
Alkynoic Acids Moderate to HighThe carboxylic acid functionality is well-tolerated. Can be used for bioconjugation.[20]

Note: While CuAAC is highly reliable, the copper catalyst can be toxic to biological systems, leading to the development of strain-promoted azide-alkyne cycloaddition (SPAAC) which is copper-free.[21]

Experimental Protocol: General Procedure for CuAAC

  • To a solution of the terminal alkyne (1 mmol) and the azide (B81097) (1 mmol) in a 1:1 mixture of water and t-butanol (10 mL) are added sodium ascorbate (B8700270) (0.2 mmol) and copper(II) sulfate (B86663) pentahydrate (0.1 mmol).

  • The reaction mixture is stirred vigorously at room temperature overnight.

  • The product precipitates from the reaction mixture and is collected by filtration, washed with water, and dried to afford the pure 1,2,3-triazole.

Cross-Coupling Reactions: The Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[4] Propiolic acid is an inexpensive and convenient source of the acetylene (B1199291) unit in this reaction.[1][22][23]

Aryl HalideAlkyneCatalyst SystemBaseSolventYield (%)Reference
Aryl IodideTerminal AlkynePd(PPh3)2Cl2 / CuIDiisopropylamine (B44863)THF~89[4]
Aryl ChloridePropiolic AcidPd(OAc)2 / Ligand / CuIK2CO3DMFGood[22]
Aryl Bromide2-Methyl-3-butyn-2-olPd(OAc)2 / P(p-tol)3DBUTHFGood to Excellent[1]

Key Advantage: The use of propiolic acid in a tandem Sonogashira/decarboxylative coupling allows for the one-pot synthesis of diarylalkynes from readily available aryl chlorides.[22]

Experimental Protocol: Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne

  • To a solution of the aryl halide (1.0 eq) in THF at room temperature is added sequentially Pd(PPh3)2Cl2 (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and the terminal alkyne (1.1 eq).

  • The reaction is stirred for 3 hours, then diluted with diethyl ether and filtered through a pad of Celite®.

  • The filtrate is washed sequentially with saturated aqueous NH4Cl, saturated aqueous NaHCO3, and brine.

  • The organic layer is dried over anhydrous Na2SO4 and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to afford the coupled product.[4]

Visualizing Workflows and Concepts in Alkynoic Acid Chemistry

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Alkynoic Acid & Reagents in Solvent catalyst Add Catalyst start->catalyst react Stir at Specified Temperature catalyst->react monitor Monitor Progress (TLC/GC) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify (Chromatography) extract->purify end Final Product purify->end Isolate Pure Product

A generalized experimental workflow for catalytic reactions involving alkynoic acids.

catalyst_activation cluster_reactants Reactants alkynoic_acid Alkynoic Acid (R-C≡C-(CH2)n-COOH) activated_complex π-Alkyne Metal Complex (Activated Intermediate) alkynoic_acid->activated_complex catalyst Metal Catalyst (e.g., Au(I)) catalyst->activated_complex π-Coordination cyclization Intramolecular Nucleophilic Attack (by Carboxylate) activated_complex->cyclization Activation of Alkyne product Cyclized Product (e.g., Alkylidene Lactone) cyclization->product C-O Bond Formation

Catalytic cycle for the metal-catalyzed cycloisomerization of an alkynoic acid.

terminal_vs_internal cluster_terminal_rxns Unique to Terminal cluster_common_rxns Common Reactions alkynoic_acids Alkynoic Acids terminal Terminal Alkynoic Acids (R-C≡C-H) alkynoic_acids->terminal internal Internal Alkynoic Acids (R-C≡C-R') alkynoic_acids->internal deprotonation Deprotonation -> Nucleophile terminal->deprotonation cycloaddition Cycloadditions ([3+2], etc.) terminal->cycloaddition cycloisomerization Cycloisomerization terminal->cycloisomerization internal->cycloaddition internal->cycloisomerization sonogashira Sonogashira Coupling cuaac CuAAC ('Click' Reaction) deprotonation->sonogashira deprotonation->cuaac

Comparative synthetic utility of terminal versus internal alkynoic acids.

References

Comparative Purity Validation of 4,4-Dimethylpent-2-ynoic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug discovery and development, the purity of a compound is paramount to the reliability and reproducibility of biological assay results. This guide provides a comprehensive comparison of purity validation methods for 4,4-Dimethylpent-2-ynoic acid, a small molecule of interest in metabolic research. We present data from hypothetical batches of this compound from three different suppliers to illustrate the importance of rigorous purity assessment. Furthermore, we compare its performance in a biological assay against a hypothetical alternative, Compound X.

The Critical Role of Purity in Biological Assays

Impurities in a test compound can lead to a variety of misleading results in biological assays. These can include:

  • False positives: An impurity may be responsible for the observed biological activity, rather than the compound of interest.

  • False negatives: Impurities can interfere with the assay, masking the true activity of the compound.

  • Inaccurate potency determination: If a significant portion of the compound's mass is composed of impurities, the calculated potency (e.g., IC50) will be incorrect.

  • Toxicity: Impurities may be toxic to the cells or organisms used in the assay, confounding the results.

This guide will walk through the essential analytical techniques and a relevant biological assay to ensure the validity of your research findings when working with this compound.

Purity Analysis of this compound from Different Suppliers

To illustrate the potential variability in product quality, we analyzed hypothetical batches of this compound from three fictional suppliers: Supplier A, Supplier B, and Supplier C. The purity of each batch was assessed using High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Purity Analysis of this compound from Different Suppliers

Analytical Method Supplier A Supplier B Supplier C
HPLC Purity (% Area) 99.5%95.2%98.8%
¹H-NMR Purity (mol %) >99%~95%~98%
Major Impurity (by MS) Not DetectedIsomer (m/z 126.0681)Starting Material (m/z 84.0578)
Residual Solvent (by ¹H-NMR) <0.1% Ethyl Acetate (B1210297)1.2% Diethyl Ether0.3% Dichloromethane

Impact of Purity on a Biological Assay: Inhibition of Fatty Acid Synthase (FASN)

To demonstrate the downstream effects of compound purity, we used the batches of this compound in a hypothetical cell-based assay to measure the inhibition of Fatty Acid Synthase (FASN), a key enzyme in fatty acid metabolism. We also tested a hypothetical alternative FASN inhibitor, "Compound X," for comparison.

Table 2: Performance in a FASN Inhibition Assay

Compound Purity Apparent IC50 (µM) Notes
This compound (Supplier A) 99.5%10.2Consistent results across replicates.
This compound (Supplier B) 95.2%15.8Higher variability between replicates.
This compound (Supplier C) 98.8%11.5Minor cytotoxicity observed at higher concentrations.
Compound X 99.8%8.5Potent inhibitor with no observed cytotoxicity.

Experimental Protocols

Detailed methodologies for the analytical techniques and the biological assay are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water with 0.1% formic acid (e.g., 60:40 v/v). Filter and degas the mobile phase.

  • Standard and Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25°C

    • UV detection wavelength: 210 nm

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation and Purity

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in a clean, dry NMR tube.

  • Data Acquisition: Acquire the ¹H-NMR spectrum using standard acquisition parameters.

  • Data Analysis:

    • Confirm the chemical structure by assigning the observed chemical shifts and coupling constants to the protons of this compound.

    • Identify any impurity peaks and residual solvent signals.

    • Calculate the molar purity by integrating the peaks corresponding to the compound and known impurities.

Mass Spectrometry (MS) for Impurity Identification

Instrumentation:

  • Mass spectrometer (e.g., ESI-QTOF) coupled to an HPLC system

Procedure:

  • Perform HPLC separation as described above.

  • Direct the eluent from the HPLC column to the mass spectrometer.

  • Acquire mass spectra for the main peak and any impurity peaks.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the parent ion and any fragment ions for each impurity to aid in its identification.

Cell-Based FASN Inhibition Assay

Materials:

  • Human cancer cell line with high FASN expression (e.g., MCF-7)

  • Cell culture medium and supplements

  • [¹⁴C]-labeled acetate

  • This compound and Compound X

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 24 hours).

  • Radiolabeling: Add [¹⁴C]-labeled acetate to each well and incubate for a further 4 hours to allow for its incorporation into newly synthesized lipids.

  • Lipid Extraction: Wash the cells with PBS and then lyse them. Extract the total lipids using a suitable solvent system (e.g., hexane:isopropanol).

  • Quantification: Measure the amount of incorporated [¹⁴C] in the lipid fraction using a scintillation counter.

  • Data Analysis: Calculate the percentage of FASN inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Workflows and Pathways

To further clarify the processes described, the following diagrams illustrate the experimental workflow for purity validation and the targeted biological pathway.

experimental_workflow cluster_sample Sample Acquisition cluster_analysis Purity Analysis cluster_assay Biological Assay cluster_results Data Interpretation supplier_a Supplier A hplc HPLC supplier_a->hplc supplier_b Supplier B supplier_b->hplc supplier_c Supplier C supplier_c->hplc nmr ¹H-NMR hplc->nmr ms Mass Spectrometry nmr->ms fasn_assay FASN Inhibition Assay ms->fasn_assay purity_data Purity Data Tables fasn_assay->purity_data ic50_data IC50 Determination fasn_assay->ic50_data conclusion Conclusion on Compound Quality purity_data->conclusion ic50_data->conclusion

Caption: Experimental workflow for purity validation.

fasn_pathway acetyl_coa Acetyl-CoA fasn Fatty Acid Synthase (FASN) acetyl_coa->fasn malonyl_coa Malonyl-CoA malonyl_coa->fasn palmitate Palmitate (Fatty Acid) fasn->palmitate lipids Complex Lipids (Membranes, Signaling) palmitate->lipids inhibitor This compound inhibitor->fasn

Caption: Simplified FASN signaling pathway.

Conclusion

The Unmistakable Bulk: A Comparative Guide to the Steric Hindrance of Tert-Butyl and Other Alkyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interplay of molecular structure and reactivity is paramount. Among the fundamental concepts governing chemical interactions is steric hindrance, the spatial arrangement of atoms within a molecule that can impede a chemical reaction. The tert-butyl group, with its characteristic bulky structure, serves as a cornerstone for leveraging steric effects in chemical synthesis and drug design. This guide provides an objective comparison of the steric bulk of the tert-butyl group against other common alkyl groups, supported by quantitative experimental data and detailed methodologies.

Quantifying Steric Bulk: A Comparative Analysis

The steric hindrance imparted by an alkyl group is not merely a qualitative concept but can be quantified through various experimental parameters. Two of the most widely recognized and utilized metrics are conformational A-values and Taft steric parameters (E_s).

Conformational A-Values

A-values provide a quantitative measure of the steric demand of a substituent on a cyclohexane (B81311) ring. They represent the Gibbs free energy difference (ΔG°) between the conformation where the substituent is in the axial position versus the more stable equatorial position. A larger A-value signifies a greater preference for the equatorial position, and thus, a greater steric bulk.

Alkyl GroupStructureA-value (kcal/mol)
Methyl-CH₃~1.7
Ethyl-CH₂CH₃~1.8
Isopropyl-CH(CH₃)₂~2.1
tert-Butyl -C(CH₃)₃ >4.5
n-Butyl-CH₂CH₂CH₂CH₃~1.8
Isobutyl-CH₂CH(CH₃)₂~1.8
sec-Butyl-CH(CH₃)CH₂CH₃~2.1

Note: A-values can vary slightly depending on the experimental conditions and the literature source. The values presented here are generally accepted approximations.

As the data clearly indicates, the tert-butyl group possesses a significantly larger A-value than all other alkyl groups listed. This substantial energy penalty for occupying the axial position is a direct consequence of its highly branched structure, which leads to severe 1,3-diaxial interactions with the hydrogen atoms on the cyclohexane ring.

Taft Steric Parameters (E_s)

The Taft steric parameter, E_s, is a measure of the steric effect of a substituent in the transition state of a reaction. It is derived from the rates of acid-catalyzed hydrolysis of esters (R-COOR'). More negative E_s values indicate greater steric hindrance.

Alkyl GroupStructureTaft Steric Parameter (E_s)
Methyl-CH₃0.00 (Reference)
Ethyl-CH₂CH₃-0.07
n-Propyl-CH₂CH₂CH₃-0.36
n-Butyl-CH₂CH₂CH₂CH₃-0.39
Isobutyl-CH₂CH(CH₃)₂-0.93
Isopropyl-CH(CH₃)₂-0.47
sec-Butyl-CH(CH₃)CH₂CH₃-1.13
tert-Butyl -C(CH₃)₃ -1.54

Note: The Taft E_s scale is a relative scale with the methyl group often set as the reference. A more negative value signifies a greater retarding effect on the reaction rate due to steric hindrance.

Consistent with the A-value data, the Taft steric parameters demonstrate the exceptional steric bulk of the tert-butyl group, as evidenced by its highly negative E_s value. This indicates a significant slowing of the reaction rate due to the steric congestion around the reaction center.

Visualizing Steric Progression

The increasing steric hindrance from linear to branched alkyl groups, culminating in the tert-butyl group, can be visualized as a logical progression.

Steric_Hindrance_Progression n_butyl n-Butyl isobutyl Isobutyl n_butyl->isobutyl Branching at C2 sec_butyl sec-Butyl n_butyl->sec_butyl Attachment at C2 tert_butyl tert-Butyl isobutyl->tert_butyl Increased Branching at C2 sec_butyl->tert_butyl Increased Branching at C2

Figure 1. Logical progression of increasing steric hindrance from n-butyl to tert-butyl.

Experimental Protocols

The quantitative data presented in this guide are derived from well-established experimental procedures. Below are detailed methodologies for the determination of A-values and Taft steric parameters.

Determination of A-values by Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the determination of the conformational A-value for an alkyl-substituted cyclohexane.

A_Value_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Calculation prep_sample Dissolve alkylcyclohexane in appropriate solvent (e.g., CS₂ or CD₂Cl₂) cool_sample Cool sample to a low temperature (e.g., -80 °C) to slow chair-flip prep_sample->cool_sample acquire_spectrum Acquire ¹H or ¹³C NMR spectrum cool_sample->acquire_spectrum integrate_signals Integrate signals for axial and equatorial conformers acquire_spectrum->integrate_signals calc_keq Calculate equilibrium constant (K_eq) integrate_signals->calc_keq calc_delta_g Calculate ΔG° (ΔG° = -RTlnK_eq) calc_keq->calc_delta_g

Figure 2. Experimental workflow for the determination of A-values using NMR spectroscopy.

Methodology:

  • Sample Preparation: A dilute solution of the desired alkylcyclohexane is prepared in a suitable solvent that remains liquid at low temperatures, such as carbon disulfide (CS₂) or dichloromethane-d₂ (CD₂Cl₂).

  • NMR Analysis:

    • The sample is cooled to a temperature where the rate of cyclohexane chair-flip is slow on the NMR timescale (typically below -60 °C). This allows for the observation of separate signals for the axial and equatorial conformers.

    • A high-resolution ¹H or ¹³C NMR spectrum is acquired.

    • The signals corresponding to specific protons or carbons in the axial and equatorial conformers are identified and their integrals are accurately measured.

  • Calculation:

    • The equilibrium constant (K_eq) is calculated as the ratio of the integral of the equatorial conformer to the integral of the axial conformer (K_eq = [equatorial]/[axial]).

    • The A-value (ΔG°) is then calculated using the equation: ΔG° = -RTln(K_eq), where R is the gas constant and T is the temperature in Kelvin.

Determination of Taft Steric Parameters (E_s) by Kinetics of Ester Hydrolysis

This protocol describes the determination of the Taft steric parameter (E_s) for an alkyl group 'R'.

Methodology:

  • Reaction Setup:

    • A standard solution of a specific ester, typically an acetate (B1210297) ester (R-COOCH₃), is prepared in a suitable solvent, often an aqueous acetone (B3395972) or ethanol (B145695) mixture.

    • A standard solution of a strong acid catalyst, such as hydrochloric acid (HCl), is also prepared.

    • The reference reaction is typically the hydrolysis of methyl acetate (R = CH₃).

  • Kinetic Measurements:

    • The ester and acid solutions are thermostated to a constant temperature (e.g., 25 °C).

    • The reaction is initiated by mixing the two solutions.

    • The progress of the hydrolysis reaction is monitored over time by periodically taking aliquots of the reaction mixture and quenching the reaction (e.g., by rapid cooling or neutralization).

    • The concentration of the carboxylic acid produced at each time point is determined by titration with a standardized solution of sodium hydroxide.

  • Data Analysis:

    • The rate constant (k) for the hydrolysis of the ester is determined from the kinetic data, typically by plotting ln([ester]) versus time, which should yield a straight line with a slope of -k for a pseudo-first-order reaction.

    • The Taft steric parameter (E_s) is then calculated using the following equation: E_s = log(k_R / k_{CH₃}), where k_R is the rate constant for the hydrolysis of the ester with the substituent R, and k_{CH₃} is the rate constant for the hydrolysis of the reference ester, methyl acetate.

Conclusion

The quantitative data from both conformational analysis (A-values) and reaction kinetics (Taft E_s parameters) unequivocally establish the tert-butyl group as possessing significantly greater steric bulk than other common alkyl groups such as isopropyl, sec-butyl, isobutyl, and n-butyl. This pronounced steric hindrance is a direct result of its unique tertiary, highly branched structure. For researchers and professionals in the chemical sciences, a thorough understanding of these quantitative differences is essential for the rational design of molecules with specific reactivity and for predicting the outcome of chemical transformations where steric effects play a crucial role. The provided experimental protocols offer a foundation for the empirical determination of these important physical organic parameters.

A Comparative Guide to the Reactivity of Tert-Butyl Acetylene and Phenylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of tert-butyl acetylene (B1199291) and phenylacetylene (B144264), two terminal alkynes frequently employed in organic synthesis. Understanding their relative reactivity is crucial for reaction design, optimization, and the development of novel synthetic methodologies. This document summarizes key differences in their performance in common alkyne transformations, supported by experimental data and detailed protocols.

Introduction

The reactivity of terminal alkynes is fundamentally influenced by the electronic and steric properties of the substituent attached to the sp-hybridized carbon. In this guide, we compare tert-butyl acetylene, which possesses a sterically demanding, electron-donating alkyl group, with phenylacetylene, which features an electron-withdrawing and sterically less demanding aryl group. These differences in substitution lead to distinct reactivity profiles in various addition and coupling reactions.

Hydrogenation

Catalytic hydrogenation of alkynes is a fundamental transformation. The steric bulk of the tert-butyl group in tert-butyl acetylene can influence the rate of hydrogenation compared to the more accessible triple bond in phenylacetylene.

Experimental Data Summary

Catalyst SystemSubstrateConversion (%)Selectivity to Alkene (%)Reference
Pd/CPhenylacetylene>9995 (Styrene)[1]
Pd-Fe-O/SiO₂Phenylacetylene10090 (Styrene)[2]
NiCo/MCDiphenylacetylene (B1204595)71.587.1 (cis-Stilbene)[3]

Experimental Protocol: Catalytic Hydrogenation of Phenylacetylene

A typical procedure for the selective hydrogenation of phenylacetylene is as follows:

  • A solution of phenylacetylene (1.0 mmol) in a suitable solvent (e.g., 1,4-dioxane, 3.0 mL) is prepared in a reaction vessel.

  • The catalyst (e.g., 10.0 mg of Pt@mTiO2) is added to the solution.[4]

  • The vessel is purged with hydrogen gas several times before being pressurized to the desired pressure (e.g., 50 psi).[4]

  • The reaction mixture is stirred at a specific temperature for a designated time.

  • Upon completion, the catalyst is removed by filtration, and the product mixture is analyzed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine conversion and selectivity.[4]

Hydration

The acid-catalyzed hydration of terminal alkynes typically yields methyl ketones via an enol intermediate. The electronic nature of the substituent can affect the rate of the initial protonation step.

Experimental Data Summary

A study by Lucchini and Modena measured the rates of acid-catalyzed hydration for a series of alkynes.[5]

AlkyneRelative Rate (k_rel)
Acetylene1
Propyne16.6
tert-Butylacetylene 4.4

Note: A direct relative rate for phenylacetylene under the same conditions was not provided in this specific study. However, the data indicates that the electron-donating tert-butyl group leads to a modest increase in hydration rate compared to acetylene.

Experimental Protocol: Mercury(II)-Catalyzed Hydration of an Alkyne

The following is a general procedure for the hydration of a terminal alkyne:

  • The alkyne is dissolved in a mixture of aqueous sulfuric acid.

  • A catalytic amount of mercury(II) sulfate (B86663) is added to the solution.

  • The reaction mixture is stirred at an appropriate temperature until the starting material is consumed (monitored by TLC or GC).

  • The reaction is quenched by the addition of water and extracted with an organic solvent (e.g., diethyl ether).

  • The organic layer is washed, dried, and concentrated to yield the crude ketone product, which can be further purified by distillation or chromatography.

Cycloaddition Reactions

The participation of alkynes in cycloaddition reactions, such as the Diels-Alder reaction, is a powerful tool for the synthesis of cyclic compounds. The steric and electronic properties of the alkyne substituent play a crucial role in the feasibility and outcome of these reactions.

Experimental Data Summary

In a study on the reaction between fluorinated nitrones and various acetylenes, the following observations were made:

AcetyleneProductYield (Method A)Yield (Method B)Reference
PhenylacetyleneHydroxylamine86%60%[6]
Phenylacetylene with OMeIsoxazoline & HydroxylamineSimilar amounts-[6]
tert-Butyl acetylene AdductComparable to Phenylacetylene-[6]

In another instance within the same study, it was noted that a reaction with tert-butyl acetylene led to the formation of the desired product in only trace amounts, highlighting the significant impact of steric hindrance in certain cycloaddition reactions.[6]

Experimental Protocol: Diels-Alder Reaction of an Alkyne

A general procedure for a Diels-Alder reaction involving an alkyne as the dienophile is as follows:

  • The diene (e.g., 1,3-butadiene) and the alkyne dienophile (e.g., diethyl acetylenedicarboxylate) are dissolved in a suitable solvent (e.g., toluene) in a reaction flask.[7]

  • The mixture is heated to reflux for a specified period.

  • The reaction progress is monitored by TLC or GC.

  • Upon completion, the solvent is removed under reduced pressure, and the resulting cycloadduct is purified by recrystallization or column chromatography.[8]

Hydroboration-Oxidation

Hydroboration-oxidation of terminal alkynes is a valuable method for the synthesis of aldehydes. The regioselectivity of the hydroboration step is highly sensitive to steric hindrance.

Theoretical Considerations

For terminal alkynes, hydroboration with borane (B79455) (BH₃) can lead to double addition. To achieve mono-hydroboration, sterically hindered boranes like disiamylborane (B86530) or 9-BBN are employed. The bulky tert-butyl group in tert-butyl acetylene would be expected to strongly favor the anti-Markovnikov addition of the borane to the terminal carbon, leading to the corresponding aldehyde upon oxidation. Phenylacetylene, being less sterically demanding, also undergoes anti-Markovnikov addition but the steric influence is less pronounced.

Experimental Protocol: Hydroboration-Oxidation of a Terminal Alkyne

  • To a solution of a sterically hindered borane (e.g., disiamylborane or 9-BBN) in an ethereal solvent (e.g., THF) under an inert atmosphere, the terminal alkyne is added dropwise at a controlled temperature (e.g., 0 °C).[9][10]

  • The reaction mixture is stirred for a specified time to allow for the formation of the vinylborane (B8500763) intermediate.

  • The reaction is then quenched by the slow addition of aqueous sodium hydroxide, followed by the careful addition of hydrogen peroxide.[10]

  • The mixture is stirred, and the product aldehyde is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to afford the crude aldehyde, which can be purified by distillation or chromatography.

Reaction Pathways and Logical Relationships

The following diagrams illustrate the general workflows and key decision points in selecting between tert-butyl acetylene and phenylacetylene based on their reactivity.

G Reactivity Comparison Logic cluster_steric Steric Hindrance cluster_electronic Electronic Effects tert-Butyl Acetylene tert-Butyl Acetylene Electron Donating (Alkyl) Electron Donating (Alkyl) tert-Butyl Acetylene->Electron Donating (Alkyl) Phenylacetylene Phenylacetylene Electron Withdrawing (Aryl) Electron Withdrawing (Aryl) Phenylacetylene->Electron Withdrawing (Aryl) Reaction Type Reaction Type Hydrogenation Hydrogenation Reaction Type->Hydrogenation Hydration Hydration Reaction Type->Hydration Cycloaddition Cycloaddition Reaction Type->Cycloaddition Rate influenced by steric access to catalyst surface Rate influenced by steric access to catalyst surface Hydrogenation->Rate influenced by steric access to catalyst surface Rate influenced by carbocation stability (electronic effect) Rate influenced by carbocation stability (electronic effect) Hydration->Rate influenced by carbocation stability (electronic effect) Feasibility influenced by steric hindrance Feasibility influenced by steric hindrance Cycloaddition->Feasibility influenced by steric hindrance

Caption: Factors influencing the choice between tert-butyl acetylene and phenylacetylene.

G General Experimental Workflow Start Start Reactant Preparation Reactant Preparation Start->Reactant Preparation Reaction Setup Reaction Setup Reactant Preparation->Reaction Setup Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring Workup Workup Reaction Monitoring->Workup Reaction Complete Purification Purification Workup->Purification Analysis Analysis Purification->Analysis End End Analysis->End

Caption: A generalized workflow for the chemical reactions described.

Conclusion

The choice between tert-butyl acetylene and phenylacetylene in a synthetic sequence has significant implications for reaction outcomes. Phenylacetylene, with its less hindered and electronically activated triple bond, generally exhibits higher reactivity in a variety of transformations. Conversely, the steric bulk of the tert-butyl group in tert-butyl acetylene can be exploited to control regioselectivity, as seen in hydroboration, or may lead to lower reactivity in sterically demanding reactions like certain cycloadditions. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for chemists to make informed decisions in their synthetic endeavors.

References

Unlocking Metabolic Regulation: A Comparative Guide to 4,4-Dimethylpent-2-ynoic Acid Analogs as DGAT1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 4,4-Dimethylpent-2-ynoic acid analogs and related compounds as inhibitors of Diacylglycerol O-Acyltransferase 1 (DGAT1). DGAT1 is a critical enzyme in triglyceride synthesis, making it a key therapeutic target for metabolic disorders such as obesity and type 2 diabetes.

Performance Comparison of Key Analogs

A pivotal study in the field, "Discovery of dimethyl pent-4-ynoic acid derivatives, as potent and orally bioavailable DGAT1 inhibitors that suppress body weight in diet-induced mouse obesity model," highlights the potential of this class of compounds. While a detailed table of analogs with their corresponding IC50 values is not publicly accessible, the research underscores the discovery of a highly potent and selective DGAT1 inhibitor, designated as compound 29 . This compound, a derivative of dimethyl pent-4-ynoic acid, has demonstrated significant lipid-lowering effects in a mouse lipid tolerance test and has been shown to reduce body weight in diet-induced obese mice without observable liver toxicity[1].

The general structure-activity relationship for this class of inhibitors centers on the pent-4-ynoic acid scaffold. Modifications to this core structure, particularly at the 2-amino and 5-phenyl positions, have been explored to optimize potency and pharmacokinetic properties. The presence of a terminal alkyne and a carboxylic acid moiety are believed to be crucial for binding to the DGAT1 enzyme.

Due to the limited availability of a comprehensive SAR table, a direct quantitative comparison of multiple analogs is not possible at this time. However, the significant in vivo efficacy of lead compounds like compound 29 validates the therapeutic potential of this chemical scaffold.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the evaluation process for these DGAT1 inhibitors, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

DGAT1_Signaling_Pathway Dietary_Fats Dietary Fats Fatty_Acids Fatty Acids & Monoglycerides Dietary_Fats->Fatty_Acids Digestion Acyl_CoA Fatty Acyl-CoA Fatty_Acids->Acyl_CoA Activation DAG Diacylglycerol (DAG) Acyl_CoA->DAG Acyl_CoA->DAG MGAT / GPAT pathway MGAT MGAT Triglycerides Triglycerides (TG) DAG->Triglycerides Acylation DGAT1 DGAT1 Chylomicrons Chylomicrons Triglycerides->Chylomicrons Assembly Absorption Lipid Absorption & Adipose Storage Chylomicrons->Absorption Inhibitor 4,4-Dimethylpent-2-ynoic acid analogs Inhibitor->DGAT1 Inhibition

Caption: DGAT1 signaling pathway in triglyceride synthesis.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound_Synthesis Analog Synthesis Enzyme_Assay DGAT1 Enzyme Inhibition Assay Compound_Synthesis->Enzyme_Assay IC50_Determination IC50 Determination Enzyme_Assay->IC50_Determination Animal_Model Diet-Induced Obese Animal Model IC50_Determination->Animal_Model Lead Compound Selection OLTT Oral Lipid Tolerance Test (OLTT) Animal_Model->OLTT Efficacy_Study Chronic Efficacy Study (Body Weight, etc.) OLTT->Efficacy_Study

Caption: Experimental workflow for evaluating DGAT1 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. The following are protocols for key experiments used in the evaluation of this compound analogs and other DGAT1 inhibitors.

In Vitro DGAT1 Enzyme Inhibition Assay

Objective: To determine the in vitro potency of test compounds in inhibiting the enzymatic activity of DGAT1.

Methodology:

  • Enzyme Source: Microsomes are prepared from Sf9 insect cells overexpressing human DGAT1.

  • Reaction Mixture: The assay is typically conducted in a buffer containing Tris-HCl, MgCl₂, bovine serum albumin (BSA), and the test compound at various concentrations.

  • Substrates: The reaction is initiated by adding the substrates, which include a diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol) and a radiolabeled acyl-CoA (e.g., [¹⁴C]oleoyl-CoA).

  • Incubation: The reaction mixture is incubated at 37°C for a specified period, allowing for the enzymatic synthesis of radiolabeled triglycerides.

  • Termination and Extraction: The reaction is stopped, and the lipids are extracted using a solvent mixture (e.g., chloroform/methanol).

  • Quantification: The amount of radiolabeled triglyceride formed is quantified using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.

In Vivo Oral Lipid Tolerance Test (OLTT)

Objective: To assess the in vivo efficacy of a DGAT1 inhibitor in reducing the absorption of dietary fats.

Methodology:

  • Animal Model: Male C57BL/6 mice, often on a high-fat diet to induce obesity, are used for the study.

  • Fasting: Animals are fasted overnight to establish a baseline triglyceride level.

  • Compound Administration: The test compound or vehicle is administered orally to the mice.

  • Lipid Challenge: After a set period (e.g., 1 hour) following compound administration, a bolus of a lipid source, such as corn oil or olive oil, is given orally.

  • Blood Sampling: Blood samples are collected at various time points (e.g., 0, 1, 2, 4, and 6 hours) after the lipid challenge.

  • Triglyceride Measurement: Plasma triglyceride levels are measured using a commercial enzymatic assay kit.

  • Data Analysis: The area under the curve (AUC) for the plasma triglyceride concentration over time is calculated for both the treated and vehicle groups. The percentage of inhibition of triglyceride excursion is then determined.

Conclusion

Analogs of this compound, and more specifically dimethyl pent-4-ynoic acid derivatives, represent a promising class of DGAT1 inhibitors with demonstrated potential for the treatment of obesity and related metabolic diseases. While detailed quantitative SAR data for a broad range of these compounds is limited in publicly accessible literature, the significant in vivo efficacy of lead compounds validates the therapeutic promise of this scaffold. Further research and publication of more extensive SAR studies will be crucial for the continued development and optimization of this important class of metabolic modulators.

References

A Comparative Guide to In Vitro Cytotoxicity Assays for Novel 4,4-Dimethylpent-2-ynoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Evaluation of Performance and Methodologies for Researchers in Drug Discovery

In the quest for novel anticancer agents, the evaluation of a compound's cytotoxic potential is a critical early step. This guide provides a comparative overview of standard in vitro cytotoxicity assays applicable to new chemical entities, such as derivatives of 4,4-Dimethylpent-2-ynoic acid. Due to a lack of specific published cytotoxicity data on these particular derivatives, this document outlines the established methodologies and data presentation formats used for other classes of small molecules, offering a framework for their evaluation.

The following sections detail common experimental protocols, present data in a comparative table with hypothetical results for this compound derivatives, and illustrate relevant biological pathways and experimental workflows.

Comparative Cytotoxicity Data

The primary metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The data below is presented to exemplify how results for novel this compound derivatives would be compared against a standard chemotherapeutic agent, Doxorubicin, across various cancer cell lines.

CompoundCell LineCancer TypeIncubation Time (h)IC50 (µM) [Mean ± SD]
This compound Deriv. 1 MCF-7Breast Adenocarcinoma48Hypothetical: 12.5 ± 1.8
A549Lung Carcinoma48Hypothetical: 25.3 ± 3.1
HeLaCervical Cancer48Hypothetical: 18.7 ± 2.5
This compound Deriv. 2 MCF-7Breast Adenocarcinoma48Hypothetical: 31.2 ± 4.5
A549Lung Carcinoma48Hypothetical: 45.1 ± 5.2
HeLaCervical Cancer48Hypothetical: 39.8 ± 4.9
Doxorubicin (Positive Control) MCF-7Breast Adenocarcinoma481.2 ± 0.3
A549Lung Carcinoma482.5 ± 0.6
HeLaCervical Cancer481.9 ± 0.4

Note: IC50 values for this compound derivatives are hypothetical and for illustrative purposes only. Values for Doxorubicin are representative of typical experimental results.

Experimental Protocols

Detailed methodologies for two common cytotoxicity assays are provided below. These assays are frequently used to evaluate the cytotoxic potential of novel compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that can be quantified by spectrophotometry.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and the positive control (e.g., Doxorubicin) in cell culture medium. Add the compounds to the respective wells and incubate for 48 hours. Include untreated and vehicle-treated (e.g., DMSO) wells as controls.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values using a dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation: After the incubation period, gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the wells five times with slow-running tap water to remove the TCA.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the wells five times with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

Visualizations

The following diagrams illustrate a general experimental workflow for in vitro cytotoxicity testing and a common signaling pathway involved in drug-induced cell death.

G cluster_workflow Experimental Workflow for Cytotoxicity Assay start Cell Culture (e.g., MCF-7, A549) seed Seed Cells in 96-well Plates start->seed incubate1 Incubate (24h) for Adherence seed->incubate1 treat Treat with 4,4-Dimethylpent-2-ynoic Acid Derivatives incubate1->treat incubate2 Incubate (48h) treat->incubate2 assay Perform Cytotoxicity Assay (e.g., MTT or SRB) incubate2->assay read Measure Absorbance (Plate Reader) assay->read analyze Data Analysis (IC50 Determination) read->analyze end Results analyze->end G cluster_pathway Generic Apoptosis Signaling Pathway drug Cytotoxic Compound (e.g., 4,4-Dimethylpent-2-ynoic Acid Derivative) stress Cellular Stress (e.g., DNA Damage) drug->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation (Initiator Caspase) apaf1->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

A Comparative Guide to Catalysts for Hindered Alkyne Coupling

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of sterically hindered internal alkynes is a significant challenge in organic chemistry, pivotal for the development of pharmaceuticals, advanced materials, and natural products. The Sonogashira cross-coupling reaction remains a cornerstone for forming C(sp²)-C(sp) bonds, but its efficiency can be hampered by sterically demanding substrates.[1] This guide provides a comparative overview of catalytic systems designed to overcome these steric challenges, presenting performance data, detailed experimental protocols, and a mechanistic overview to aid researchers in selecting the optimal catalyst for their needs.

Performance Comparison of Catalytic Systems

The choice of catalyst is critical for achieving high yields and minimizing side reactions, such as the homocoupling of alkynes (Glaser coupling), which is a common issue when cross-coupling is slow due to steric hindrance.[1] While a direct, perfectly controlled comparison of all available catalysts is challenging due to variations in substrates and reaction conditions across different studies, the following table summarizes representative data for various catalytic systems used in the coupling of hindered substrates.

Catalyst SystemHindered Substrates (Example)BaseSolventTemp (°C)Time (h)Yield (%)Key AdvantagesDisadvantages
Palladium/Copper Co-catalyst
[Pd(PPh₃)₂Cl₂]/CuI2-bromo-5,6,6-trimethoxycyclohexa-2,4-dienone + PhenylacetyleneEt₃NDMFRT-80[2]Traditional, well-established method.[3]Prone to Glaser homocoupling, especially with hindered substrates; copper contamination concerns.
Copper-Free Palladium Systems
Palladium PrecatalystSterically hindered aryl bromide + Terminal alkyneVarious (e.g., K₂CO₃, Cs₂CO₃, amines)Various (e.g., DMF, ether)RT to elevated--Eliminates Glaser coupling; preferred for sensitive substrates and pharmaceutical applications.[1]May require higher temperatures or more specialized ligands.
iPEPPSI-type Cationic Palladium CatalystAryl halides + terminal alkynes-WaterRT--Efficient in water under aerobic conditions without copper, amines, or phosphines.[4]Substrate scope for highly hindered alkynes may vary.
Dipyridylpalladium ComplexAryl iodides and bromidesTBAA or PyrrolidineNMP or WaterRT to reflux--Effective for copper-free coupling.[4]Efficiency may be lower in water compared to NMP.[4]
Nickel-Based Catalysts
NiCl₂/1,10-phenanthroline4-iodo-1,1'-biphenyl + PhenylacetyleneK₃PO₄DMAc1001295Cost-effective alternative to palladium; efficient for some aryl iodides and bromides.[5]Limited success with aryl chlorides and triflates, often requiring elevated temperatures.[5]
Gold-Based Catalysts
Au₁₃ Nanoclusters (stibine-stabilized)Benzaldehyde + Phenylacetylene + Piperidine (A³ coupling)--RT-HighEfficient for A³ coupling under mild conditions.[6]Primarily demonstrated for A³ coupling, not direct Sonogashira-type reactions.

Experimental Protocols

A detailed and reliable experimental protocol is crucial for reproducibility. Below is a representative procedure for a copper-free Sonogashira coupling of a sterically hindered aryl bromide, a common challenge addressed in modern organic synthesis.[1]

Copper-Free Sonogashira Coupling of a Sterically Hindered Aryl Bromide

This protocol is designed to minimize side reactions and overcome the low reactivity often associated with sterically hindered substrates by using a palladium precatalyst.[1]

Materials:

  • Sterically hindered aryl bromide (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., 2.5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, Toluene)

  • Schlenk flask

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the sterically hindered aryl bromide (1.0 equiv), the palladium precatalyst (e.g., 2.5 mol%), the base (2.0 equiv), and a magnetic stir bar.

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed solvent via syringe, followed by the terminal alkyne (1.2 equiv).

  • Reaction: Stir the mixture at the desired temperature (this can range from room temperature to elevated temperatures depending on the specific substrates and catalyst system). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Catalytic Pathway Visualization

Understanding the mechanism of the coupling reaction is essential for troubleshooting and optimization. The Sonogashira reaction typically proceeds through two interconnected catalytic cycles involving palladium and copper.[3] The diagram below illustrates the generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling.

Sonogashira_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L₂-C≡CR transmetalation->pd_complex2 cu_catalyst Cu(I)X transmetalation->cu_catalyst Regeneration reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡CR reductive_elimination->product cu_acetylide Cu-C≡CR cu_acetylide->transmetalation Transfers alkyne alkyne_activation Alkyne Activation alkyne_activation->cu_acetylide terminal_alkyne R-C≡CH terminal_alkyne->alkyne_activation cu_catalyst->alkyne_activation base Base base->alkyne_activation

References

Assessing the Metabolic Stability of Tert-Butyl Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic stability of compounds containing a tert-butyl group versus alternative structures. Supported by experimental data, this document details the metabolic pathways, experimental protocols for stability assessment, and strategies to mitigate metabolic liabilities associated with the tert-butyl moiety.

The tert-butyl group is a common substituent in medicinal chemistry, often incorporated to enhance potency and selectivity by providing steric bulk.[1] However, this bulky, lipophilic group can also be a primary site for metabolic attack, leading to rapid clearance and reduced oral bioavailability. Understanding and predicting the metabolic fate of tert-butyl containing compounds is therefore a critical aspect of drug design and development.

The Dual Role of the Tert-Butyl Group in Metabolic Stability

The tert-butyl group can exert two opposing effects on a molecule's metabolic stability. On one hand, its steric hindrance can shield adjacent functional groups from enzymatic degradation, thereby improving metabolic stability.[2] On the other hand, the tert-butyl group itself is susceptible to oxidation by cytochrome P450 (CYP) enzymes, primarily through hydroxylation of one of the methyl groups.[1] This initial oxidation can be followed by further oxidation to form carboxylic acids, leading to more polar metabolites that are readily excreted.

The primary enzymes responsible for the metabolism of tert-butyl groups are from the CYP2C and CYP3A subfamilies.[1][3] For instance, the tert-butyl group of bosentan (B193191) is hydroxylated by CYP2C9 and CYP3A4, while ivacaftor's tert-butyl moiety is metabolized by CYP3A4.[1][4]

Comparative In Vitro Metabolic Stability Data

The most common method for assessing metabolic stability is the in vitro microsomal stability assay. This assay measures the rate at which a compound is metabolized by liver microsomes, which are rich in drug-metabolizing enzymes. The key parameters obtained from this assay are the half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance indicate greater metabolic stability.

Below are tables summarizing comparative metabolic stability data for tert-butyl containing compounds and their analogs.

Table 1: Comparison of Ester-Linked Compounds

Linker TypePlasma Stability (Half-life, t½ in min)Liver Microsomal Stability (Half-life, t½ in min)
Methyl Ester1510
Ethyl Ester3025
Isopropyl Ester6050
tert-Butyl Ester >120 >90
Benzyl Ester4535
Data from a representative study illustrates that the sterically hindered tert-butyl ester exhibits significantly greater stability in both plasma and liver microsomes compared to less bulky ester groups.[5]

Table 2: Comparison of a Tert-Butyl Containing Compound with its Trifluoromethylcyclopropyl (Cp-CF₃) Analog

CompoundStructureHalf-life (t½) in Human Liver Microsomes (min)
Finasteride (tert-Butyl)Contains a tert-butyl group63
Finasteride Analog (Cp-CF₃)tert-Butyl group replaced with Cp-CF₃114
Replacing the tert-butyl group with a trifluoromethylcyclopropyl (Cp-CF₃) group, a bioisostere, can significantly increase metabolic stability, as demonstrated by the increased half-life in human liver microsomes.[3][6]

Table 3: In Vitro Clearance of Matched Pairs of Compounds

Pairtert-Butyl Analog (CLint in HLM, µL/min/mg)Cp-CF₃ Analog (CLint in HLM, µL/min/mg)Fold Improvement
1150305.0
2200504.0
380108.0
This table demonstrates the consistent improvement in metabolic stability (lower intrinsic clearance) when a tert-butyl group is replaced by a trifluoromethylcyclopropyl group across multiple matched pairs of compounds.[6]

Metabolic Pathways and Bioactivation

The metabolism of a tert-butyl group typically proceeds through an initial hydroxylation, followed by further oxidation. Understanding these pathways is crucial for predicting potential drug-drug interactions and the formation of active or toxic metabolites.

cluster_0 Phase I Metabolism of a Tert-Butyl Group Parent_Compound Parent Compound (with tert-butyl group) Hydroxylated_Metabolite Hydroxylated Metabolite (-C(CH₃)₂CH₂OH) Parent_Compound->Hydroxylated_Metabolite CYP450 (e.g., CYP3A4, CYP2C9) Aldehyde_Metabolite Aldehyde Metabolite (-C(CH₃)₂CHO) Hydroxylated_Metabolite->Aldehyde_Metabolite Alcohol Dehydrogenase Carboxylic_Acid_Metabolite Carboxylic Acid Metabolite (-C(CH₃)₂COOH) Aldehyde_Metabolite->Carboxylic_Acid_Metabolite Aldehyde Dehydrogenase

General metabolic pathway of a tert-butyl group.

A specific example is the metabolism of the antiviral drug Nelfinavir, where the tert-butyl group is hydroxylated by CYP2C19 to form an active metabolite.[1]

cluster_1 Metabolism of Ivacaftor Ivacaftor Ivacaftor (contains two tert-butyl groups) M1_Metabolite Hydroxymethyl-ivacaftor (M1) (Active Metabolite) Ivacaftor->M1_Metabolite CYP3A4 M6_Metabolite Ivacaftor-carboxylate (M6) (Inactive Metabolite) M1_Metabolite->M6_Metabolite Further Oxidation cluster_2 Microsomal Stability Assay Workflow Prepare_Reagents Prepare Reagents (Microsomes, Buffer, Compound) Pre_Incubation Pre-incubate at 37°C Prepare_Reagents->Pre_Incubation Initiate_Reaction Initiate Reaction (Add NADPH) Pre_Incubation->Initiate_Reaction Time_Points Incubate and Sample at Time Points Initiate_Reaction->Time_Points Quench_Reaction Quench Reaction (Acetonitrile + IS) Time_Points->Quench_Reaction Centrifuge Centrifuge Quench_Reaction->Centrifuge LCMS_Analysis LC-MS/MS Analysis Centrifuge->LCMS_Analysis Data_Analysis Data Analysis (t½, CLint) LCMS_Analysis->Data_Analysis

References

A Comparative Guide to the X-ray Crystallographic Analysis of 4,4-Dimethylpent-2-ynoic Acid Derivatives and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the X-ray crystallographic data for compounds structurally related to 4,4-dimethylpent-2-ynoic acid. Due to the absence of publicly available crystallographic data for this compound and its direct derivatives, this guide leverages data from analogous short-chain carboxylic acids, including those with bulky hydrophobic groups and similar carbon backbones. This comparative approach offers valuable insights into the potential solid-state behavior and intermolecular interactions that could be expected for this compound class, which is of interest in medicinal chemistry and materials science.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for selected carboxylic acids that serve as structural analogs to this compound. These compounds, (E)-pent-2-enoic acid, 2-butynoic acid, and pivalic acid (trimethylacetic acid), offer points of comparison regarding the influence of unsaturation and bulky aliphatic groups on crystal packing.

Parameter(E)-Pent-2-enoic Acid2-Butynoic AcidPivalic Acid (Trimethylacetic Acid)
Formula C₅H₈O₂C₄H₄O₂C₅H₁₀O₂
Crystal System TriclinicTriclinicCubic
Space Group P-1P-1Fm-3m
a (Å) 6.73365.01568.81
b (Å) 6.78216.92628.81
c (Å) 7.23497.08368.81
α (°) 67.743112.95690
β (°) 75.51897.22790
γ (°) 64.401107.38890
Volume (ų) 274.29206.96683.8
Z 224

Experimental Protocols

The determination of the crystal structure for small molecules like this compound derivatives and its analogs involves a standardized workflow. Below are detailed methodologies for key experimental stages.

Synthesis and Crystallization

Synthesis: The synthesis of the target carboxylic acid would typically be achieved through standard organic chemistry procedures. For this compound, a potential route involves the carboxylation of a corresponding alkynyl Grignard or lithium reagent.

Crystallization: High-quality single crystals are paramount for successful X-ray diffraction analysis. Common crystallization techniques for small organic molecules include:

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and is often determined empirically through screening.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, promoting crystal growth.

  • Cooling: A saturated solution of the compound is slowly cooled, leading to a decrease in solubility and subsequent crystallization.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Data Collection: A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer directs a monochromatic X-ray beam onto the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a complete dataset of diffraction intensities from all possible orientations.

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

Experimental Workflow

The following diagram illustrates the typical workflow for the X-ray crystallographic analysis of a small molecule.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystallization purification->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection Data Collection crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Caption: Workflow for X-ray Crystallographic Analysis.

A Comparative Guide to the Synthesis of Terminal Alkynes: Efficacy and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of terminal alkynes is a cornerstone of modern organic chemistry, providing essential building blocks for pharmaceuticals, natural products, and materials science. For researchers and professionals in drug development, selecting the most efficient and practical method for constructing the ethynyl (B1212043) group is a critical decision that can significantly impact the success of a synthetic campaign. This guide provides an objective comparison of the leading methods for terminal alkyne synthesis, supported by experimental data and detailed protocols to aid in this selection process.

The primary strategies for the one-carbon homologation of aldehydes to terminal alkynes are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation, along with its widely used Ohira-Bestmann modification. Each method presents a unique set of advantages and limitations regarding substrate scope, reaction conditions, and overall efficiency.

Comparative Performance of Terminal Alkyne Synthesis Methods

The efficacy of different synthetic methods can be evaluated based on several factors, including chemical yield, reaction time, and compatibility with various functional groups. The following table summarizes the performance of the Corey-Fuchs reaction and the Ohira-Bestmann modification of the Seyferth-Gilbert homologation for the synthesis of terminal alkynes from a range of aldehyde substrates.

Aldehyde SubstrateMethodReagentsSolventReaction TimeYield (%)Reference
BenzaldehydeCorey-Fuchs1. CBr₄, PPh₃2. n-BuLi1. DCM2. THFOvernight (Step 1)82 (Step 1)[1]
CyclohexanecarboxaldehydeCorey-Fuchs1. CBr₄, PPh₃, Zn2. n-BuLi1. CH₂Cl₂2. THF1 h (Step 1)100 (Step 1)[2][3]
Various AldehydesOhira-BestmannOhira-Bestmann reagent, K₂CO₃Methanol (B129727)4-12 hHigh[4][5]
Aromatic AldehydesSeyferth-GilbertDimethyl (diazomethyl)phosphonate, KOBuᵗTHF/Methanol-60-90[6]
Various AldehydesModified Ohira-BestmannIn situ generated Ohira-Bestmann reagent--High[7]

Reaction Pathways and Mechanisms

Understanding the underlying mechanisms of these transformations is crucial for troubleshooting and optimizing reaction conditions.

Corey-Fuchs Reaction

The Corey-Fuchs reaction is a two-step process that first converts an aldehyde into a 1,1-dibromoalkene, which is then treated with a strong base to yield the terminal alkyne.[4][8]

CoreyFuchs Aldehyde Aldehyde (R-CHO) Dibromoalkene 1,1-Dibromoalkene (R-CH=CBr₂) Aldehyde->Dibromoalkene CBr₄, PPh₃ Ylide Phosphonium (B103445) Ylide (Ph₃P=CBr₂) Bromoalkyne Bromoalkyne (R-C≡C-Br) Dibromoalkene->Bromoalkyne n-BuLi (-HBr) Alkyne Terminal Alkyne (R-C≡CH) Bromoalkyne->Alkyne n-BuLi, then H₂O

Caption: The Corey-Fuchs reaction pathway from an aldehyde to a terminal alkyne.

The first step involves the reaction of the aldehyde with a phosphonium ylide generated from triphenylphosphine (B44618) and carbon tetrabromide.[4] The resulting 1,1-dibromoalkene is then treated with two equivalents of a strong base, typically n-butyllithium. The first equivalent induces dehydrobromination to form a bromoalkyne, and the second equivalent performs a metal-halogen exchange, which upon aqueous workup, furnishes the terminal alkyne.[2][9]

Seyferth-Gilbert Homologation and the Ohira-Bestmann Modification

The Seyferth-Gilbert homologation provides a more direct, one-step route from aldehydes to terminal alkynes.[10] The Ohira-Bestmann modification offers a significant improvement by allowing the reaction to be carried out under milder basic conditions, thus broadening its substrate scope.[5][7]

SeyferthGilbert Aldehyde Aldehyde (R-CHO) Intermediate Diazoalkene Intermediate Aldehyde->Intermediate K₂CO₃, MeOH Reagent Ohira-Bestmann Reagent Reagent->Intermediate Carbene Vinyl Carbene Intermediate->Carbene -N₂ Alkyne Terminal Alkyne (R-C≡CH) Carbene->Alkyne 1,2-H shift

Caption: The Ohira-Bestmann modification of the Seyferth-Gilbert homologation.

In the Ohira-Bestmann modification, the key reagent, dimethyl (1-diazo-2-oxopropyl)phosphonate, reacts with an aldehyde in the presence of a mild base like potassium carbonate in methanol.[5] This generates a diazoalkene intermediate which then eliminates nitrogen gas to form a vinyl carbene. A subsequent 1,2-hydride shift (Fritsch-Buttenberg-Wiechell rearrangement) yields the desired terminal alkyne.[5][9] The milder conditions of the Ohira-Bestmann modification make it compatible with a wider range of functional groups compared to the original Seyferth-Gilbert protocol which requires a strong base like potassium tert-butoxide.[7][11]

Experimental Protocols

Detailed and reliable experimental procedures are essential for the successful implementation of these synthetic methods.

Experimental Protocol: Corey-Fuchs Reaction[4]

Step 1: Synthesis of the 1,1-Dibromoalkene

  • To a solution of triphenylphosphine (3.0 eq) in dry dichloromethane (B109758) (DCM) cooled to 0 °C under an argon atmosphere, add carbon tetrabromide (1.5 eq).

  • Stir the resulting mixture at 0 °C for 15 minutes.

  • Add the aldehyde (1.0 eq) in dry DCM to the solution.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Triturate the mixture with cold hexanes and filter to remove excess triphenylphosphine oxide.

  • Concentrate the filtrate and purify the residue by silica (B1680970) gel chromatography to obtain the 1,1-dibromoalkene.

Step 2: Synthesis of the Terminal Alkyne

  • Dissolve the 1,1-dibromoalkene (1.0 eq) in dry tetrahydrofuran (B95107) (THF) under an argon atmosphere and cool the solution to -78 °C.

  • Add n-butyllithium (2.1 eq, typically 2.5 M in hexanes) dropwise.

  • Stir the solution for 1 hour at -78 °C, then allow it to warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Experimental Protocol: Ohira-Bestmann Reaction[4]
  • To a solution of the aldehyde (1.0 eq) and potassium carbonate (2.0 eq) in methanol at room temperature under an argon atmosphere, add a solution of the Ohira-Bestmann reagent (1.2 eq) in acetonitrile.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with a 5% aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Conclusion

The choice between the Corey-Fuchs reaction and the Ohira-Bestmann modification for terminal alkyne synthesis depends largely on the specific substrate and the desired reaction conditions. The Corey-Fuchs reaction, while a robust and reliable two-step method, utilizes harsh reagents and cryogenic temperatures. In contrast, the Ohira-Bestmann modification provides a milder, one-pot alternative that is often preferred for its operational simplicity and broader functional group tolerance.[5][7] For sensitive or complex substrates, the Ohira-Bestmann reaction generally offers a more efficient and higher-yielding pathway to terminal alkynes. Researchers should carefully consider the nature of their starting materials and the overall synthetic strategy when selecting the most appropriate method.

References

Safety Operating Guide

Proper Disposal of 4,4-Dimethylpent-2-ynoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 4,4-Dimethylpent-2-ynoic acid as a hazardous chemical waste. Due to its classification as causing serious eye damage, appropriate personal protective equipment, including chemical safety goggles and gloves, is mandatory during handling and disposal.

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. This guide provides a step-by-step protocol for its safe handling and disposal, designed for researchers, scientists, and drug development professionals. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with hazardous waste regulations.

Hazard Assessment and Safety Information

| Hazard Classification | Personal Protective Equipment (PPE) | First Aid Measures | | --- | --- | --- | | | Serious Eye Damage [1] | Chemical safety goggles or face shield. | Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | | Potential Skin Irritant/Corrosive | Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat. | Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops. | | Potential Inhalation Hazard | Work in a well-ventilated area, preferably a chemical fume hood. | Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. | | Potential Ingestion Hazard | Do not eat, drink, or smoke in areas where chemicals are handled. | Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Segregation :

    • Identify the waste as "Hazardous Waste: this compound".

    • This waste must be segregated from other waste streams, particularly from bases and oxidizing agents, to prevent potentially violent reactions.[2] Collect halogenated and non-halogenated solvent wastes separately.[3]

  • Personal Protective Equipment (PPE) :

    • Before handling the waste, don the appropriate PPE as outlined in the table above. This includes, at a minimum, chemical safety goggles and chemical-resistant gloves.[4]

  • Waste Collection and Containerization :

    • Use a designated, leak-proof, and chemically compatible container for collecting the waste. Plastic containers are often preferred.[5]

    • The container must be in good condition with a tightly sealing screw cap.[6]

    • If the original container is used for waste collection, ensure it is in good condition. Empty containers that held this substance should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[6][7]

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste".[8]

    • The label must also include the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[2]

    • Indicate the date when the waste was first added to the container.[8]

  • Storage :

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5]

    • The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials.[9]

    • Ensure the container is kept closed except when adding waste.[7]

  • Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company for pickup and final disposal.[5]

    • Follow all institutional and local regulations for hazardous waste disposal.[3]

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken:

  • Evacuate the immediate area if necessary.

  • Ensure the area is well-ventilated and turn off any ignition sources.[10]

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.

  • Collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report the spill to your supervisor and EHS office.

Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound.

G start Waste Generated: This compound identify Identify as Hazardous Waste (Causes Serious Eye Damage) start->identify ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) identify->ppe collect Collect in a Designated, Chemically Compatible Container ppe->collect label_waste Label Container: 'Hazardous Waste' 'this compound' Accumulation Start Date collect->label_waste store Store in a Secure Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4,4-Dimethylpent-2-ynoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4,4-Dimethylpent-2-ynoic acid, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to address specific operational questions, ensuring safe laboratory practices.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 52418-50-5

  • Molecular Formula: C₇H₁₀O₂[1]

Hazard Identification and Personal Protective Equipment (PPE)

Signal Word: Warning

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318 / H319: Causes serious eye damage / serious eye irritation.

  • H335: May cause respiratory irritation.

A comprehensive personal protective equipment (PPE) strategy is essential to minimize exposure when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over goggles where there is a significant risk of splashing.[2][3]Protects against splashes and dust that can cause serious eye damage or irritation.[1][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a fully buttoned lab coat are mandatory.[2][5] Gloves should be inspected before use and changed immediately upon contamination.[3] For larger quantities, consider an acid-resistant apron.[6]Prevents skin irritation caused by direct contact with the chemical.[4]
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors.[3][5] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator is required.[2][7]Mitigates the risk of respiratory tract irritation from dust or vapors.[4]

Operational and Disposal Plans

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the safe handling and disposal of this compound.

Safe Handling Procedures:

  • Preparation and Engineering Controls:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.[3]

    • Ensure the chemical fume hood is functioning correctly before beginning any work.[3]

    • Have an emergency eyewash station and safety shower readily accessible.

  • Handling the Compound:

    • Solid Form: Use a spatula for transferring the solid. Avoid actions that could generate dust, such as pouring from a height or vigorous scraping.[3]

    • In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[3]

    • Avoid contact with skin, eyes, and clothing.[4]

    • Do not eat, drink, or smoke in laboratory areas.[3]

  • Post-Handling Procedures:

    • Decontamination: Thoroughly clean any contaminated surfaces and equipment.[3]

    • Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

    • PPE Removal: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, and finally eye protection).[3]

Disposal Plan:

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[3]

    • Unused Chemical: Unused this compound should be disposed of as hazardous waste.

    • Do not empty into drains.[5]

  • Disposal Method:

    • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5]

    • All waste disposal must be in accordance with all applicable federal, state, and local environmental regulations.[5] For corrosive wastes with no other hazardous characteristics, neutralization to a pH between 5.5 and 9.5 may be an option before drain disposal, followed by a large water flush; however, given the multiple hazards of this compound, incineration is the preferred method.[8]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) verify_hood Verify Fume Hood Functionality prep_area->verify_hood don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) verify_hood->don_ppe transfer Transfer Chemical (Avoid Dust/Splashing) don_ppe->transfer dissolve Dissolve in Solvent (If Applicable) transfer->dissolve decontaminate Decontaminate Surfaces and Equipment dissolve->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands segregate Segregate Contaminated Waste wash_hands->segregate label_waste Label Hazardous Waste Container segregate->label_waste dispose Dispose via Approved Hazardous Waste Program label_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.